Tetradecanedioate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H24O4-2 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tetradecanedioate |
InChI |
InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18)/p-2 |
InChI Key |
HQHCYKULIHKCEB-UHFFFAOYSA-L |
SMILES |
C(CCCCCCC(=O)[O-])CCCCCC(=O)[O-] |
Canonical SMILES |
C(CCCCCCC(=O)[O-])CCCCCC(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Tetradecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanedioic acid, a 14-carbon α,ω-dicarboxylic acid, is a molecule of significant interest in various scientific domains, including polymer chemistry, the synthesis of high-performance materials, and increasingly, in the biomedical field.[1] Its bifunctional nature, with carboxylic acid groups at both ends of a long aliphatic chain, imparts unique chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of tetradecanedioic acid, detailed experimental protocols for their determination, and insights into its biological relevance. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.
Chemical Identity
| Identifier | Value | Reference |
| Chemical Name | Tetradecanedioic acid | [2] |
| Synonyms | 1,12-Dodecanedicarboxylic acid, Thapsic acid | |
| CAS Number | 821-38-5 | |
| Molecular Formula | C₁₄H₂₆O₄ | |
| Molecular Weight | 258.35 g/mol | |
| Chemical Structure | HOOC-(CH₂)₁₂-COOH | [1] |
| InChI Key | HQHCYKULIHKCEB-UHFFFAOYSA-N | |
| SMILES | O=C(O)CCCCCCCCCCC(=O)O |
Physical Properties
The physical properties of tetradecanedioic acid are summarized in the table below. These characteristics are crucial for its handling, processing, and application in various formulations.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder or flakes | [1] |
| Melting Point | 124 - 127 °C | [1] |
| Boiling Point | 427.81 °C (estimated at 760 mmHg) | [3] |
| Solubility | ||
| in Water | Slightly soluble | [1][4] |
| in DMSO | 50 mg/mL (with sonication) | |
| in Methanol | Slightly soluble | [1] |
| in Ethanol (B145695) | Soluble | |
| pKa (predicted) | pKa₁: ~4.5, pKa₂: ~5.4 | [5] |
Chemical Properties and Reactivity
As a dicarboxylic acid, tetradecanedioic acid exhibits reactivity characteristic of carboxylic acids. It can undergo esterification, amidation, reduction, and salt formation at both ends of the molecule. This bifunctionality makes it a valuable monomer for the synthesis of polyesters and polyamides.
Spectral Data
The following tables summarize the key spectral data for tetradecanedioic acid, which are essential for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.25 | Triplet | -CH ₂-COOH |
| ~1.55 | Quintet | -CH₂-CH₂ -COOH |
| ~1.2-1.4 | Multiplet | -(CH ₂)₈- |
| ~11.0-12.0 | Singlet (broad) | -COOH |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (ppm) | Assignment |
| ~178 | C =O |
| ~34 | -C H₂-COOH |
| ~29 | -(C H₂)₈- |
| ~25 | -CH₂-C H₂-COOH |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3300 | Strong, Broad | O-H stretch (carboxylic acid) |
| 2850-2960 | Strong | C-H stretch (alkane) |
| ~1700 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1200-1300 | Medium | C-O stretch and O-H bend |
| ~920 | Medium, Broad | O-H bend (out-of-plane, dimer) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of tetradecanedioic acid is characterized by the absence of a prominent molecular ion peak due to facile fragmentation. Key fragments observed include:
| m/z | Interpretation |
| M-18 | [M-H₂O]⁺ |
| M-45 | [M-COOH]⁺ |
| various | [CₙH₂ₙ]⁺ and [CₙH₂ₙ₋₁]⁺ series from alkyl chain fragmentation |
Experimental Protocols
Detailed methodologies for determining the key physical properties of tetradecanedioic acid are provided below.
Melting Point Determination
Principle: The melting point is determined as the temperature range over which the crystalline solid transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Grind a small sample of tetradecanedioic acid to a fine powder using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (124-127 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
Solubility Determination
Principle: The solubility is determined by finding the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
Procedure (for a given solvent at a specific temperature):
-
Add an excess amount of tetradecanedioic acid to a known volume of the solvent in a vial.
-
Seal the vial and place it in a constant temperature shaker bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it to remove any suspended particles.
-
Dilute the filtered solution to a suitable concentration.
-
Determine the concentration of tetradecanedioic acid in the diluted solution using a suitable analytical method (e.g., titration with a standardized base, or a chromatographic method like HPLC).
-
Calculate the original concentration of the saturated solution to determine the solubility.
pKa Determination by Titration
Principle: The acid dissociation constants (pKa) are determined by monitoring the pH of a solution of the acid as a standardized base is added. The pKa is the pH at which the acid is half-neutralized.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of tetradecanedioic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration well past the second equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa₁ is the pH at the first half-equivalence point, and the pKa₂ is the pH at the second half-equivalence point. These points can be determined from the titration curve.
Biological Significance and Signaling Pathways
Tetradecanedioic acid is an endogenous metabolite found in humans and is involved in fatty acid metabolism.[5] Of particular interest to drug development professionals is its interaction with Organic Anion-Transporting Polypeptides (OATPs).
Interaction with OATP Transporters
OATPs are a family of membrane transport proteins that mediate the uptake of a wide range of endogenous and exogenous compounds, including many drugs, into cells.[6] Tetradecanedioic acid has been identified as a substrate for certain OATP transporters. This interaction is significant as it can lead to drug-drug interactions (DDIs). If a co-administered drug inhibits the OATP-mediated transport of tetradecanedioic acid, it can lead to an increase in its plasma concentration, which can serve as a biomarker for OATP inhibition.
The following diagram illustrates the logical workflow for assessing the potential for OATP-mediated drug-drug interactions involving tetradecanedioic acid.
Synthesis
A common laboratory-scale synthesis of tetradecanedioic acid involves the oxidation of a suitable precursor. The following diagram outlines a general workflow for its synthesis.
A specific experimental protocol for the synthesis of carbon-13 labeled tetradecanoic acid, which can be adapted for the unlabeled compound, involves the hydrolysis of the corresponding dinitrile.[7]
Conclusion
Tetradecanedioic acid is a versatile dicarboxylic acid with well-defined physical and chemical properties. Its utility as a monomer in polymer science is well-established, and its role as an endogenous metabolite and a potential biomarker for OATP-mediated drug-drug interactions highlights its growing importance in the biomedical and pharmaceutical sciences. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound. Further research into its biological roles and the development of novel applications will continue to expand our understanding and utilization of this valuable molecule.
References
- 1. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Tetradecanedioic acid [webbook.nist.gov]
- 3. 821-38-5 CAS MSDS (Tetradecanedioic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Tetradecanedioic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Human Metabolome Database: Showing metabocard for Tetradecanedioic acid (HMDB0000872) [hmdb.ca]
- 6. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetradecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanedioic acid, also known by its IUPAC name, is a saturated long-chain dicarboxylic acid. It is an endogenous metabolite found in humans and has garnered interest as a potential biomarker for assessing the activity of organic anion transporting polypeptides (OATPs), which are crucial in drug metabolism and disposition.[1] This document provides a comprehensive overview of the chemical structure, formula, properties, and a representative experimental protocol related to tetradecanedioic acid.
Chemical Structure and Formula
Tetradecanedioic acid is an alpha,omega-dicarboxylic acid characterized by a 14-carbon aliphatic chain with carboxylic acid groups at both ends.[2][3] This linear structure imparts specific physical and chemical properties to the molecule.
The general chemical structure is:
HOOC-(CH₂)₁₂-COOH[2]
Physicochemical Properties
A summary of the key physicochemical properties of tetradecanedioic acid is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | References |
| Molecular Weight | 258.35 g/mol | [3][4][5][6] |
| Appearance | White powder or flakes | [2] |
| Melting Point | 124-127 °C | [3] |
| Solubility | Practically insoluble in water. Soluble in DMSO (60 mg/mL) and a 10% DMSO + 90% Corn Oil mixture (2.5 mg/mL). | [2][4][6] |
| Physical State | Solid at room temperature. | [2] |
Biological Significance
Tetradecanedioic acid is recognized as an endogenous metabolite in humans.[1][2] Its primary biological relevance in the context of drug development lies in its potential as a biomarker for OATP-mediated drug-drug interactions.[1][2][6] OATPs are a family of uptake transporters that play a significant role in the pharmacokinetics of many drugs. Monitoring endogenous substrates like tetradecanedioic acid can provide insights into the in vivo activity of these transporters.
Experimental Protocols
Quantification of Tetradecanedioic Acid in Plasma using LC-MS/MS
This section outlines a representative experimental protocol for the quantitative analysis of tetradecanedioic acid in plasma samples, a common requirement for its study as a biomarker.
Objective: To determine the concentration of tetradecanedioic acid in human plasma.
Materials:
-
Human plasma samples
-
Tetradecanedioic acid analytical standard
-
Internal standard (e.g., ¹³C-labeled tetradecanedioic acid)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a 96-well plate, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tetradecanedioic acid: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the analytical standard.
-
Quantify the concentration of tetradecanedioic acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Logical Relationship in Biomarker Application
The following diagram illustrates the logical relationship of utilizing tetradecanedioic acid as a biomarker for OATP activity in drug development.
Caption: Logical workflow for using tetradecanedioic acid in DDI risk assessment.
Experimental Workflow for Quantification
The diagram below outlines the key steps in the experimental workflow for the quantification of tetradecanedioic acid in a biological matrix.
Caption: Experimental workflow for tetradecanedioic acid quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. Tetradecanedioic acid | 821-38-5 [chemicalbook.com]
- 4. Human Metabolome Database: Showing metabocard for Tetradecanedioic acid (HMDB0000872) [hmdb.ca]
- 5. Tetradecanedioic acid [webbook.nist.gov]
- 6. Tetradecanedioic acid | Endogenous Metabolite | TargetMol [targetmol.com]
An In-depth Technical Guide to the Solubility of Tetradecanedioic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanedioic acid (TDDA), a C14 α,ω-dicarboxylic acid, is a molecule of significant interest in various industrial and scientific fields, including polymer synthesis, manufacturing of high-performance nylons, powder coatings, adhesives, and lubricants.[1] For researchers and professionals in drug development, understanding the solubility of this long-chain dicarboxylic acid is paramount for its potential applications, such as in the formulation of drug delivery systems and its role as an endogenous biomarker.[2][3] This technical guide provides a comprehensive overview of the solubility of tetradecanedioic acid in organic solvents, detailed experimental protocols for solubility determination, and its relevance in the context of drug metabolism and transport.
Solubility of Tetradecanedioic Acid
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For tetradecanedioic acid, its long hydrocarbon chain and two terminal carboxylic acid groups result in a solubility profile that is highly dependent on the nature of the solvent.
General Solubility Characteristics
Tetradecanedioic acid is a white crystalline solid at room temperature.[4] Its solubility is generally influenced by solvent polarity, temperature, and pH.[4] As a dicarboxylic acid, it exhibits greater solubility in polar organic solvents compared to non-polar solvents like hexane.[4] The presence of two carboxyl groups allows for hydrogen bonding with protic solvents. The solubility of tetradecanedioic acid, like most organic acids, tends to increase with rising temperatures.[4]
Quantitative Solubility Data
While qualitative descriptions of tetradecanedioic acid's solubility are available, comprehensive quantitative data across a wide range of organic solvents is not extensively published in publicly accessible literature. The available data is summarized in the table below.
| Solvent | Chemical Class | Temperature (°C) | Solubility | Citation(s) |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Not Specified | 50 mg/mL (193.53 mM) | [3] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Not Specified | 60 mg/mL (232.24 mM) | [5] |
| Methanol | Alcohol | Not Specified | Slightly Soluble | [2][6] |
| Ethanol | Alcohol | Not Specified | More soluble than in non-polar solvents | [4] |
| Acetone | Ketone | Not Specified | Data not available | |
| Ethyl Acetate | Ester | Not Specified | Data not available | |
| Dichloromethane | Halogenated Hydrocarbon | Not Specified | Data not available | |
| Tetrahydrofuran (THF) | Ether | Not Specified | Data not available | |
| Hexane | Alkane | Not Specified | Less soluble than in polar solvents | [4] |
Note: "Slightly Soluble" is a qualitative term and does not provide specific quantitative values. The significant discrepancy in the reported DMSO solubility may be due to different experimental conditions or measurement techniques.
Experimental Protocol: Determination of Tetradecanedioic Acid Solubility
A precise and reproducible experimental protocol is crucial for determining the solubility of tetradecanedioic acid in various organic solvents. The following protocol describes the isothermal equilibrium method, a widely accepted technique for generating accurate solubility data.[7][8]
Principle
The isothermal equilibrium method involves saturating a solvent with the solute at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Equipment
-
Tetradecanedioic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Tandem Mass Spectrometer (LC-MS/MS)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of tetradecanedioic acid to a series of vials containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.
-
Record the exact volume of the filtered saturated solution.
-
Dilute the filtered solution with an appropriate mobile phase to a concentration within the calibration range of the analytical method.
-
-
Quantification of Tetradecanedioic Acid:
-
Prepare a series of standard solutions of tetradecanedioic acid of known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC-UV or LC-MS/MS method.[1][9][10][11]
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of tetradecanedioic acid in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of tetradecanedioic acid in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or molarity (mol/L).
-
Experimental Workflow for Solubility Determination
References
- 1. benchchem.com [benchchem.com]
- 2. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Tetradecanedioic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. Tetradecanedioic acid CAS#: 821-38-5 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
An In-depth Technical Guide to the Melting Point of Crystalline Tetradecanedioic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point of crystalline tetradecanedioic acid, a crucial physical property for its characterization and application in research and development. This document includes quantitative data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.
Introduction to Tetradecanedioic Acid
Tetradecanedioic acid, also known as 1,12-dodecanedicarboxylic acid, is a long-chain alpha,omega-dicarboxylic acid with the chemical formula HOOC(CH₂)₁₂COOH.[1] It presents as a white crystalline powder or flake and is practically insoluble in water.[1][2] This compound serves as a key monomer in the synthesis of aliphatic long-chain polyesters and has applications as a corrosion inhibitor, in metal-working fluids, lubricants, adhesives, and powder coatings.[3][4] In the biomedical field, it is recognized as an endogenous metabolite and a potential biomarker for assessing the activity of organic anion-transporting polypeptides (OATPs).[1][4]
Quantitative Data
The physical and chemical properties of tetradecanedioic acid are summarized in the table below for easy reference. The melting point is a key indicator of purity, with pure compounds exhibiting a sharp melting range.[5]
| Property | Value | Source(s) |
| Melting Point | 124-127 °C | [1][6][7][8] |
| 125-128 °C | [3] | |
| Molecular Formula | C₁₄H₂₆O₄ | [1][3][9] |
| Molecular Weight | 258.35 g/mol | [6] |
| CAS Number | 821-38-5 | [1][3][9] |
| Appearance | White powder or flake | [1][3][6] |
| EC Number | 212-476-9 | [3] |
| InChI Key | HQHCYKULIHKCEB-UHFFFAOYSA-N | [9][10] |
Experimental Protocol: Melting Point Determination
The melting point of crystalline tetradecanedioic acid is determined using the capillary method, a standard technique for organic compounds. This can be performed using a digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup.[5]
Objective: To accurately determine the melting point range of a crystalline sample of tetradecanedioic acid.
Materials and Apparatus:
-
Tetradecanedioic acid sample
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if sample is not a fine powder)
-
Digital melting point apparatus or Thiele tube with high-boiling point oil (e.g., mineral oil or silicone oil)
-
Thermometer
-
Bunsen burner or heating mantle (for Thiele tube)
Procedure:
-
Sample Preparation:
-
Ensure the tetradecanedioic acid sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.
-
Repeat until a packed column of 2-3 mm of the solid is achieved at the bottom of the tube.[11]
-
-
Measurement with a Digital Melting Point Apparatus:
-
Place the capillary tube containing the sample into the designated slot in the heating block of the apparatus.[5]
-
Set the apparatus to a rapid heating rate to determine an approximate melting point.
-
Observe the sample through the magnifying lens.
-
Once an approximate melting temperature is known, prepare a new sample and allow the apparatus to cool.
-
For the accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.[5]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
Perform at least two measurements to ensure consistency.
-
-
Measurement with a Thiele Tube:
-
Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer bulb.[5]
-
The rubber band should be positioned above the level of the heating oil to prevent it from softening and breaking.[5]
-
Immerse the thermometer and the attached capillary tube in the oil within the Thiele tube.
-
Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the tube promotes convection currents, ensuring uniform heat distribution through the oil.[5]
-
Increase the temperature rapidly to find an approximate melting point, then repeat with a new sample, heating at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperatures for the start and completion of melting.
-
Data Reporting: The melting point should be reported as a range, for example, 125.5-126.5 °C. A narrow range (0.5-1.0 °C) is indicative of a pure compound.[5] Impurities typically cause a depression of the melting point and a broadening of the melting range.[5][11]
Experimental Workflow Visualization
The logical flow of the melting point determination protocol can be visualized as follows:
Caption: Workflow for determining the melting point of tetradecanedioic acid.
Factors Influencing Melting Point
The melting point of dicarboxylic acids like tetradecanedioic acid is influenced by several factors inherent to their molecular structure. For α,ω-alkanedicarboxylic acids, there is a notable alternation in melting points, with even-numbered carbon chain members exhibiting higher melting points than odd-numbered ones.[12][13] This is attributed to differences in crystal packing and molecular conformation. Even-chain diacids, such as tetradecanedioic acid (14 carbons), can pack more efficiently in the crystal lattice due to their molecular symmetry, leading to stronger intermolecular forces that require more energy to overcome.[12] The presence of hydrogen bonding between the carboxylic acid groups at both ends of the molecules also plays a significant role in establishing a high melting point.[12]
References
- 1. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Human Metabolome Database: Showing metabocard for Tetradecanedioic acid (HMDB0000872) [hmdb.ca]
- 3. palmarychem.com [palmarychem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Tetradecanedioic acid CAS#: 821-38-5 [m.chemicalbook.com]
- 7. 821-38-5 CAS MSDS (Tetradecanedioic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Tetradecanedioic acid | 821-38-5 [chemicalbook.com]
- 9. Tetradecanedioic acid [webbook.nist.gov]
- 10. Showing Compound Tetradecanedioic acid (FDB022293) - FooDB [foodb.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tetradecanedioic Acid (CAS Number: 821-38-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanedioic acid, with the CAS number 821-38-5, is a long-chain alpha,omega-dicarboxylic acid.[1][2] This linear saturated fatty acid, with a 14-carbon backbone, presents as a white crystalline solid or powder.[3] Its bifunctional nature, characterized by carboxylic acid groups at both ends of the aliphatic chain, makes it a versatile molecule in various chemical syntheses and a subject of interest in biological systems. This technical guide provides a comprehensive overview of tetradecanedioic acid, including its physicochemical properties, spectral data, synthesis and purification protocols, key applications, and its emerging role in drug development as a biomarker.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of tetradecanedioic acid is crucial for its application in research and development. The following tables summarize key quantitative data.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₆O₄ | [3] |
| Molecular Weight | 258.35 g/mol | [3] |
| Appearance | White crystalline powder or flakes | [3] |
| Melting Point | 124-127 °C | |
| Boiling Point | 427.81 °C (estimated) | |
| Density | 1.0768 g/cm³ (estimated) | |
| Vapor Pressure | 1.3 hPa at 20 °C | |
| pKa | 4.48 ± 0.10 (Predicted) |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Hexane | Sparingly soluble |
Spectral Data
Spectroscopic analysis is essential for the identification and characterization of tetradecanedioic acid.
Table 3: Summary of Spectral Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the methylene (B1212753) protons of the aliphatic chain and the acidic protons of the carboxylic acid groups. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acids and the distinct methylene carbons along the chain. |
| FTIR | Characteristic strong absorption band for the C=O stretching of the carboxylic acid group, and a broad O-H stretching band. |
| Mass Spectrometry | Molecular ion peak and fragmentation patterns consistent with the structure of a long-chain dicarboxylic acid. |
Note: Detailed peak lists and spectra can be found in various online databases. The mass spectrum of tetradecanedioic acid is available in the NIST WebBook.[4] ¹H NMR and ¹³C NMR spectra are also available for viewing in specialized databases.[5][6][7]
Synthesis and Purification
Synthesis
Several synthetic routes to tetradecanedioic acid have been reported. A common laboratory-scale synthesis involves the oxidation of cyclododecanone, which itself can be derived from cyclododecane. While specific multi-step industrial processes are often proprietary, a general representation of a synthetic pathway is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. Tetradecanedioic acid [webbook.nist.gov]
- 5. Tetradecanedioic acid(821-38-5) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Inhibition of the organic anion-transporting polypeptide 1B1 by quercetin: an in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
tetradecanedioic acid as a human metabolite
An In-depth Technical Guide to Tetradecanedioic Acid as a Human Metabolite
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanedioic acid (TDDA), also known as 1,14-tetradecanedioate, is a 14-carbon α,ω-dicarboxylic acid.[1] As an endogenous long-chain fatty acid, it is a product of fatty acid metabolism and has been identified in various human biospecimens, including blood, urine, and feces.[2] While historically considered a minor metabolite, recent research has highlighted its significance in several physiological and pathophysiological contexts. TDDA's role extends from being an alternative energy source to serving as a potential biomarker for metabolic diseases and drug-transporter-mediated drug-drug interactions (DDIs).[3][4][5] This document provides a comprehensive technical overview of TDDA's metabolism, its clinical relevance, and the methodologies for its quantification.
Chemical Properties of Tetradecanedioic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆O₄ | [1] |
| Molecular Weight | 258.36 g/mol | [1] |
| Description | White crystalline solid; very hydrophobic, practically insoluble in water. | [1] |
| Synonyms | 1,14-Tetradecanedioate, Dodecanedicarboxylic acid | [1] |
Biosynthesis and Metabolism of Tetradecanedioic Acid
The metabolism of TDDA involves two key pathways located in different cellular compartments: its formation via ω-oxidation in the endoplasmic reticulum and its subsequent degradation via β-oxidation in peroxisomes.[3]
Biosynthesis via ω-Oxidation
When the primary fatty acid metabolism pathway (mitochondrial β-oxidation) is overloaded or impaired, the body can utilize ω-oxidation as an alternative or "rescue" pathway.[3][6] This process converts monocarboxylic acids, such as the C14 fatty acid tetradecanoic acid (myristic acid), into their corresponding dicarboxylic acids.[3]
The ω-oxidation pathway occurs in the endoplasmic reticulum and proceeds in three main steps:[7][8][9]
-
ω-Hydroxylation : The terminal methyl (ω) group of the fatty acid is hydroxylated to form a primary alcohol (ω-hydroxy fatty acid). This initial, rate-limiting step is catalyzed by cytochrome P450 enzymes, specifically members of the CYP4A and CYP4F families.[9][10] This reaction requires NADPH and molecular oxygen.[8]
-
Oxidation to Aldehyde : The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by an alcohol dehydrogenase (ADH).[7]
-
Oxidation to Carboxylic Acid : Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH), yielding the α,ω-dicarboxylic acid, in this case, tetradecanedioic acid.[7]
Degradation via Peroxisomal β-Oxidation
Once formed, long-chain dicarboxylic acids like TDDA are preferentially metabolized in the peroxisomes.[3][11] Unlike mitochondrial β-oxidation, the peroxisomal pathway is primarily for chain-shortening and is not directly coupled to ATP production via an electron transport chain.[3] The process involves a series of enzymatic reactions that sequentially remove two-carbon acetyl-CoA units.[12]
The key enzymes involved in the peroxisomal β-oxidation of dicarboxylic acids include:[11][12]
-
Acyl-CoA Synthetase : Activates the dicarboxylic acid to its CoA ester.
-
Acyl-CoA Oxidase (ACOX) : Catalyzes the first oxidative step, producing H₂O₂.
-
L-Bifunctional Protein (LBP) / D-Bifunctional Protein (DBP) : Provide hydratase and dehydrogenase activities.
-
Peroxisomal Thiolase : Cleaves the chain to release acetyl-CoA and a chain-shortened dicarboxylyl-CoA.
This process continues until the dicarboxylic acid is shortened to a medium-chain length (e.g., adipic or succinic acid), which can then be transported to the mitochondria for complete oxidation.[13]
Physiological and Pathophysiological Significance
TDDA is increasingly recognized for its role in human health and disease, serving as a metabolic intermediate and a valuable clinical biomarker.
Dicarboxylic Aciduria
In certain inherited metabolic disorders where mitochondrial β-oxidation is defective, there is an over-reliance on the ω-oxidation pathway. This leads to an accumulation and subsequent increased urinary excretion of dicarboxylic acids, including TDDA, a condition known as dicarboxylic aciduria.[3] Elevated levels of 3-hydroxydicarboxylic acids, derivatives of TDDA, have been detected in the urine of patients with this condition.[14]
Biomarker for Drug-Induced Liver Injury (DILI)
Recent metabolomics studies have identified TDDA as a potential non-invasive biomarker for diagnosing drug-induced liver injury (DILI).[4] In patients with DILI, salivary levels of TDDA and other long-chain fatty acids were found to be significantly increased, potentially reflecting impaired hepatic β-oxidation and abnormal fat storage.[4]
Biomarker for OATP-Mediated Drug-Drug Interactions
One of the most significant applications for TDDA in drug development is its use as an endogenous biomarker for the activity of hepatic Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[5] These transporters are crucial for the uptake of many drugs into the liver. Inhibition of OATPs by one drug can reduce the clearance of a co-administered drug, leading to potentially toxic plasma concentrations. TDDA is a substrate of these transporters, and its plasma concentration increases when OATP function is inhibited.[5][15] Monitoring changes in plasma TDDA levels can therefore provide a sensitive measure of OATP inhibition, helping to predict the risk of clinical DDIs.[5]
Quantitative Analysis of Tetradecanedioic Acid
Accurate quantification of TDDA in biological matrices is essential for its clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.
Quantitative Data from Validation Studies
While reference ranges for TDDA in the general population are not well-established, analytical methods have been validated for its quantification.[2] The following table summarizes key validation parameters from a published LC-MS/MS assay for TDDA in human plasma.[5]
Table 1: LC-MS/MS Assay Validation Parameters for TDDA in Human Plasma
| Parameter | Value |
| Matrix | Human Plasma (Charcoal-stripped) |
| Technique | LC-MS/MS |
| Standard Curve Range | 2.5 - 1000 nM |
| Assay Approach | Fit-for-purpose |
Data sourced from Santockyte R, et al. Bioanalysis. 2018.[5]
Experimental Protocols
Below are detailed protocols for the quantification of TDDA in human plasma, based on established methodologies.
Protocol 1: LC-MS/MS Quantification of TDDA in Human Plasma
This protocol is based on the methodology for analyzing endogenous OATP biomarkers.[5]
Objective: To accurately quantify the concentration of Tetradecanedioic Acid in human plasma samples.
1. Materials and Reagents:
-
Tetradecanedioic Acid analytical standard
-
Isotopically labeled internal standard (e.g., Tetradecanedioic acid-d24)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K₂EDTA), charcoal-stripped for standard curve and QCs
-
Human plasma samples from subjects
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, standards, and QCs on ice.
-
To 50 µL of plasma in a 96-well plate, add 200 µL of protein precipitation solution (Acetonitrile containing the internal standard).
-
Vortex the plate for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new 96-well plate for analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Chromatography System: UPLC system (e.g., Waters Acquity)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500)
-
LC Column: A suitable reversed-phase column (e.g., C18, ~2.1 x 50 mm, <2 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Develop a gradient from ~5% B to 95% B over several minutes to ensure separation from interferences.
-
Flow Rate: ~0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for TDDA and its internal standard. (e.g., for TDDA: m/z 257.2 -> 239.2)
4. Data Analysis:
-
Integrate the peak areas for TDDA and the internal standard.
-
Calculate the peak area ratio (TDDA / Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.
-
Determine the concentration of TDDA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: General GC-MS Quantification of Dicarboxylic Acids
This protocol provides a general workflow for analyzing dicarboxylic acids using Gas Chromatography-Mass Spectrometry (GC-MS), which requires a derivatization step to increase analyte volatility.
Objective: To quantify TDDA in a biological matrix (e.g., urine, plasma) using GC-MS.
1. Materials and Reagents:
-
TDDA analytical standard and internal standard (e.g., 1,18-octadecanedioic acid)
-
Extraction solvent (e.g., Methanol or Ethyl Acetate)
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous Pyridine or other suitable solvent
2. Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction of the acidified sample (e.g., urine) with an organic solvent to isolate the acidic analytes. Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatization:
-
Reconstitute the dried extract in a small volume of pyridine.
-
Add the derivatization agent (BSTFA).
-
Heat the mixture at ~70°C for 30-60 minutes to convert the carboxylic acid groups to their more volatile trimethylsilyl (B98337) (TMS) esters.
-
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: System equipped with a suitable capillary column (e.g., DB-5ms).
-
Mass Spectrometer: Quadrupole or Ion Trap MS detector.
-
Injection Mode: Splitless.
-
Oven Program: Start at a low temperature (~100°C) and ramp up to a high temperature (~300°C) to elute the derivatized analytes.
-
Ionization Mode: Electron Ionization (EI).
-
MS Mode: Selected Ion Monitoring (SIM) mode for high sensitivity, monitoring characteristic ions of the derivatized TDDA and internal standard.
4. Data Analysis:
-
Similar to the LC-MS/MS protocol, construct a calibration curve based on the peak area ratios of the derivatized analyte to the internal standard and quantify the unknown samples.
Conclusion and Future Directions
Tetradecanedioic acid is a clinically relevant human metabolite with an emerging role in diagnostics and drug development. Its formation via the ω-oxidation pathway and its function as an endogenous probe for hepatic OATP transporters make it a molecule of significant interest. Future research should focus on establishing definitive clinical concentration ranges in both healthy and diseased populations to solidify its utility as a diagnostic biomarker. Furthermore, refining and standardizing analytical protocols will be crucial for its widespread adoption in clinical and pharmaceutical research settings.
References
- 1. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Human Metabolome Database: Showing metabocard for Tetradecanedioic acid (HMDB0000872) [hmdb.ca]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: Showing metabocard for 3-Hydroxytetradecanedioic acid (HMDB0000394) [hmdb.ca]
- 15. TargetMol [targetmol.com]
The Ubiquitous Presence of Tetradecanedioic Acid: A Technical Guide to its Natural Occurrence and Analysis
For Immediate Release
MONTREAL, QC – December 19, 2025 – This technical guide provides an in-depth exploration of the natural occurrence of tetradecanedioic acid, a 14-carbon α,ω-dicarboxylic acid, across various biological kingdoms. Primarily intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its biosynthesis, physiological concentrations, and analytical methodologies, presenting a comprehensive resource for understanding the significance of this molecule.
Introduction
Tetradecanedioic acid (TDDA), a saturated long-chain dicarboxylic acid, is an endogenous metabolite found in a wide array of organisms, from microorganisms to plants and animals, including humans.[1][2] Its formation is principally attributed to the ω-oxidation pathway of fatty acids, an alternative route to the more prevalent β-oxidation.[3][4] This guide delves into the quantitative distribution of TDDA in different biological sources, details the experimental protocols for its accurate measurement, and illustrates the key metabolic and signaling pathways in which it is involved.
Natural Occurrence and Quantitative Data
Tetradecanedioic acid has been identified in various biological matrices. The following tables summarize the available quantitative data on its concentration in different organisms.
Table 1: Quantitative Data of Tetradecanedioic Acid in Humans
| Biological Matrix | Concentration Range | Method of Analysis | Reference |
| Human Plasma | 2.5 - 1000 nM (Standard Curve Range) | LC-MS/MS | [5] |
Table 2: Quantitative Data of Dicarboxylic Acids in Microorganisms
| Organism | Dicarboxylic Acid | Production Yield | Method of Analysis | Reference | | :--- | :--- | :--- | :--- | | Candida tropicalis | 1,13-Tridecanedioic acid | up to 172 g/L | Fermentation and subsequent analysis |[6] | | Candida tropicalis | Long-chain dicarboxylic acids | Yield increased by 30.10% with engineered fatty acid transporters | Fermentation and GC analysis |[7] |
Table 3: Presence of Dicarboxylic Acids as Suberin Monomers in Plants
| Plant Species | Tissue | Major Dicarboxylic Acids Identified | Method of Analysis | Reference | | :--- | :--- | :--- | :--- | | Potato (Solanum tuberosum) | Root and Tuber Periderm | α,ω-alkanedioic acids | GC-MS |[8] | | Soybean (Glycine max) | Root | Hexadecanedioic acid, Octadecanedioic acid | GC-MS |[9] | | Arabidopsis thaliana | Root | Not specified | GC-MS |[10] | | Monkeyhair tree (Coumoxylon hartigii) (fossil) | Bark | 1,18-octadec-9-enedioic acid, 1,20-eicosanedioic acid | HPLC-ESI-MS |[11] | | Camelina sativa | Seed coat and Root | 1,18-octadecenedioic fatty acids | GC analysis |[12] |
Note: Dicarboxylic acids are major components of the suberin polymer in plant roots and other suberized tissues. The exact percentage of tetradecanedioic acid varies between species and environmental conditions.
Biosynthesis: The ω-Oxidation Pathway
The primary route for the formation of tetradecanedioic acid in organisms is the ω-oxidation of fatty acids. This metabolic pathway occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys of vertebrates.[3][4] It serves as an alternative to β-oxidation, particularly when the latter is impaired.
The process begins with the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, such as myristic acid (tetradecanoic acid), by a cytochrome P450-dependent mixed-function oxidase.[13] This is followed by the successive oxidation of the resulting ω-hydroxy fatty acid to an aldehyde and then to a dicarboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively.[3]
Figure 1: The ω-oxidation pathway for the biosynthesis of tetradecanedioic acid.
Experimental Protocols
The accurate quantification of tetradecanedioic acid in biological matrices typically requires sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Derivatization is often necessary to increase the volatility and ionization efficiency of the dicarboxylic acid.
General Workflow for Dicarboxylic Acid Analysis
The following diagram illustrates a general workflow for the analysis of dicarboxylic acids from biological samples.
Figure 2: General experimental workflow for the analysis of dicarboxylic acids.
Example Protocol: GC-MS Analysis of Suberin Monomers in Plant Roots
This protocol is adapted from methods used for the analysis of suberin composition in plant roots.[8][14]
-
Sample Preparation:
-
Excise plant roots and wash thoroughly with deionized water.
-
Perform an exhaustive solvent extraction (e.g., with chloroform, methanol (B129727), and water) to remove soluble lipids (waxes).
-
Dry the remaining plant material (extractive-free tissue).
-
-
Depolymerization and Extraction:
-
Perform a transesterification/depolymerization of the suberin polyester (B1180765) using a reagent such as 1 M sodium methoxide (B1231860) in methanol or boron trifluoride in methanol under reflux.
-
Acidify the reaction mixture and extract the liberated suberin monomers with an organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
-
Derivatization:
-
To the dried residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Heat the mixture to ensure complete derivatization of hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for fatty acid analysis (e.g., DB-5ms).
-
Use a temperature program to separate the different suberin monomers.
-
Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode.
-
Quantify the individual monomers by comparing their peak areas to that of an internal standard.
-
Example Protocol: LC-MS/MS Analysis of Dicarboxylic Acids in Yeast Culture
This protocol is a general guide for the analysis of extracellular dicarboxylic acids from yeast fermentation broth.[15][16][17][18]
-
Sample Preparation:
-
Centrifuge the yeast culture to separate the cells from the supernatant (fermentation broth).
-
Filter the supernatant to remove any remaining cells or debris.
-
-
Extraction:
-
Perform a liquid-liquid extraction of the dicarboxylic acids from the acidified supernatant using a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[19]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization (if necessary):
-
Depending on the LC-MS method, derivatization may be employed to enhance sensitivity. Common derivatizing agents for carboxylic acids include those that add a readily ionizable group.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer.
-
Separate the analytes using a reversed-phase column (e.g., C18).
-
Use electrospray ionization (ESI) in negative ion mode for detection.
-
Quantify the target dicarboxylic acids using multiple reaction monitoring (MRM) by monitoring specific precursor-product ion transitions.
-
Signaling and Metabolic Regulation
Long-chain dicarboxylic acids, including tetradecanedioic acid, are recognized as signaling molecules that can regulate gene expression, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[20] PPARα, in particular, is a key transcriptional regulator of lipid metabolism in the liver.
Upon entering the nucleus, dicarboxylic acids can bind to and activate PPARα. This activation leads to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). The PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and ω-oxidation, thereby promoting the catabolism of fatty acids.[20][21][22]
Figure 3: Tetradecanedioic acid-mediated activation of the PPARα signaling pathway.
Conclusion
Tetradecanedioic acid is a naturally occurring dicarboxylic acid with a broad distribution across the biological kingdoms. Its role as a product of ω-oxidation and as a signaling molecule, particularly in the regulation of lipid metabolism via PPARα, highlights its physiological importance. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of tetradecanedioic acid in diverse biological samples, which is crucial for advancing our understanding of its function in health and disease and for exploring its potential in various biotechnological and pharmaceutical applications.
References
- 1. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]
- 2. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. Omega oxidation - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolic Engineering of Candida Tropicalis for the Production of Long–Chain Dicarboxylic Acids | Semantic Scholar [semanticscholar.org]
- 7. Increasing Long-Chain Dicarboxylic Acid Production in Candida tropicalis by Engineering Fatty Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Purification of archetypal soybean root suberin mostly comprising alka(e)noic acids using an ionic liquid catalyst [frontiersin.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Suberin, the hallmark constituent of bark, identified in a 45-million-year-old monkeyhair tree (Coumoxylon hartigii) from Geiseltal, Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extracellular lipids of Camelina sativa: Characterization of cutin and suberin reveals typical polyester monomers and unusual dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. Yeast Organic Extraction for LC-MS [protocols.io]
- 16. mdpi.com [mdpi.com]
- 17. Chemometric evaluation of Saccharomyces cerevisiae metabolic profiles using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. archipel.uqam.ca [archipel.uqam.ca]
- 19. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Core of Tetradecanedioic Acid Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradecanedioic acid (TDDA) is a C14 α,ω-dicarboxylic acid that plays a significant role in fatty acid metabolism, particularly under conditions of metabolic stress. Emerging as a potential biomarker for certain metabolic diseases and drug-drug interactions, a thorough understanding of its metabolic pathway is crucial for the scientific and drug development communities. This technical guide provides a comprehensive overview of the synthesis and degradation of TDDA, detailing the enzymatic processes, subcellular locations, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for the study of its metabolism, and visualizations of the key pathways to facilitate a deeper understanding of its physiological and pathological relevance.
Introduction
Tetradecanedioic acid (TDDA) is a long-chain dicarboxylic acid that is not typically abundant under normal physiological conditions but can become a significant metabolite when the primary fatty acid β-oxidation pathway is overwhelmed or impaired. Its presence in biological fluids can be indicative of underlying metabolic dysregulation. This guide delves into the core aspects of TDDA metabolism, providing a technical resource for researchers investigating fatty acid oxidation, metabolic disorders, and drug transport.
Biosynthesis of Tetradecanedioic Acid via ω-Oxidation
The primary route for the formation of TDDA is through the ω-oxidation of tetradecanoic acid (myristic acid) or other long-chain fatty acids. This metabolic pathway occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys, and serves as an alternative to mitochondrial β-oxidation.[1][2] The process involves a three-step enzymatic cascade.
2.1. Enzymatic Steps of ω-Oxidation
-
ω-Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated by a cytochrome P450 monooxygenase (CYP4A family). This initial step is rate-limiting and requires NADPH and molecular oxygen.[1]
-
Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by a cytosolic alcohol dehydrogenase.[1]
-
Oxidation to a Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of tetradecanedioic acid.[1]
Degradation of Tetradecanedioic Acid via Peroxisomal β-Oxidation
Once formed, TDDA is primarily catabolized through the β-oxidation pathway located within peroxisomes.[3] Mitochondria are not significantly involved in the initial breakdown of long-chain dicarboxylic acids.[3] Before entering the peroxisomal β-oxidation spiral, TDDA must be activated to its coenzyme A (CoA) ester.
3.1. Activation of Tetradecanedioic Acid
TDDA is activated to tetradecanedioyl-CoA by a dicarboxylyl-CoA synthetase.[3] This activation step is crucial for the subsequent enzymatic reactions of β-oxidation.
3.2. Enzymatic Steps of Peroxisomal β-Oxidation
The peroxisomal β-oxidation of tetradecanedioyl-CoA involves a series of four enzymatic reactions that shorten the dicarboxylic acid chain by two carbons per cycle, releasing acetyl-CoA.
-
Dehydrogenation: Acyl-CoA oxidase introduces a double bond between the α- and β-carbons of the tetradecanedioyl-CoA, producing a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).[4]
-
Hydration and Dehydrogenation: A multifunctional enzyme (L-bifunctional protein and/or D-bifunctional protein) catalyzes both the hydration of the double bond to form a 3-hydroxyacyl-CoA and its subsequent dehydrogenation to a 3-ketoacyl-CoA.[3][4]
-
Thiolytic Cleavage: A peroxisomal thiolase cleaves the 3-ketoacyl-CoA, yielding a chain-shortened dicarboxylyl-CoA and acetyl-CoA.[3]
This cycle repeats until the dicarboxylic acid is shortened to a medium-chain dicarboxylic acid, which can then be further metabolized in the mitochondria.
Quantitative Data on Tetradecanedioic Acid Metabolism
Quantitative analysis of TDDA is essential for understanding its role in health and disease. The following tables summarize the available quantitative data.
Table 1: Plasma Concentrations of Tetradecanedioic Acid
| Species | Condition | Concentration Range (nM) | Reference |
| Human | Normal | 2.5 - 1000 | [5] |
Further research is needed to establish reference ranges in various pathological conditions.
Table 2: Enzyme Kinetic Parameters for Dicarboxylic Acid Metabolism
| Enzyme | Substrate | Source | K_m_ | V_max_ | Reference |
| Acyl-CoA Oxidase | Dodecanedioyl-CoA | Rat Liver Peroxisomes | Data not available for TDDA | Data not available for TDDA | |
| Dicarboxylyl-CoA Synthetase | Dodecanedioic Acid | Rat Liver Microsomes | Data not available for TDDA | Data not available for TDDA | [6] |
Specific kinetic data for enzymes metabolizing tetradecanedioyl-CoA is currently limited in the literature. The available data for similar substrates suggests that these enzymes are capable of processing dicarboxylic acids.
Experimental Protocols
5.1. Quantification of Tetradecanedioic Acid in Plasma by LC-MS/MS
This protocol is adapted from Santockyte et al. (2018).[5]
5.1.1. Sample Preparation
-
To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled TDDA).
-
Precipitate proteins by adding 400 µL of acetonitrile (B52724).
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5.1.2. LC-MS/MS Analysis
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operated in negative ion mode with multiple reaction monitoring (MRM) for the specific transitions of TDDA and the internal standard.
5.2. In Vitro Peroxisomal β-Oxidation Assay for Dicarboxylic Acids
This protocol is a general guide and may require optimization.
5.2.1. Preparation of Peroxisomes
-
Isolate peroxisomes from rat liver or cultured cells by differential centrifugation followed by a density gradient centrifugation.
5.2.2. β-Oxidation Reaction
-
Prepare a reaction mixture containing isolated peroxisomes, [1-¹⁴C]-tetradecanedioic acid, CoA, ATP, NAD+, and other necessary cofactors in a suitable buffer.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding perchloric acid.
-
Separate the radiolabeled acid-soluble products (acetyl-CoA) from the unreacted substrate by centrifugation and subsequent extraction.
-
Quantify the radioactivity in the acid-soluble fraction using liquid scintillation counting to determine the rate of β-oxidation.
Signaling Pathways and Regulatory Aspects
6.1. Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Long-chain dicarboxylic acids, including likely TDDA, are known to be endogenous ligands for PPARα.[2] PPARα is a nuclear receptor that acts as a transcription factor, regulating the expression of genes involved in fatty acid transport and oxidation.[1][2]
Activation of PPARα by TDDA:
-
TDDA enters the cell and is activated to tetradecanedioyl-CoA.
-
Tetradecanedioyl-CoA or TDDA itself can bind to and activate PPARα.
-
Activated PPARα forms a heterodimer with the retinoid X receptor (RXR).
-
The PPARα/RXR heterodimer binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[7]
-
This binding leads to the increased transcription of genes encoding for enzymes involved in ω-oxidation and peroxisomal β-oxidation, creating a positive feedback loop.[1][2]
6.2. Organic Anion-Transporting Polypeptides (OATPs)
TDDA has been identified as an endogenous substrate for OATPs, which are membrane transport proteins primarily expressed in the liver.[8] This interaction is significant in the context of drug development, as TDDA could serve as a biomarker for OATP-mediated drug-drug interactions. Inhibition of OATPs by a drug can lead to increased plasma concentrations of TDDA.
Visualizations
Caption: Overview of Tetradecanedioic Acid Metabolism.
Caption: PPARα Activation by Tetradecanedioic Acid.
Caption: Workflow for TDDA Quantification by LC-MS/MS.
Conclusion
The metabolism of tetradecanedioic acid is a critical pathway in cellular lipid homeostasis, particularly when primary fatty acid oxidation pathways are compromised. Its synthesis via ω-oxidation and subsequent degradation through peroxisomal β-oxidation are tightly regulated processes with significant implications for metabolic health. The role of TDDA as a signaling molecule, particularly in the activation of PPARα, highlights its importance in the transcriptional control of lipid metabolism. Furthermore, its interaction with OATP transporters underscores its potential as a clinical biomarker. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing practical methodologies for the further investigation of this important metabolite. Future research should focus on elucidating the specific enzyme kinetics and expanding the quantitative data on TDDA levels in various disease states to fully realize its diagnostic and therapeutic potential.
References
- 1. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dicarboxylate—CoA ligase - Wikipedia [en.wikipedia.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
The Omega-Oxidation Pathway: A Technical Guide to Dicarboxylic Acid Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omega (ω)-oxidation is a crucial alternative pathway for fatty acid metabolism, culminating in the production of dicarboxylic acids. While typically a minor route compared to mitochondrial β-oxidation, its significance is amplified in physiological and pathological states where β-oxidation is impaired. This technical guide provides an in-depth exploration of the ω-oxidation pathway, detailing the enzymatic cascade, its regulation, and its implications in health and disease. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the key processes to support further research and drug development in this area.
Introduction to ω-Oxidation
Omega-oxidation is a metabolic process that involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid.[1][2] This pathway primarily occurs in the smooth endoplasmic reticulum of liver and kidney cells.[3][4] Unlike the primary energy-yielding β-oxidation pathway that occurs in the mitochondria, ω-oxidation serves several unique physiological roles. It acts as a rescue pathway when β-oxidation is defective, aids in the detoxification of xenobiotics, and helps regulate fatty acid homeostasis.[4][5] The end products of this pathway are dicarboxylic acids, which can be further metabolized or excreted, and are increasingly recognized for their potential roles in cellular signaling and metabolic regulation.[6][7]
The Biochemical Pathway of ω-Oxidation
The conversion of a monocarboxylic fatty acid to a dicarboxylic acid via ω-oxidation is a three-step enzymatic process:
-
ω-Hydroxylation: The pathway is initiated by the hydroxylation of the terminal methyl group of the fatty acid, forming a primary alcohol (ω-hydroxy fatty acid). This reaction is catalyzed by a member of the cytochrome P450 family of enzymes, specifically from the CYP4A and CYP4F subfamilies.[1][3] This initial and rate-limiting step requires molecular oxygen (O₂) and the reducing equivalent NADPH.[3]
-
Oxidation to an Aldehyde: The newly formed ω-hydroxy fatty acid is then oxidized to an aldehyde (ω-oxo fatty acid) by an alcohol dehydrogenase (ADH). This reaction is NAD⁺-dependent.[8]
-
Oxidation to a Carboxylic Acid: Finally, the ω-oxo fatty acid is further oxidized to a dicarboxylic acid by an aldehyde dehydrogenase (ALDH), also in an NAD⁺-dependent manner.[8]
The resulting dicarboxylic acid can then be activated to a CoA ester at either carboxyl end and undergo β-oxidation from both ends, typically in peroxisomes, to yield shorter-chain dicarboxylic acids such as succinic acid and adipic acid, which can then enter central metabolism.[5]
Key Enzymes and Their Kinetics
The efficiency and substrate preference of the ω-oxidation pathway are determined by the kinetic properties of its constituent enzymes.
| Enzyme Family | Specific Isoforms (Human) | Substrate | Km (µM) | Vmax (nmol/min/nmol P450 or other unit) |
| Cytochrome P450 ω-Hydroxylase | CYP4A11 | Lauric Acid | 200 ± 50 | 38 ± 8 min⁻¹ |
| CYP4A11 | Arachidonic Acid | 228 | 49.1 min⁻¹ | |
| CYP4F2 | Arachidonic Acid | 24 | 7.4 min⁻¹ | |
| Alcohol Dehydrogenase | Various | ω-Hydroxy Fatty Acids | Data not readily available | Data not readily available |
| Aldehyde Dehydrogenase | Various, including ALDH3A2 | ω-Oxo Fatty Acids | Data not readily available | Data not readily available |
Table 1: Kinetic parameters of key enzymes in the ω-oxidation pathway. Data for alcohol and aldehyde dehydrogenases with specific long-chain ω-hydroxy and ω-oxo fatty acid substrates are not extensively characterized in the literature.[1][3]
Regulation of ω-Oxidation
The expression of the rate-limiting enzymes in the ω-oxidation pathway, particularly the cytochrome P450s of the CYP4A family, is tightly regulated at the transcriptional level. A key regulator is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) , a nuclear receptor that functions as a ligand-activated transcription factor.[2]
Fatty acids and their derivatives, as well as xenobiotics known as peroxisome proliferators (e.g., fibrate drugs), can bind to and activate PPARα.[9] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including CYP4A11.[2][10] This binding recruits coactivator proteins and initiates the transcription of these genes, leading to increased synthesis of the ω-hydroxylase enzymes and a subsequent increase in ω-oxidation activity.[2]
Physiological and Pathological Significance
Metabolic Adaptation
Omega-oxidation serves as a crucial metabolic adaptation in states of high lipid load or when β-oxidation is compromised. For instance, during prolonged fasting or in individuals with genetic defects in β-oxidation enzymes (e.g., Medium-Chain Acyl-CoA Dehydrogenase deficiency), the flux of fatty acids through the ω-oxidation pathway is significantly increased, leading to dicarboxylic aciduria (elevated levels of dicarboxylic acids in the urine).[11][12][13]
Detoxification
The initial hydroxylation step catalyzed by cytochrome P450 enzymes is not limited to endogenous fatty acids. These enzymes can also metabolize a variety of xenobiotics, including drugs and environmental toxins.[1] By increasing the polarity of these compounds, ω-oxidation facilitates their further metabolism and subsequent excretion from the body.
Role in Disease
Dysregulation of ω-oxidation and altered levels of dicarboxylic acids have been implicated in several pathological conditions:
-
Metabolic Syndrome: In conditions like obesity and type 2 diabetes, there is an increased flux of fatty acids, leading to enhanced ω-oxidation. The resulting dicarboxylic acids may have both beneficial and detrimental effects on glucose and lipid metabolism.[2][6]
-
Neurological Disorders: Changes in urinary dicarboxylic acid profiles have been observed in Alzheimer's disease, potentially reflecting altered brain energy metabolism and oxidative stress.[4]
-
Cancer: The ω-oxidation product of arachidonic acid, 20-hydroxyeicosatetraenoic acid (20-HETE), is a potent signaling molecule that has been implicated in tumor growth and angiogenesis.[14]
Dicarboxylic Acids as Signaling Molecules
Emerging evidence suggests that dicarboxylic acids are not merely metabolic end-products but may also function as signaling molecules. For example, succinate, a short-chain dicarboxylic acid, can act as an extracellular ligand for a G-protein coupled receptor (SUCNR1), modulating cellular processes like inflammation and blood pressure.[15] Longer-chain dicarboxylic acids have been shown to improve glucose tolerance and increase energy expenditure in animal models, suggesting they may have therapeutic potential in metabolic diseases.[6][7]
Experimental Protocols
Assay of Cytochrome P450 ω-Hydroxylase Activity
This protocol is adapted from methods used to measure lauric acid hydroxylation in liver microsomes.
Principle: The activity of CYP4A and CYP4F enzymes is determined by quantifying the formation of ω-hydroxy fatty acids from their corresponding fatty acid substrates. The product is typically extracted and analyzed by HPLC or LC-MS.
Materials:
-
Liver microsomes (from human or animal models)
-
Fatty acid substrate (e.g., Lauric acid, Arachidonic acid)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Organic solvents for extraction (e.g., ethyl acetate, hexane)
-
Internal standard (for quantification)
-
HPLC or LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the fatty acid substrate, and liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., 2 M HCl) to lower the pH.
-
Extraction: Add an internal standard and extract the hydroxylated fatty acids with an organic solvent.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
-
Analysis: Analyze the sample by HPLC with UV or fluorescence detection (after derivatization) or by LC-MS/MS for direct quantification.
Quantification of Dicarboxylic Acids in Biological Fluids
This protocol outlines a general procedure for the analysis of dicarboxylic acids in plasma or urine using GC-MS or LC-MS/MS.
Principle: Dicarboxylic acids are extracted from the biological matrix, derivatized to enhance their volatility (for GC-MS) or ionization efficiency (for LC-MS/MS), and then quantified against a standard curve using a mass spectrometer.
Materials:
-
Plasma or urine sample
-
Internal standards (stable isotope-labeled dicarboxylic acids)
-
Organic solvents for extraction (e.g., diethyl ether)
-
Derivatization agent (e.g., BSTFA for GC-MS, or a charge-reversal agent for LC-MS/MS)
-
GC-MS or LC-MS/MS system
Procedure:
-
Sample Preparation: To a known volume of plasma or urine, add a mixture of stable isotope-labeled internal standards.
-
Extraction: Perform a liquid-liquid extraction with an organic solvent to isolate the dicarboxylic acids.
-
Derivatization: Evaporate the organic solvent and derivatize the dried extract to improve analytical properties.
-
Instrumental Analysis: Inject the derivatized sample into the GC-MS or LC-MS/MS system.
-
Data Analysis: Identify and quantify the dicarboxylic acids based on their retention times and mass-to-charge ratios, using the internal standards for calibration.
Gene Expression Analysis by qPCR
Principle: The mRNA expression levels of ω-oxidation enzymes (e.g., CYP4A11, CYP4F2) are quantified by reverse transcription quantitative polymerase chain reaction (RT-qPCR).
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues of interest.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using specific primers for the target genes and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
Protein Expression Analysis by Western Blot
Principle: The protein levels of ω-oxidation enzymes are detected and quantified by Western blotting using specific antibodies.
Procedure:
-
Protein Extraction: Prepare protein lysates from cells or tissues.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein (e.g., anti-CYP4A11), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin).[16][17]
Implications for Drug Development
The ω-oxidation pathway is of significant interest to drug development professionals for several reasons:
-
Drug Metabolism: As the enzymes of this pathway, particularly the cytochrome P450s, are involved in the metabolism of a wide range of drugs, understanding their function is crucial for predicting drug-drug interactions and pharmacokinetic profiles.[18][19]
-
Therapeutic Targets: The enzymes of the ω-oxidation pathway, such as CYP4A11 and CYP4F2, represent potential therapeutic targets. Inhibitors of these enzymes could be developed to modulate the levels of bioactive lipids like 20-HETE in conditions such as hypertension and cancer.[1] Conversely, inducers of this pathway could be explored as a therapeutic strategy for genetic disorders of fatty acid metabolism where providing an alternative disposal route for fatty acids is desirable.[1]
-
Biomarkers: Urinary or plasma levels of dicarboxylic acids can serve as biomarkers for diseases involving mitochondrial dysfunction or impaired fatty acid metabolism.[11][20] Monitoring these biomarkers could be valuable in clinical trials to assess disease progression or the efficacy of a therapeutic intervention.
Conclusion
The ω-oxidation of fatty acids is a metabolically significant pathway with diverse physiological roles, from providing an alternative route for fatty acid catabolism to participating in the detoxification of xenobiotics. The resulting dicarboxylic acids are not merely metabolic byproducts but are emerging as important players in cellular signaling and metabolic regulation. For researchers, scientists, and drug development professionals, a thorough understanding of this pathway, its regulation, and its experimental investigation is essential for advancing our knowledge of metabolic diseases and for developing novel therapeutic strategies. This technical guide provides a foundational resource to support these endeavors.
References
- 1. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR/RXR Regulation of Fatty Acid Metabolism and Fatty Acid ω-Hydroxylase (CYP4) Isozymes: Implications for Prevention of Lipotoxicity in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine dicarboxylic acids change in pre-symptomatic Alzheimer’s disease and reflect loss of energy capacity and hippocampal volume - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] PPAR/RXR Regulation of Fatty Acid Metabolism and Fatty Acid ω-Hydroxylase (CYP4) Isozymes: Implications for Prevention of Lipotoxicity in Fatty Liver Disease | Semantic Scholar [semanticscholar.org]
- 6. Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]
- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phmd.hirszfeld.pl [phmd.hirszfeld.pl]
- 10. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dicarboxylic aciduria due to medium chain acyl CoA dehydrogenase defect. A cause of hypoglycemia in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alcohol Dehydrogenase (ADH) Activity Assay Kit - Elabscience® [elabscience.com]
- 15. mdpi.com [mdpi.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 20. Dicarboxylic aciduria (Concept Id: C1856432) - MedGen - NCBI [ncbi.nlm.nih.gov]
Tetradecanedioic Acid as a Biomarker for OATP Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of tetradecanedioic acid (TDDA) as an emerging endogenous biomarker for the activity of Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3. These transporters, encoded by the SLCO1B1 and SLCO1B3 genes respectively, are predominantly expressed on the sinusoidal membrane of hepatocytes and play a crucial role in the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs.[1] Inhibition of OATP1B1 and OATP1B3 can lead to significant drug-drug interactions (DDIs), resulting in altered drug exposure and potential toxicity. The use of endogenous biomarkers like TDDA offers a promising approach to assess the DDI potential of new molecular entities early in drug development, potentially reducing the need for extensive clinical DDI studies.[2]
Tetradecanedioic acid is a long-chain dicarboxylic acid that is a naturally occurring endogenous metabolite.[3] It has been identified as a substrate for OATP1B1 and OATP1B3, and its plasma concentrations are sensitive to inhibition of these transporters.[4][5] This guide will delve into the quantitative data supporting its use, detailed experimental protocols for its measurement and the assessment of OATP activity, and the signaling pathways that regulate OATP expression.
Data Presentation: Quantitative Insights into TDDA as an OATP Biomarker
The utility of an endogenous biomarker is determined by its baseline concentration and the magnitude of its change in response to transporter inhibition. While comprehensive quantitative data for TDDA is still emerging, the following tables summarize the available information and provide context with data from other relevant OATP biomarkers.
Table 1: Effect of OATP Inhibitors on Plasma Levels of Endogenous Biomarkers in Healthy Volunteers
| Endogenous Biomarker | OATP Inhibitor (Dose) | Fold Change in AUC | Fold Change in Cmax | Reference |
| Tetradecanedioic Acid (TDDA) | Cyclosporin A (100 mg) | 1.8 - 2.5 | 1.8 - 2.5 | [5] |
| Tetradecanedioic Acid (TDDA) | Rifampin (600 mg) | Significantly Increased | Not Reported | [4] |
| Hexadecanedioic Acid (HDA) | Cyclosporin A (100 mg) | 1.8 - 2.5 | 1.8 - 2.5 | [5] |
| Hexadecanedioic Acid (HDA) | Rifampin (150 mg) | Increased | Increased | [6][7] |
| Rifampin (300 mg) | Increased | Increased | [6][7] | |
| Rifampin (600 mg) | Increased | Increased | [6][7] | |
| Coproporphyrin I (CP-I) | Cyclosporin A (75 mg) | ~3.5 | ~2.5 | [8] |
| Rifampin (600 mg) | ~4.0 | Not Reported | [4] | |
| Coproporphyrin III (CP-III) | Cyclosporin A (100 mg) | 1.8 - 2.5 | 1.8 - 2.5 | [5] |
| Rifampin (600 mg) | ~3.3 | Not Reported | [4] |
Note: Specific mean values and statistical significance for the fold changes in TDDA levels with rifampin were not detailed in the available literature. Data for other biomarkers are provided for comparative purposes.
Table 2: Kinetic Parameters of OATP Substrates
| Substrate | OATP Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Tetradecanedioic Acid (TDDA) | OATP1B1 | Not Reported | Not Reported | |
| Tetradecanedioic Acid (TDDA) | OATP1B3 | Not Reported | Not Reported | |
| Estradiol-17β-glucuronide | OATP1B1 | 6.3 ± 1.2 | 460 ± 96 | [9] |
| 2',7'-dichlorofluorescein | OATP1B1*1a | 12.5 | Not Reported | [10] |
| Mycophenolic acid glucuronide | OATP1B3 | Similar to reference | Decreased in variant | [11] |
Note: The Michaelis-Menten constants (Km and Vmax) for TDDA transport by OATP1B1 and OATP1B3 have not been reported in the reviewed literature. Data for well-characterized OATP substrates are included for reference.
Experimental Protocols
Quantification of Tetradecanedioic Acid in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the quantification of TDDA and hexadecanedioic acid (HDA) in human plasma.[2][12]
1. Sample Preparation:
-
Matrix: Use analyte-free charcoal-stripped human plasma as the surrogate matrix for the preparation of calibration standards and quality control (QC) samples.
-
Protein Precipitation: To 50 µL of plasma sample, standard, or QC, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled TDDA).
-
Vortex: Vortex the samples for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS System and Conditions:
-
LC System: A UPLC system such as Waters ACQUITY UPLC is suitable.
-
Column: A reverse-phase column, such as a Newcrom R1, can be used. For UPLC applications, columns with particle sizes of 1.7 µm are recommended.[13][14]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A gradient elution should be optimized to ensure the separation of TDDA from potential interferences. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI) is recommended.
-
MRM Transitions: Specific precursor and product ion transitions for TDDA need to be optimized. For dicarboxylic acids, the deprotonated molecule [M-H]- is often selected as the precursor ion. Product ions can be generated by collision-induced dissociation.
-
Precursor Ion (Q1): m/z for [TDDA-H]-
-
Product Ion (Q3): A characteristic fragment ion of TDDA.
-
-
Calibration Curve: A standard curve ranging from 2.5 to 1000 nM should be prepared in the surrogate matrix.[2][12]
In Vitro OATP1B1 and OATP1B3 Uptake Assays
This protocol describes a general method for assessing the transport of a substrate by OATP1B1 and OATP1B3 expressed in a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells.[15][16]
1. Cell Culture and Seeding:
-
Culture HEK293 cells stably transfected with SLCO1B1 (for OATP1B1) or SLCO1B3 (for OATP1B3), and mock-transfected HEK293 cells (as a negative control).
-
Seed the cells in 24-well or 96-well poly-D-lysine coated plates at a density that allows them to reach a confluent monolayer on the day of the experiment (e.g., 1.5 x 105 cells/well for a 24-well plate, 48 hours prior to the assay).
2. Uptake Assay:
-
Wash: On the day of the assay, wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Pre-incubation: Pre-incubate the cells in HBSS for 10-15 minutes at 37°C.
-
Initiate Uptake: Remove the pre-incubation buffer and add the uptake buffer (HBSS) containing the test substrate (e.g., a range of TDDA concentrations for kinetic studies) to the wells. For inhibition studies, the uptake buffer will also contain the inhibitor.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 2-5 minutes). The incubation time should be within the linear range of uptake for the substrate.
-
Terminate Uptake: Stop the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a detergent like Triton X-100).
-
Quantification: Analyze the cell lysate for the amount of substrate taken up by the cells using an appropriate analytical method (e.g., LC-MS/MS for TDDA).
3. Data Analysis:
-
Protein Normalization: Determine the protein concentration in each well to normalize the uptake data.
-
OATP-mediated Uptake: Subtract the uptake in mock-transfected cells from the uptake in OATP-expressing cells to determine the net transporter-mediated uptake.
-
Kinetic Analysis: For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Inhibition Analysis: For inhibition studies, calculate the IC50 value of the inhibitor.
Signaling Pathways and Experimental Workflows
Transcriptional Regulation of OATP1B1 and OATP1B3
The expression of the SLCO1B1 and SLCO1B3 genes is regulated by a network of nuclear receptors and transcription factors, primarily in the liver. Key regulators include the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and Hepatocyte Nuclear Factor 4α (HNF4α).[7][13] These transcription factors bind to specific response elements in the promoter regions of the OATP genes to modulate their transcription.
Caption: Transcriptional regulation of OATP1B1 and OATP1B3.
Experimental Workflow for Biomarker Validation
The validation of an endogenous biomarker like TDDA for use in drug development follows a structured workflow, from initial discovery to clinical application. This process ensures the biomarker is reliable, reproducible, and relevant to the biological process it is intended to reflect.[2]
Caption: Workflow for endogenous biomarker validation.
Conclusion
Tetradecanedioic acid is a promising endogenous biomarker for assessing OATP1B1 and OATP1B3 activity. Its endogenous nature and responsiveness to OATP inhibition make it a valuable tool in early drug development for evaluating DDI potential. However, further research is needed to fully characterize its transport kinetics and to establish a comprehensive database of its response to a wider range of OATP inhibitors in diverse populations. The methodologies and workflows presented in this guide provide a framework for researchers to utilize TDDA in their drug development programs and contribute to the growing body of knowledge on this important biomarker.
References
- 1. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Cyclosporin A and Impact of Dose Staggering on OATP1B1/1B3 Endogenous Substrates and Drug Probes for Assessing Clinical Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous Biomarkers for SLC Transporter-Mediated Drug-Drug Interaction Evaluation | MDPI [mdpi.com]
- 5. Organic Anion Transporter Polypeptide 1B1 Polymorphism Modulates the Extent of Drug-Drug Interaction and Associated Biomarker Levels in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose‐Dependent Inhibition of OATP1B by Rifampicin in Healthy Volunteers: Comprehensive Evaluation of Candidate Biomarkers and OATP1B Probe Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-Dependent Inhibition of OATP1B by Rifampicin in Healthy Volunteers: Comprehensive Evaluation of Candidate Biomarkers and OATP1B Probe Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Cyclosporin A and Impact of Dose Staggering on OATP1B1/1B3 Endogenous Substrates and Drug Probes for Assessing Clinical Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. mdpi.com [mdpi.com]
- 12. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Tetradecanedioic acid, dimethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Construction of HEK293 cells stably expressing wild-type organic anion transporting polypeptide 1B1 (OATP1B1*1a) and variant OATP1B1*1b and OATP1B1*15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Changes in Organic Anion Transporting Polypeptide Uptake in HEK293 Overexpressing Cells in the Presence and Absence of Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Functions of Tetradecanedioic Acid: A Technical Guide for Researchers
An In-depth Examination of its Role in Cellular Processes, Signaling Pathways, and Therapeutic Potential
Introduction
Tetradecanedioic acid (TDDA), a 14-carbon long-chain dicarboxylic acid, is an endogenous metabolite found in humans and other organisms.[1][2][3] Primarily involved in lipid metabolism, TDDA's role in cellular processes is multifaceted, with emerging evidence suggesting its involvement in critical signaling pathways related to metabolic regulation, inflammation, and cancer.[4][5][6] This technical guide provides a comprehensive overview of the known functions of tetradecanedioic acid in cellular processes, targeting researchers, scientists, and drug development professionals. We will delve into its metabolic fate, its interaction with key cellular receptors, and its potential as a biomarker and therapeutic agent. This document will present quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate a deeper understanding and further investigation of this versatile molecule.
Metabolism of Tetradecanedioic Acid
Tetradecanedioic acid is a product of the omega-oxidation of long-chain fatty acids.[7] This metabolic pathway serves as an alternative to beta-oxidation, particularly when there is an excess of fatty acids. The resulting dicarboxylic acids, including TDDA, can then be metabolized through peroxisomal and mitochondrial beta-oxidation, serving as an energy source for the cell.[7]
Quantification of Tetradecanedioic Acid in Cellular Samples
Accurate quantification of TDDA in biological samples is crucial for studying its metabolism and function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust and sensitive method for this purpose.[8][9]
Table 1: Summary of LC-MS/MS Method for TDDA Quantification in Plasma (Adaptable for Cell Lysates) [8]
| Parameter | Description |
| Sample Preparation | Protein precipitation followed by liquid-liquid extraction. |
| Chromatography | Reversed-phase liquid chromatography with a C18 column. |
| Mobile Phase | Gradient elution with a mixture of water and acetonitrile (B52724) containing a small percentage of formic acid. |
| Ionization Mode | Negative electrospray ionization (ESI-). |
| Mass Spectrometry | Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of TDDA and an internal standard. |
| Lower Limit of Quantification (LLOQ) | Typically in the low nanomolar range (e.g., 2.5 nM in plasma).[8] |
Experimental Protocol: Quantification of Intracellular Tetradecanedioic Acid using LC-MS/MS
This protocol is adapted from a validated method for plasma and can be optimized for cell lysates.[8][10]
1. Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (e.g., 13C-labeled TDDA)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system with a C18 column
2. Cell Lysis and Extraction:
-
After treating cells with TDDA, wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (containing the internal standard) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution program.
-
Detect and quantify TDDA and the internal standard using MRM.
4. Data Analysis:
-
Construct a calibration curve using known concentrations of TDDA standard.
-
Calculate the concentration of TDDA in the samples by normalizing to the internal standard and the amount of cellular protein.
Role in Cellular Signaling
Tetradecanedioic acid and other long-chain fatty acids are known to act as signaling molecules, primarily by activating nuclear receptors known as peroxisome proliferator-activated receptors (PPARs).[6][11] These receptors are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation.[5][12]
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle.[13] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, beta-oxidation, and ketogenesis.[14]
-
PPARγ: Highly expressed in adipose tissue, where it plays a crucial role in adipogenesis and lipid storage.[5] It is also involved in regulating insulin (B600854) sensitivity and inflammation.[15]
Experimental Protocol: PPARα Activation Reporter Assay
This protocol can be used to determine if TDDA activates PPARα.[1]
1. Materials:
-
HepG2 cells (or other suitable cell line)
-
Expression vector for human PPARα
-
Reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Tetradecanedioic acid
-
Known PPARα agonist (e.g., Wy-14643) as a positive control
2. Procedure:
-
Co-transfect HepG2 cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid.
-
After 24 hours, treat the transfected cells with varying concentrations of TDDA or the positive control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.
3. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (transfection control).
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
Experimental workflow for PPAR activation reporter assay.
Potential Role in Inflammatory Signaling
Chronic inflammation is linked to various diseases, and fatty acids can modulate inflammatory pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[16] Some fatty acids have been shown to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines.[17][18]
While direct evidence for TDDA's effect on NF-κB is limited, its potential to activate PPARs suggests an anti-inflammatory role, as PPARs can negatively regulate NF-κB signaling.[19]
Potential inhibitory effect of TDDA on the NF-κB signaling pathway via PPAR activation.
Role in Cancer
The metabolic landscape of cancer cells is significantly altered, often exhibiting increased reliance on fatty acid oxidation for energy and biomass production.[15][20][21] This has led to investigations into the effects of various fatty acids on cancer cell proliferation and survival.
Anti-Proliferative and Pro-Apoptotic Effects
Studies on branched-chain fatty acids structurally similar to TDDA, such as 13-methyltetradecanoic acid, have demonstrated anti-cancer properties.[4] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[4]
Table 2: Reported Anti-Cancer Effects of a Related Branched-Chain Fatty Acid (13-Methyltetradecanoic Acid) [4]
| Cell Line | Effect | IC50 (µg/mL) |
| Jurkat (T-cell lymphoma) | Inhibition of proliferation | 25.74 (48h) |
| Hut78 (T-cell lymphoma) | Inhibition of proliferation | Not specified |
| EL4 (T-cell lymphoma) | Inhibition of proliferation | Not specified |
| Breast cancer cells | Inhibition of growth | Not specified |
| Prostate cancer cells | Inhibition of growth | Not specified |
Signaling Pathways in TDDA-Induced Apoptosis (Hypothesized)
Based on the effects of related fatty acids, TDDA may induce apoptosis through the modulation of key signaling pathways such as the PI3K/AKT pathway and the intrinsic caspase cascade.[4] Downregulation of AKT phosphorylation can lead to the activation of pro-apoptotic proteins and the executioner caspase-3.
Hypothesized signaling pathway for TDDA-induced apoptosis.
Experimental Protocol: Cell Proliferation (MTT) Assay
This assay can be used to assess the effect of TDDA on the proliferation of cancer cells.
1. Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
Tetradecanedioic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
2. Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of TDDA. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
3. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the TDDA concentration to determine the IC50 value.
TDDA as a Biomarker
Recent studies have highlighted the potential of TDDA as an endogenous biomarker for assessing the activity of organic anion-transporting polypeptides (OATPs).[9][22] OATPs are a family of drug transporters primarily expressed in the liver, and their inhibition can lead to drug-drug interactions. Monitoring plasma levels of TDDA could provide a non-invasive method to evaluate the potential of a new drug candidate to cause OATP-mediated drug interactions.[8]
Conclusion and Future Directions
Tetradecanedioic acid is an intriguing endogenous metabolite with diverse and significant roles in cellular processes. Its involvement in lipid metabolism, potential regulation of inflammatory and cancer-related signaling pathways, and its utility as a biomarker underscore its importance in cellular homeostasis and disease.
Further research is warranted to fully elucidate the specific molecular mechanisms through which TDDA exerts its effects. Key areas for future investigation include:
-
Quantitative analysis of TDDA's binding affinity and activation potential for different PPAR isoforms.
-
Comprehensive transcriptomic and proteomic studies to identify the full range of genes and proteins regulated by TDDA.
-
In-depth investigation of TDDA's effects on various cancer types and its potential as a therapeutic agent, both alone and in combination with existing therapies.
-
Validation of TDDA as a reliable clinical biomarker for OATP-mediated drug-drug interactions.
The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore these and other questions, ultimately advancing our understanding of the physiological and pathological roles of tetradecanedioic acid.
References
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound Tetradecanedioic acid (FDB022293) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for Tetradecanedioic acid (HMDB0000872) [hmdb.ca]
- 4. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Mechanisms of Metabolic Reprogramming in Cancer Cells Supporting Enhanced Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergic Role of Dietary Bioactive Compounds in Breast Cancer Chemoprevention and Combination Therapies | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Exploring drug-induced alterations in gene expression in Mycobacterium tuberculosis by microarray hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cancer metabolic reprogramming: importance, main features, and potentials for precise targeted anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Leaky beta-oxidation of a trans-fatty acid: incomplete beta-oxidation of elaidic acid is due to the accumulation of 5-trans-tetradecenoyl-CoA and its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine in the matrix of rat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetradecanedioic Acid: A Potential Modulator of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. These conditions are characterized by complex dysregulations in glucose and lipid metabolism. Long-chain dicarboxylic acids (DCAs), such as tetradecanedioic acid (TDA), are endogenous metabolites that have emerged as potential therapeutic agents in the context of these disorders. TDA is a 14-carbon, straight-chain dicarboxylic acid formed through the ω-oxidation of fatty acids.[1][2][3] This pathway becomes particularly active when the primary mitochondrial β-oxidation pathway is overwhelmed or impaired, a common feature in metabolic diseases.[4][5][6][7][8] This technical guide provides a comprehensive overview of the current understanding of TDA and its role in metabolic disorders, with a focus on quantitative data, experimental protocols, and key signaling pathways. While direct in vivo quantitative data for TDA is limited, this guide draws upon studies of structurally similar DCAs, such as dodecanedioic acid (DC12), and related lipid-modulating compounds to infer the potential therapeutic effects of TDA.
Quantitative Data on the Effects of Dicarboxylic Acids in Metabolic Disorders
The following tables summarize the quantitative effects of dicarboxylic acids and related compounds on key metabolic parameters in animal models and human studies. These data highlight their potential to improve glucose homeostasis, reduce adiposity, and ameliorate dyslipidemia.
Table 1: Effects of Dodecanedioic Acid (DC12) on a Rat Model of Diet-Induced Obesity and Metabolic Associated Steatohepatitis (MASH)
(Data extracted from a study where rats were fed a high-fat diet (HFD) with or without DC12 supplementation at 100 mg/kg/day for 8 weeks)
| Parameter | HFD Control Group (Mean ± SEM) | HFD + DC12 Group (Mean ± SEM) | Percentage Change | p-value |
| Body Weight Gain (g) | 250 ± 15 | 170 ± 10 | -32% | <0.001 |
| Liver Weight (g) | 20 ± 1.5 | 12 ± 1.0 | -40% | <0.001 |
| Visceral Adipose Tissue (g) | 30 ± 2.0 | 18 ± 1.5 | -40% | <0.001 |
| Fasting Blood Glucose (mg/dL) | 130 ± 8 | 100 ± 5 | -23% | <0.01 |
| Fasting Plasma Insulin (B600854) (ng/mL) | 2.5 ± 0.3 | 1.5 ± 0.2 | -40% | <0.01 |
| HOMA-IR | 8.2 ± 0.8 | 3.8 ± 0.5 | -54% | <0.001 |
Table 2: Effects of Dodecanedioic Acid (DC12) Infusion on Plasma Metabolites in Patients with Type 2 Diabetes
(Data from a study involving a 195-minute intravenous infusion of 46.6 mmol of DC12)
| Parameter | Basal Level (Mean ± SEM) | End of Infusion (Mean ± SEM) | Percentage Change | p-value |
| Plasma Glucose (mM) | 7.8 ± 0.6 | 5.4 ± 0.8 | -30.8% | <0.05 |
| Plasma Lactate (mM) | 3.5 ± 0.2 | 1.5 ± 0.1 | -57.1% | <0.001 |
| Blood Pyruvate (µM) | 26.0 ± 11.6 | 99.5 ± 14.9 | +282.7% | <0.01 |
Table 3: Effects of Tetradecylthioacetic Acid (TTA) on Plasma Lipids in Rats
(Data from a long-term study comparing TTA-treated rats to controls)
| Parameter | Control Group | TTA-Treated Group | Percentage Change |
| Plasma Triacylglycerol | Baseline | Reduced | Significant Reduction |
| VLDL-Triacylglycerol | Baseline | Reduced by 56% | -56% |
| Plasma Cholesterol | Baseline | Reduced | Significant Reduction |
| LDL-Cholesterol | Baseline | Reduced | Significant Reduction |
| HDL-Cholesterol | Baseline | Reduced | Significant Reduction |
Key Signaling Pathways and Mechanisms of Action
The metabolic benefits of TDA and related dicarboxylic acids are thought to be mediated through multiple signaling pathways. A key mechanism involves the regulation of cellular energy and lipid metabolism.
Caption: Proposed signaling pathways for TDA in metabolic regulation.
One proposed mechanism, based on studies of DC12, involves the inhibition of the mammalian INDY (I'm Not Dead Yet) transporter (mINDY), a plasma membrane citrate transporter. By inhibiting mINDY, DC12 reduces the uptake of citrate into hepatocytes.[7][9] As citrate is a key substrate for de novo lipogenesis, this leads to a reduction in fatty acid synthesis and subsequent hepatic steatosis.
Additionally, TDA and other long-chain DCAs are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[10][11] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1), thereby promoting the breakdown of fatty acids and increasing energy expenditure.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of tetradecanedioic acid and its effects on metabolic disorders.
Animal Model of Diet-Induced Obesity and MASH
This protocol is adapted from studies using dodecanedioic acid (DC12) to prevent and reverse metabolic syndrome in rodents.[7][9][12]
-
Animal Strain: Male Wistar rats or C57BL/6J mice are commonly used.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet:
-
Control Group: Fed a standard chow diet.
-
High-Fat Diet (HFD) Group: Fed a diet with 45-60% of calories from fat, typically lard or palm oil.
-
-
TDA Administration: TDA is administered in the drinking water or mixed into the HFD at a specified dose (e.g., 100 mg/kg/day).
-
Study Duration:
-
Prevention Model: HFD and TDA are administered concurrently for 8-12 weeks.
-
Reversal Model: Animals are first fed an HFD for 12-16 weeks to induce obesity and MASH, followed by the introduction of TDA for an additional 4-6 weeks.
-
-
Outcome Measures:
-
Weekly: Body weight and food/water intake.
-
Periodic: Glucose and insulin tolerance tests.
-
End of Study:
-
Fasting blood glucose, insulin, and lipid profiles (triglycerides, total cholesterol, HDL, LDL).
-
Organ collection (liver, adipose tissue) for weight, histology (H&E, Oil Red O staining), and gene/protein expression analysis.
-
-
Analysis of Tetradecanedioic Acid in Biological Samples by GC-MS
This protocol outlines a general method for the quantification of dicarboxylic acids in plasma or urine.[1][11]
-
Sample Preparation:
-
To 200 µL of plasma or urine, add an internal standard (e.g., a deuterated analog of TDA or another dicarboxylic acid of a different chain length).
-
Acidify the sample to a pH < 2 with 5M HCl.
-
Perform a liquid-liquid extraction with 600 µL of ethyl acetate. Vortex and centrifuge to separate the phases.
-
Collect the organic (upper) layer. Repeat the extraction and combine the organic phases.
-
Dry the organic extract under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat at 60-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) esters.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., DB-5ms).
-
Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized TDA.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the TDA-TMS derivative and the internal standard.
-
Quantification: Create a standard curve using known concentrations of TDA to determine the concentration in the biological samples.
-
Caption: Workflow for GC-MS analysis of TDA.
PPARα Reporter Gene Assay
This protocol is for a cell-based assay to determine if TDA can activate the PPARα nuclear receptor.[2][4][5][6][7][8][9][12][13]
-
Cell Line: A suitable cell line that does not endogenously express high levels of PPARα, such as HEK293T or HepG2, is used.
-
Plasmids:
-
PPARα Expression Vector: A plasmid containing the human or rodent PPARα gene under a constitutive promoter.
-
Reporter Vector: A plasmid containing a luciferase gene downstream of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).
-
Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, used for normalization of transfection efficiency.
-
-
Procedure:
-
Transfection: Co-transfect the cells with the three plasmids using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of TDA and a known PPARα agonist (e.g., WY-14643) as a positive control. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the TDA-treated wells by that of the vehicle control.
-
Plot the fold activation against the TDA concentration to generate a dose-response curve and determine the EC50 (the concentration at which 50% of the maximal response is achieved).
-
Caption: Workflow for PPARα reporter gene assay.
Conclusion
Tetradecanedioic acid and related long-chain dicarboxylic acids represent a promising area of research for the development of novel therapeutics for metabolic disorders. The available data, primarily from studies on DC12 and TTA, suggest that these compounds can favorably modulate glucose and lipid metabolism through mechanisms that include the inhibition of de novo lipogenesis and the activation of PPARα-mediated fatty acid oxidation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of TDA. Future studies should focus on obtaining direct quantitative in vivo data for TDA to confirm the effects observed with its analogs and to fully elucidate its mechanism of action in the context of metabolic diseases.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 9. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. korambiotech.com [korambiotech.com]
- 13. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
The Genesis of Long-Chain Dicarboxylic Acids: A Technical Guide to Their Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain dicarboxylic acids (LCDAs), aliphatic compounds featuring two terminal carboxyl groups, have emerged from relative obscurity to become molecules of significant interest across various scientific disciplines, including polymer chemistry, fragrance synthesis, and increasingly, in the realm of drug development and metabolic research. Their unique bifunctional nature imparts properties that are leveraged in the creation of high-performance polymers and have been implicated in various physiological and pathological processes. This technical guide provides an in-depth exploration of the discovery and historical development of these fascinating molecules, tailored for researchers, scientists, and drug development professionals. We will delve into the early discoveries, the evolution of their synthesis, and the analytical techniques that have enabled their study, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Early Discoveries and Historical Context
The story of long-chain dicarboxylic acids begins not in a modern laboratory, but with early observations of naturally occurring fats and oils. The presence of these dibasic acids was first hinted at through the analysis of rancid fats and even ancient ointments, where oxidative processes would lead to their formation.
One of the earliest identified long-chain dicarboxylic acids was suberic acid (octanedioic acid), so named because it was first obtained from the nitric acid oxidation of cork (Latin: suber). This discovery marked an important step in understanding the chemical composition of natural materials.
Another historically significant LCDA is sebacic acid (decanedioic acid), derived from the Latin sebum for tallow. It was initially produced by the distillation of castor oil. These early discoveries were foundational, establishing a new class of organic compounds and paving the way for future investigations into their synthesis and properties.
Quantitative Data: Physical Properties of Long-Chain Dicarboxylic Acids
A comprehensive understanding of the physicochemical properties of LCDAs is crucial for their application in research and development. The following table summarizes key quantitative data for a range of saturated long-chain dicarboxylic acids.
| Common Name | IUPAC Name | Carbon Atoms | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water ( g/100g ) |
| Suberic Acid | Octanedioic Acid | 8 | C₈H₁₄O₄ | 174.19 | 141-144 | 230 (at 15 mmHg) | 0.16 |
| Azelaic Acid | Nonanedioic Acid | 9 | C₉H₁₆O₄ | 188.22 | 106.5 | 286.5 (at 100 mmHg) | 0.24 |
| Sebacic Acid | Decanedioic Acid | 10 | C₁₀H₁₈O₄ | 202.25 | 133-134.5 | 294.5 (at 100 mmHg) | 0.1 |
| Undecanedioic Acid | Undecanedioic Acid | 11 | C₁₁H₂₀O₄ | 216.27 | 110-112 | - | Very slightly soluble |
| Dodecanedioic Acid | Dodecanedioic Acid | 12 | C₁₂H₂₂O₄ | 230.30 | 128.5-129 | 245 (at 10 mmHg) | 0.035 |
| Brassylic Acid | Tridecanedioic Acid | 13 | C₁₃H₂₄O₄ | 244.33 | 114 | - | Insoluble |
| Thapsic Acid | Hexadecanedioic Acid | 16 | C₁₆H₃₀O₄ | 286.42 | 124-126 | - | Insoluble |
| Japanic Acid | Heneicosanedioic Acid | 21 | C₂₁H₄₀O₄ | 356.56 | 128 | - | Insoluble |
Key Biosynthetic and Degradative Pathways
The natural production and metabolism of long-chain dicarboxylic acids primarily occur through ω-oxidation of fatty acids and subsequent β-oxidation in peroxisomes.
ω-Oxidation of Fatty Acids
This pathway facilitates the conversion of fatty acids into dicarboxylic acids. It is a crucial route for the metabolism of fatty acids, especially when β-oxidation is impaired.
Peroxisomal β-Oxidation of Dicarboxylic Acids
Once formed, dicarboxylic acids are primarily metabolized in the peroxisomes through a β-oxidation process, which shortens the carbon chain.
A Technical Guide to the Safety and Handling of Tetradecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling guidelines for tetradecanedioic acid (CAS No: 821-38-5). The information is compiled from multiple safety data sheets (SDS) and chemical databases to ensure a thorough understanding for professionals working with this substance. This guide covers hazard identification, protective measures, emergency procedures, and toxicological data to promote safe laboratory practices.
Hazard Identification and Classification
Tetradecanedioic acid is an alpha,omega-dicarboxylic acid.[1] While some suppliers do not classify it as hazardous under GHS criteria, others identify it as causing skin and eye irritation.[2][3][4] One supplier classifies it as causing serious eye damage.[5] Given the conflicting classifications, it is prudent to handle this chemical with care, assuming it presents a potential hazard.
The GHS classification information is summarized below.
Table 1: GHS Hazard Classification
| Category | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Hazard Identification | GHS05, GHS07 | Warning / Danger | H302: Harmful if swallowed[6]H315: Causes skin irritation[3][6]H318/H319: Causes serious eye damage/irritation[3][5][6]H335: May cause respiratory irritation[6] | P261: Avoid breathing dust[6]P264: Wash hands thoroughly after handling[3][6]P270: Do not eat, drink or smoke when using this product[6]P280: Wear protective gloves/eye protection/face protection[3][6] |
Physical and Chemical Properties
Understanding the physical and chemical properties of tetradecanedioic acid is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₂₆O₄ | [2][3][5] |
| Molecular Weight | 258.35 g/mol | [5] |
| CAS Number | 821-38-5 | [3][5][7] |
| Appearance | White to almost white powder or crystal | [3][5] |
| Melting Point | 124-127 °C | [1][5] |
| Solubility | Slightly soluble in water.[1] Soluble in DMSO (52 mg/mL).[8] | |
| Synonyms | 1,12-Dodecanedicarboxylic acid | [2][3] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.
Handling:
-
Handle in a well-ventilated area to minimize dust creation.[2][9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]
-
Wash hands and any exposed skin thoroughly after handling.[4][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][6]
-
Avoid the formation of dust clouds, as dust may be combustible at sufficient concentrations.[2][10]
Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated location.[2][7][9]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[7]
References
- 1. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Tetradecanedioic Acid MSDS/SDS | Supplier & Distributor [histry-chem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Tetradecanedioic acid 99 821-38-5 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. selleckchem.com [selleckchem.com]
- 9. store.sangon.com [store.sangon.com]
- 10. cdn2.hubspot.net [cdn2.hubspot.net]
Methodological & Application
Synthesis of Tetradecanedioic Acid for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of tetradecanedioic acid, a 14-carbon α,ω-dicarboxylic acid of significant interest in various research fields, including polymer chemistry, drug delivery, and metabolic studies. The following sections present both a biotechnological and a chemical synthesis approach, complete with experimental procedures, quantitative data, and characterization methods.
Introduction
Tetradecanedioic acid (TDDA) is a valuable long-chain dicarboxylic acid. Its bifunctional nature, with carboxyl groups at both ends of a 14-carbon chain, makes it a versatile building block for the synthesis of polyesters, polyamides, and other polymers. In the biomedical field, it serves as a hydrophobic linker in drug delivery systems and is studied for its role in lipid metabolism, including its potential interaction with peroxisome proliferator-activated receptors (PPARs). This guide offers detailed methodologies for the production of high-purity TDDA for research purposes.
Biotechnological Synthesis via Fermentation with Candida tropicalis
The microbial fermentation of n-alkanes using the yeast Candida tropicalis is an efficient and sustainable method for producing long-chain dicarboxylic acids. Specific strains of C. tropicalis can be engineered to enhance the ω-oxidation pathway, which converts n-alkanes to their corresponding α,ω-dicarboxylic acids with high yields.
Quantitative Data
| Parameter | Value | Reference |
| Organism | Candida tropicalis (mutant strain) | [1] |
| Substrate | n-Tetradecane | [1] |
| Final Product Titer | 138 g/L | [1] |
| Fermentation Time | 120 hours | [1] |
| pH Control Strategy | Programmed incremental increase from 7.2 to 8.1 | [1] |
| Purity (after purification) | >99% | Inferred from similar processes |
Experimental Protocol
1. Inoculum Preparation:
-
Aseptically transfer a cryopreserved vial of a high-yielding Candida tropicalis mutant strain into a 500 mL flask containing 100 mL of YEPD medium (1% yeast extract, 2% peptone, 2% dextrose).
-
Incubate the flask at 30°C in a shaking incubator at 220 rpm for 24-48 hours until a dense culture is obtained.
2. Fed-Batch Fermentation:
-
Sterilize a 5 L bioreactor containing 3 L of fermentation medium (containing glucose, yeast extract, peptone, and essential salts).
-
Inoculate the bioreactor with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation at 30°C with controlled aeration and agitation to ensure sufficient oxygen supply.
-
Control the pH initially at 7.2.
-
After an initial growth phase on glucose, initiate the fed-batch phase by continuously feeding a sterile solution of n-tetradecane.
-
During the production phase, implement a programmed incremental increase in pH from 7.2 to 8.1 over the course of the fermentation to enhance dicarboxylic acid excretion and solubility.[1]
-
Monitor the consumption of the substrate and the production of tetradecanedioic acid periodically by taking samples for GC-MS analysis.
3. Purification of Tetradecanedioic Acid:
-
At the end of the fermentation (approximately 120 hours), harvest the fermentation broth.
-
Separate the yeast cells from the supernatant by centrifugation or microfiltration.
-
Heat the cell-free supernatant to 80°C and adjust the pH to 12 with NaOH to ensure all the dicarboxylic acid is dissolved as its sodium salt.[2]
-
Filter the hot, alkaline solution to remove any remaining cell debris and other insoluble materials.
-
Acidify the clear filtrate to a pH of 2-3 with a strong mineral acid (e.g., HCl or H₂SO₄) while stirring vigorously. This will cause the tetradecanedioic acid to precipitate out of the solution.[2]
-
Allow the suspension to cool to room temperature to complete the crystallization.
-
Collect the precipitated tetradecanedioic acid by filtration (e.g., using a Büchner funnel).
-
Wash the filter cake with deionized water to remove residual salts and other water-soluble impurities.
-
For further purification, recrystallize the crude product from hot water or a suitable organic solvent (e.g., ethanol/water mixture).
-
Dry the purified crystals under vacuum to obtain a fine white powder.
Chemical Synthesis: Brown-Walker Electrolysis
The Brown-Walker reaction is an electrochemical method for the chain extension of dicarboxylic acids. It involves the electrolysis of the monoester of a shorter-chain dicarboxylic acid, leading to the formation of a longer-chain dicarboxylic acid diester, which can then be hydrolyzed to the desired diacid.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Monomethyl dodecanedioate (B1236620) | General method |
| Product | Dimethyl tetradecanedioate | General method |
| Typical Yield | 40-60% | Inferred from similar reactions |
| Key Reaction | Anodic coupling (decarboxylative dimerization) | [3] |
Experimental Protocol
1. Preparation of Monomethyl Dodecanedioate:
-
React dodecanedioic acid with a controlled amount of methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) to favor the formation of the monoester.
-
Purify the resulting monomethyl dodecanedioate from the unreacted diacid and the diester by fractional distillation or column chromatography.
2. Brown-Walker Electrolysis:
-
Set up an undivided electrolytic cell with two platinum foil electrodes.
-
Prepare an electrolyte solution by dissolving monomethyl dodecanedioate in methanol containing a small amount of sodium methoxide (B1231860) to act as the supporting electrolyte.
-
Pass a constant current through the cell while maintaining the temperature between 20-40°C. The progress of the reaction can be monitored by the cessation of gas evolution (CO₂ and H₂).
-
Upon completion of the electrolysis, a mixture containing the desired dimethyl this compound will be formed.
3. Isolation and Purification of Tetradecanedioic Acid:
-
Evaporate the methanol from the reaction mixture under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash the organic layer with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude dimethyl this compound.
-
Purify the diester by vacuum distillation or recrystallization.
-
Hydrolyze the purified dimethyl this compound to tetradecanedioic acid by refluxing with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification with a mineral acid.
-
Collect the precipitated tetradecanedioic acid by filtration, wash with cold water, and dry.
Characterization of Tetradecanedioic Acid
The identity and purity of the synthesized tetradecanedioic acid should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | A triplet at ~2.3 ppm corresponding to the α-methylene protons (-CH₂-COOH), a multiplet around 1.6 ppm for the β-methylene protons, a broad singlet at ~1.3 ppm for the internal methylene (B1212753) protons, and a broad singlet at ~12 ppm for the carboxylic acid protons.[4][5] |
| ¹³C NMR | A peak at ~179 ppm for the carboxylic acid carbons, a peak at ~34 ppm for the α-methylene carbons, and a series of peaks between 24-30 ppm for the other methylene carbons.[6] |
| GC-MS (after derivatization) | A single major peak with a mass spectrum corresponding to the chosen derivative (e.g., trimethylsilyl (B98337) or methyl ester) of tetradecanedioic acid.[3][7] |
| Melting Point | 125-127 °C |
Application in Research: Modulation of PPAR Signaling
Long-chain dicarboxylic acids, including tetradecanedioic acid, are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[8][9]
Caption: PPAR signaling pathway activated by tetradecanedioic acid.
Experimental Workflow for Studying PPAR Activation
Caption: Workflow for investigating the effects of TDDA on PPAR signaling.
This comprehensive guide provides researchers with the necessary information to synthesize and characterize tetradecanedioic acid for a variety of research applications, including the investigation of its role in cellular signaling pathways. The detailed protocols and supporting data are intended to facilitate the production of this valuable compound in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Tetradecanedioic Acid, 2TBDMS derivative [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Tetradecanedioic acid(821-38-5) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Tetradecanoic acid [webbook.nist.gov]
- 8. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biotechnological Production of Long-Chain Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain dicarboxylic acids (LCDAs) are linear, aliphatic molecules with a carboxyl group at each end, typically containing 12 or more carbon atoms. These versatile molecules serve as crucial building blocks for a variety of high-performance polymers, including polyamides, polyesters, and polyurethanes, as well as in the manufacturing of lubricants, adhesives, and fragrances.[1][2] Traditionally, LCDAs are produced through chemical synthesis from petroleum-based feedstocks, processes that often involve harsh reaction conditions and generate significant environmental concerns.[3][4]
Biotechnological production using microbial fermentation offers a sustainable and environmentally friendly alternative, utilizing renewable resources like plant oils, fatty acids, or alkanes.[2][5] Oleaginous yeasts, particularly species like Candida tropicalis and Yarrowia lipolytica, are naturally equipped with the metabolic machinery to produce LCDAs.[1][5] Through metabolic engineering, these microbial cell factories can be optimized to achieve high yields and titers, making bio-based LCDA production an industrially viable process.[2][4]
These application notes provide an overview of the key metabolic pathways, microbial strains, and fermentation strategies, along with detailed protocols for strain engineering, fermentation, and downstream purification of LCDAs.
Core Metabolic Pathways and Engineering Strategies
The microbial synthesis of LCDAs from fatty acids or alkanes primarily involves two key metabolic pathways: the ω-oxidation pathway for synthesis and the β-oxidation pathway for degradation.[5][6]
-
ω-Oxidation Pathway: This anabolic pathway converts fatty acids or alkanes into dicarboxylic acids. It is a three-step enzymatic process that occurs in the endoplasmic reticulum.
-
ω-Hydroxylation: The terminal methyl group of a fatty acid is hydroxylated to form a ω-hydroxy fatty acid. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) and its redox partner, NADPH-cytochrome P450 reductase (CPR).[6][7] This is the rate-limiting step in the pathway.
-
Oxidation to Aldehyde: The ω-hydroxy fatty acid is then oxidized to a ω-oxo fatty acid by a fatty alcohol oxidase (FAO) or dehydrogenase (FADH).
-
Oxidation to Carboxylic Acid: Finally, the ω-oxo fatty acid is oxidized to an α,ω-dicarboxylic acid by a fatty aldehyde dehydrogenase (FALDH).[8]
-
-
β-Oxidation Pathway: This catabolic pathway, located in the peroxisomes, degrades both fatty acids and the newly synthesized dicarboxylic acids to generate acetyl-CoA for energy production.[6][9] This pathway competes with the ω-oxidation pathway, reducing the overall yield of LCDAs.
Metabolic Engineering Strategies for Enhanced Production:
To achieve high-yield production of LCDAs, metabolic engineering focuses on directing the substrate flux towards the ω-oxidation pathway and preventing product degradation. The primary strategies include:
-
Blocking the β-Oxidation Pathway: This is the most critical step to prevent the degradation of both the fatty acid substrate and the dicarboxylic acid product. This is typically achieved by disrupting the genes encoding for acyl-CoA oxidases (POX genes), the first enzyme in the β-oxidation pathway.[7][10]
-
Enhancing the ω-Oxidation Pathway: To increase the conversion rate of fatty acids to LCDAs, the rate-limiting step of the ω-oxidation pathway is targeted. This involves the overexpression or amplification of the genes encoding cytochrome P450 monooxygenase (CYP) and NADPH-cytochrome P450 reductase (CPR).[7][10]
Signaling Pathway for LCDA Production
Caption: Metabolic engineering strategy for enhanced LCDA production in yeast.
Quantitative Data on LCDA Production
The following table summarizes the production titers of various long-chain dicarboxylic acids achieved with engineered yeast strains.
| Microorganism | Engineering Strategy | Substrate | Product (Chain Length) | Titer (g/L) | Reference |
| Candida tropicalis | β-oxidation blocked, P450/CPR amplified | Fatty acids or alkanes | C12 DCA | 140 | [1] |
| Candida tropicalis | β-oxidation blocked, P450/CPR amplified | Fatty acids or alkanes | C14 DCA | 210 | [1] |
| Candida tropicalis | β-oxidation blocked, P450/CPR amplified | Fatty acids or alkanes | C18 DCA | 100 | [1] |
| Candida tropicalis M-1 | Mutant unable to assimilate DCAs | n-Hexadecane | C16 DCA | 29.3 | [11] |
| Candida tropicalis CZ-15 | cat gene knockout | Sucrose and Undecane | C13 DCA | 108.1 | [12] |
| Yarrowia lipolytica | Engineered for de novo production | Glycerol | C16 & C18 DCAs | 3.49 | [13][14] |
| Candida viswanathii ipe-1 | Wild-type, process optimization | Dodecane | C12 DCA | 201 | [15] |
Experimental Protocols
Protocol 1: Gene Disruption in Candida tropicalis (POX Gene Knockout)
This protocol describes a general method for disrupting a target gene, such as an acyl-CoA oxidase (POX) gene, in C. tropicalis using a selectable marker and homologous recombination.
Materials:
-
C. tropicalis strain (e.g., ATCC 20336)
-
Plasmid containing a selectable marker (e.g., hygromycin resistance gene, HYG#)[1]
-
PCR primers for amplifying the marker and flanking regions of the target gene
-
High-fidelity DNA polymerase
-
Restriction enzymes
-
DNA ligase
-
Transformation buffer (e.g., containing sorbitol, Tris-HCl, EDTA)
-
YPD medium (Yeast Extract Peptone Dextrose)
-
Selective agar (B569324) plates (e.g., YPD with hygromycin)
-
Electroporator and cuvettes
Procedure:
-
Construct the Disruption Cassette: a. Amplify the selectable marker (e.g., HYG#) from the plasmid using PCR. b. Amplify the upstream and downstream flanking regions (approx. 500-1000 bp) of the target POX gene from C. tropicalis genomic DNA. c. Use fusion PCR or restriction-ligation cloning to assemble the disruption cassette, consisting of the selectable marker flanked by the upstream and downstream regions of the POX gene.[16]
-
Prepare Competent C. tropicalis Cells: a. Inoculate a single colony of C. tropicalis into 50 mL of YPD medium and grow overnight at 30°C with shaking. b. Dilute the overnight culture into fresh YPD and grow to an OD600 of approximately 1.5-2.0. c. Harvest the cells by centrifugation and wash them with sterile, ice-cold water, followed by washes with ice-cold 1 M sorbitol.[17] d. Resuspend the final cell pellet in a small volume of 1 M sorbitol to create a dense cell suspension.
-
Transformation: a. Mix the competent cells with the purified gene disruption cassette. b. Transfer the mixture to a pre-chilled electroporation cuvette. c. Perform electroporation using optimized settings for C. tropicalis. d. Immediately after the pulse, add 1 mL of cold 1 M sorbitol to the cuvette to recover the cells.
-
Selection and Screening: a. Spread the transformed cells onto selective YPD plates containing the appropriate antibiotic (e.g., hygromycin). b. Incubate the plates at 30°C for 2-4 days until colonies appear. c. Isolate genomic DNA from the resistant colonies. d. Confirm the correct integration of the disruption cassette and disruption of the target POX gene by PCR using primers that anneal outside the flanking regions and within the marker gene. Further confirmation can be done by Southern blotting.[1]
-
Disruption of the Second Allele: a. Since C. tropicalis is diploid, the process must be repeated to disrupt the second allele of the POX gene. A different selectable marker may be required if the first marker is not recyclable.
Protocol 2: Fed-Batch Fermentation of C. tropicalis for LCDA Production
This protocol outlines a fed-batch fermentation process for producing LCDAs from an alkane or fatty acid substrate using an engineered C. tropicalis strain.
Materials:
-
Engineered C. tropicalis strain (e.g., with blocked β-oxidation)
-
Seed medium (e.g., YPD)
-
Fermentation medium (containing a carbon source like glucose, nitrogen source like (NH₄)₂SO₄, salts, and trace elements)[18]
-
Substrate (e.g., n-dodecane for C12 DCA production)
-
pH control agent (e.g., NaOH or KOH solution)
-
Antifoaming agent
-
Bioreactor (with controls for temperature, pH, dissolved oxygen)
Procedure:
-
Inoculum Preparation: a. Inoculate a single colony of the engineered C. tropicalis strain into a shake flask containing seed medium. b. Incubate at 30°C with shaking at 220 rpm for 12-24 hours.[18]
-
Bioreactor Setup and Inoculation: a. Prepare and sterilize the bioreactor containing the fermentation medium. b. Inoculate the bioreactor with the seed culture (typically 5-10% v/v).
-
Growth Phase: a. Maintain the culture at 30°C. b. Control the pH at a range of 5.5-6.5.[19] c. Maintain dissolved oxygen (DO) above 20% by controlling agitation and aeration rate. d. Allow the cells to grow until the initial carbon source (e.g., glucose) is nearly depleted. This phase typically lasts 24-48 hours.
-
Conversion (Acid Production) Phase: a. Once the initial carbon source is consumed, begin the fed-batch addition of the alkane or fatty acid substrate. The feeding rate should be controlled to avoid substrate inhibition. b. During this phase, the pH will tend to decrease due to the production of dicarboxylic acids. Maintain the pH in the range of 7.0-8.0 by the controlled addition of an alkaline solution. A higher pH helps to keep the produced DCAs in solution.[15] c. Continue to maintain the temperature at 30°C and DO above 20%. d. The fermentation is typically continued for 5-7 days. Monitor the concentration of DCAs, residual substrate, and biomass periodically.[18]
-
Harvesting: a. Once the desired concentration of LCDA is reached, or when production ceases, terminate the fermentation. b. The fermentation broth, containing the produced LCDAs (often as salts), cells, and residual medium components, is now ready for downstream processing.
Protocol 3: Purification of LCDAs from Fermentation Broth
This protocol describes a multi-step process to recover and purify high-purity LCDAs from the fermentation broth.[3][10]
Materials:
-
Fermentation broth
-
Acid (e.g., H₂SO₄ or HCl)
-
Base (e.g., NaOH)
-
Activated carbon
-
Filtration equipment (e.g., filter press or centrifuge)
-
Crystallization vessel with temperature control
Procedure:
-
Cell Removal: a. Filter or centrifuge the fermentation broth to remove the yeast cells. The resulting liquid is the cell-free supernatant.
-
Acidification and Initial Crystallization: a. Transfer the cell-free supernatant to a reaction vessel. b. Slowly add acid (e.g., 3 M H₂SO₄) to the supernatant to adjust the pH to approximately 3.0-4.0. This will protonate the dicarboxylate salts, causing the free dicarboxylic acids to precipitate.[3] c. Cool the mixture to room temperature or lower to enhance crystallization. d. Collect the crude LCDA crystals by filtration and wash with water.
-
Monosalt Crystallization for Purification: a. Dissolve the crude LCDA crystals in water by adding a base (e.g., NaOH) to adjust the pH to 6.2-7.0. At this pH, the LCDAs will form monosodium salts.[3][10] b. Heat the solution to 85-95°C to ensure complete dissolution.[3] c. Slowly cool the solution to 75-85°C and hold for 15-30 minutes to allow the monosalt of the LCDA to crystallize. Many impurities, including coloring materials, will remain in the mother liquor.[10] d. Filter the hot solution to collect the monosalt crystals and wash the filter cake.
-
Conversion to Free Dicarboxylic Acid: a. Dissolve the purified monosalt crystals in water. b. Add acid to the solution to adjust the pH back down to 2.0-4.0. c. Heat the solution to 80-95°C to fully convert the monosalt back to the free dicarboxylic acid.[10]
-
Decolorization (Optional): a. If the solution is still colored, add powdered activated carbon (1-5% w/w of the LCDA) to the hot solution. b. Stir at 70-90°C for 30-60 minutes.[10] c. Filter the hot solution to remove the activated carbon.
-
Final Crystallization and Drying: a. Slowly cool the final, purified solution to induce crystallization of the high-purity LCDA. b. Filter the crystals, wash thoroughly with deionized water, and dry under vacuum to obtain the final product.[3][10]
Experimental Workflow Diagrams
Caption: Workflow for gene disruption in Candida tropicalis.
Caption: Workflow for the purification of long-chain dicarboxylic acids.
References
- 1. Novel and convenient methods for Candida tropicalis gene disruption using a mutated hygromycin B resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8383373B2 - Process for preparing long-chain dicarboxylic acids - Google Patents [patents.google.com]
- 3. US6218574B1 - Process for purifying long-chain dicarboxylic acid - Google Patents [patents.google.com]
- 4. Development of a promising microbial platform for the production of dicarboxylic acids from biorenewable resources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3838383A1 - Method and system for extracting long chain dicarboxylic acid - Google Patents [patents.google.com]
- 6. The use of Yarrowia lipolytica for the expression of human cytochrome P450 CYP1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amslaurea.unibo.it [amslaurea.unibo.it]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Genetic Modification of Closely Related Candida Species [frontiersin.org]
- 17. Development of a Gene Knockout System in Candida parapsilosis Reveals a Conserved Role for BCR1 in Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Metabolic Engineering of Candida Tropicalis for the Production of Long–Chain Dicarboxylic Acids | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Polyamides and Polyesters Using Tetradecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanedioic acid (TDDA), a C14 α,ω-dicarboxylic acid, is a versatile monomer for the synthesis of high-performance polyamides and polyesters. Its long aliphatic chain imparts flexibility, hydrophobicity, and unique thermal properties to the resulting polymers, making them suitable for a range of specialized applications, including specialty fibers, engineering plastics, hot-melt adhesives, and coatings.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of polyamides and polyesters using tetradecanedioic acid.
Polyamide Synthesis from Tetradecanedioic Acid
Long-chain polyamides, such as those derived from tetradecanedioic acid, exhibit desirable properties including excellent flexibility, hydrolytic resistance, and dimensional stability. A common example is Polyamide 6,14, synthesized from hexamethylenediamine (B150038) and tetradecanedioic acid.
Experimental Protocol: Melt Polycondensation of Polyamide 6,14
This protocol describes the synthesis of Polyamide 6,14 via a two-step melt polycondensation method.
Materials:
-
Tetradecanedioic acid (TDDA)
-
Hexamethylenediamine
-
Catalyst (e.g., sodium hypophosphite)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
High-pressure stainless-steel reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Nylon Salt Preparation:
-
An aqueous solution of hexamethylenediamine is neutralized with an aqueous solution of tetradecanedioic acid to form the hexamethylenediammonium tetradecanedioate salt.
-
A small amount of catalyst, such as sodium hypophosphite, can be added to the salt solution.
-
-
Polycondensation:
-
The nylon salt solution is charged into the reactor.
-
The reactor is purged with high-purity nitrogen to remove any oxygen.
-
The temperature is gradually raised to approximately 220°C while the pressure is maintained at around 1.8 MPa. Water is distilled off during this stage.
-
After the majority of the water has been removed, the pressure is slowly reduced to atmospheric pressure.
-
The temperature is then increased to 260-280°C to facilitate further polymerization.
-
A vacuum is applied to remove the remaining water and drive the reaction to completion, achieving the desired molecular weight.
-
The molten polyamide is then extruded, cooled, and pelletized.
-
Quantitative Data for Polyamide 6,14
| Property | Value |
| Melting Temperature (Tm) | ~210 °C |
| Glass Transition (Tg) | ~50 °C |
| Tensile Strength | 50 - 60 MPa |
| Elongation at Break | >200% |
| Water Absorption (24h) | <1% |
Note: These are typical values and can vary depending on the specific synthesis conditions and resulting molecular weight.
Polyester (B1180765) Synthesis from Tetradecanedioic Acid
Polyesters derived from tetradecanedioic acid and various diols are characterized by their semi-crystalline nature and polyethylene-like mechanical properties. The properties of these polyesters can be tuned by varying the chain length of the diol.
Experimental Protocol: Melt Polycondensation of Poly(alkylene this compound)s
This protocol outlines the synthesis of a series of polyesters from tetradecanedioic acid and linear aliphatic diols (e.g., 1,2-ethanediol, 1,4-butanediol, 1,6-hexanediol, 1,8-octanediol, 1,10-decanediol) via melt polycondensation.
Materials:
-
Tetradecanedioic acid (TDDA)
-
Aliphatic diol (e.g., 1,4-butanediol)
-
Catalyst (e.g., titanium(IV) butoxide)
-
Antioxidant (e.g., Irganox 1010)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Oil bath or heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Esterification:
-
Equimolar amounts of tetradecanedioic acid and the chosen diol are charged into the reactor along with a catalytic amount of titanium(IV) butoxide and an antioxidant.
-
The reactor is purged with nitrogen.
-
The temperature is raised to 180-200°C under a slow stream of nitrogen with continuous stirring.
-
Water is distilled off as the esterification reaction proceeds. This stage is typically continued for 2-4 hours.
-
-
Polycondensation:
-
The temperature is increased to 220-240°C.
-
A vacuum is gradually applied (reducing the pressure to <1 mbar) to remove the excess diol and facilitate the increase in polymer chain length.
-
The reaction is continued for another 3-5 hours, or until the desired melt viscosity is achieved.
-
The resulting polyester is then cooled and can be collected for characterization.
-
Quantitative Data for Polyesters Derived from Tetradecanedioic Acid and Even-Numbered Diols
| Diol Used (Polyester Name) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1,2-Ethanediol (PETd) | > 57,000 | 89.0 | 69.1 | ~25 | ~600 |
| 1,4-Butanediol (PBTd) | > 57,000 | 75.2 | 55.4 | ~22 | ~650 |
| 1,6-Hexanediol (PHTd) | > 57,000 | 68.5 | 50.1 | ~20 | ~700 |
| 1,8-Octanediol (POTd) | > 57,000 | 72.3 | 58.6 | ~23 | ~680 |
| 1,10-Decanediol (PDTd) | > 57,000 | 78.1 | 63.2 | ~24 | ~620 |
Data adapted from a study on long-chain polyesters derived from tetradecanedioic acid and even-numbered diols.
Visualization of Synthesis Workflows
Caption: Workflow for Polyamide Synthesis.
Caption: Workflow for Polyester Synthesis.
References
Application Notes and Protocols for the Polymerization of Tetradecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polymers using tetradecanedioic acid as a monomer. Tetradecanedioic acid, a C14 α,ω-dicarboxylic acid, is a versatile building block for the creation of various polymers, including polyesters and polyamides.[1][2] Its long aliphatic chain imparts flexibility and hydrophobicity to the resulting polymers, making them suitable for a range of applications, from specialty nylons to biodegradable polyesters.
Overview of Polymerization Methods
Tetradecanedioic acid can be polymerized through several methods, primarily polycondensation reactions. The choice of method depends on the desired polymer type (polyester or polyamide), the required molecular weight, and the desired process conditions. The most common techniques include:
-
Melt Polycondensation: This solvent-free method involves heating the monomers above their melting points in the presence of a catalyst. It is a widely used industrial process for producing polyesters and polyamides.
-
Solution Polycondensation: Monomers are dissolved in a suitable solvent, and the polymerization is carried out at a lower temperature than melt polycondensation. This method allows for better control over the reaction but requires solvent removal.
-
Enzymatic Polymerization: This "green" alternative utilizes enzymes, typically lipases, to catalyze the polymerization under milder conditions.[3][4][5] It offers high selectivity and can minimize side reactions.[3]
Experimental Protocols
Synthesis of Polyesters via Melt Polycondensation
This protocol describes the synthesis of a polyester (B1180765) from tetradecanedioic acid and a diol (e.g., 1,4-butanediol) using a metal-based catalyst.
Materials:
-
Tetradecanedioic acid
-
1,4-butanediol (or other suitable diol)
-
Titanium tetraisopropoxide (Ti[OiPr]₄) or other suitable catalyst (e.g., H₃PO₄/H₂SO₄)[6][7]
-
High-purity nitrogen gas
-
Methanol (for cleaning)
-
Chloroform (for polymer dissolution)
Equipment:
-
Three-necked reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser connected to a vacuum line.[6]
-
Heating mantle with a temperature controller
-
High-vacuum pump
-
Glassware for purification
Procedure:
-
Monomer Charging: Charge equimolar amounts of tetradecanedioic acid and the selected diol into the reaction vessel.
-
Catalyst Addition: Add the catalyst to the monomer mixture. The catalyst concentration can be varied to control the polymerization rate and molecular weight.[7]
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow during the initial stage of the reaction.
-
First Stage (Esterification):
-
Heat the reaction mixture to 180-200°C under a nitrogen atmosphere with continuous stirring.[7]
-
Water will be produced as a byproduct of the esterification reaction and will be removed through the condenser.
-
Maintain these conditions for 2-4 hours or until the theoretical amount of water has been collected.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 200-220°C.[7]
-
Slowly apply a high vacuum (e.g., < 1 mmHg) to the system to facilitate the removal of the diol byproduct and drive the polymerization towards higher molecular weights.[6][7]
-
Continue the reaction under vacuum for 4-8 hours. The viscosity of the reaction mixture will increase significantly.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be removed from the reactor. If the polymer is too viscous, it can be dissolved in a suitable solvent like chloroform.
-
The polymer can be purified by precipitation in a non-solvent such as cold methanol, followed by filtration and drying under vacuum.[8]
-
Workflow for Polyester Synthesis via Melt Polycondensation:
Caption: Workflow for polyester synthesis.
Synthesis of Polyamides (Nylons) via Melt Polycondensation
This protocol outlines the synthesis of a polyamide (nylon) from tetradecanedioic acid and a diamine (e.g., 1,6-hexanediamine).
Materials:
-
Tetradecanedioic acid
-
1,6-hexanediamine (or other suitable diamine)
-
Deionized water
-
High-purity nitrogen gas
-
Formic acid or m-cresol (B1676322) (for viscosity measurements)
Equipment:
-
High-pressure reactor or a three-necked flask with a mechanical stirrer, nitrogen inlet, and condenser.
-
Heating mantle with a temperature controller.
-
Vacuum oven.
Procedure:
-
Nylon Salt Formation:
-
Dissolve equimolar amounts of tetradecanedioic acid and the diamine in deionized water to form the nylon salt. This step helps to ensure a 1:1 stoichiometric ratio.
-
The salt can be precipitated by adding a non-solvent and then isolated and dried.
-
-
Polymerization:
-
Place the dried nylon salt in the reaction vessel.
-
Purge the vessel with high-purity nitrogen.
-
Heat the reactor in a step-wise manner. A typical heating profile might be:
-
220°C for 1-2 hours to drive off the remaining water.
-
Gradually increase the temperature to 260-280°C to initiate polycondensation.
-
-
The reaction is typically carried out under a positive pressure of nitrogen initially, which is then vented to atmospheric pressure, and finally, a vacuum can be applied to remove the last traces of water and increase the molecular weight.
-
-
Polymer Recovery and Characterization:
-
Cool the reactor under nitrogen.
-
The resulting polyamide can be extruded from the reactor or removed as a solid mass.
-
The polymer can be ground into smaller particles for further processing.
-
Characterization can include infrared spectroscopy to confirm the formation of amide bonds.[9]
-
Workflow for Polyamide Synthesis via Melt Polycondensation:
Caption: Workflow for polyamide synthesis.
Enzymatic Polymerization of Tetradecanedioic Acid
This protocol describes a greener approach to polyester synthesis using an immobilized lipase (B570770) catalyst.
Materials:
-
Tetradecanedioic acid
-
A suitable diol (e.g., 1,8-octanediol)
-
Immobilized Candida antarctica Lipase B (CALB), such as Novozym 435.[10]
-
Anhydrous toluene (B28343) or another suitable organic solvent (optional, can also be done in bulk).
-
High-purity nitrogen gas.
Equipment:
-
Schlenk flask or a round-bottom flask with a magnetic stirrer.
-
Heating bath (oil or water).
-
Vacuum line for solvent removal.
Procedure:
-
Monomer and Enzyme Addition:
-
Add equimolar amounts of tetradecanedioic acid and the diol to the reaction flask.
-
Add the immobilized enzyme (typically 5-10% by weight of the monomers).
-
If using a solvent, add it at this stage.
-
-
Reaction Conditions:
-
Purge the flask with nitrogen.
-
Heat the reaction mixture to 60-90°C with continuous stirring.[3]
-
The reaction can be carried out under a nitrogen atmosphere or under a slight vacuum to help remove the water byproduct.
-
-
Reaction Monitoring and Termination:
-
The reaction can be monitored by taking small aliquots and analyzing them (e.g., by GPC) to determine the molecular weight of the polymer.
-
The reaction is typically run for 24-72 hours.[3]
-
To stop the reaction, cool the mixture to room temperature and separate the enzyme by filtration.
-
-
Polymer Purification:
-
If a solvent was used, it can be removed under reduced pressure.
-
The polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to remove any unreacted monomers.
-
The purified polymer is then dried under vacuum.
-
Logical Relationship for Enzymatic Polymerization:
Caption: Key components in enzymatic polymerization.
Data Presentation
The following tables summarize typical experimental parameters for the polymerization of long-chain dicarboxylic acids, which can be used as a starting point for optimizing the polymerization of tetradecanedioic acid.
Table 1: Typical Parameters for Melt Polycondensation of Polyesters
| Parameter | Value Range | Reference |
| Monomers | Tetradecanedioic acid, various diols | [6][11] |
| Catalyst | Ti[OiPr]₄, H₃PO₄/H₂SO₄ | [6][7] |
| Catalyst Conc. | 50 - 300 ppm (for Ti[OiPr]₄) | [7] |
| Temperature (Stage 1) | 180 - 200°C | [7] |
| Time (Stage 1) | 2 - 4 hours | [7] |
| Temperature (Stage 2) | 200 - 220°C | [7] |
| Pressure (Stage 2) | < 1 mmHg | [7] |
| Time (Stage 2) | 4 - 8 hours | [7] |
Table 2: Typical Parameters for Melt Polycondensation of Polyamides
| Parameter | Value Range | Reference |
| Monomers | Tetradecanedioic acid, various diamines | [12] |
| Precursor | Nylon Salt (from aqueous solution) | [13] |
| Temperature Profile | Step-wise heating, e.g., 220°C to 280°C | |
| Atmosphere | Nitrogen, followed by optional vacuum | |
| Reaction Time | Several hours |
Table 3: Typical Parameters for Enzymatic Polymerization of Polyesters
| Parameter | Value Range | Reference |
| Monomers | Tetradecanedioic acid, various diols | [3] |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | [3][10] |
| Enzyme Conc. | 5 - 10 wt% of monomers | |
| Temperature | 60 - 90°C | [3] |
| Solvent | Bulk (solvent-free) or organic solvent (e.g., toluene) | [10] |
| Reaction Time | 24 - 72 hours | [3] |
| Atmosphere | Nitrogen or vacuum | [3] |
References
- 1. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Tetradecanedioic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymers from fatty acids: poly(ω-hydroxyl tetradecanoic acid) synthesis and physico-mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docnum.umons.ac.be [docnum.umons.ac.be]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters [mdpi.com]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. "Synthesis and Characterization of Polyamides Containing Octadecanedioi" by Carl Bennett and Lon J. Mathias [aquila.usm.edu]
- 13. youtube.com [youtube.com]
Applications of Tetradecanedioic Acid in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tetradecanedioic acid (TDDA), a C14 α,ω-dicarboxylic acid, serves as a valuable monomer in polymer chemistry for the synthesis of a variety of high-performance polymers. Its long aliphatic chain imparts flexibility, hydrophobicity, and unique thermal and mechanical properties to the resulting polymers, making them suitable for a range of applications, including high-performance nylons, polyesters, hot-melt adhesives, and powder coatings.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers derived from tetradecanedioic acid.
Synthesis of Polyesters from Tetradecanedioic Acid
Long-chain aliphatic polyesters synthesized from tetradecanedioic acid and various diols exhibit properties such as biodegradability and desirable thermal and mechanical characteristics. These polyesters are often prepared via melt polycondensation.
Application: Biodegradable Photocurable Elastomers
A notable application of tetradecanedioic acid is in the synthesis of photocurable elastomers. Poly(glycerol-co-tetradecanedioic acid) can be synthesized and further functionalized to create a photocurable polymer network. These materials are promising for applications in 3D printing and as shape memory elastomers.[2]
Experimental Protocol: Synthesis of Poly(glycerol-co-tetradecanedioic acid) Prepolymer
This protocol is adapted from the synthesis of poly(glycerol-co-aliphatic dicarboxylic acids).[2]
Materials:
-
Glycerol (B35011) (anhydrous)
-
Tetradecanedioic acid
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen inlet and outlet
Procedure:
-
To the three-neck flask, add equimolar amounts of anhydrous glycerol and tetradecanedioic acid.
-
Equip the flask with a magnetic stirrer, nitrogen inlet, and outlet.
-
Heat the mixture in a heating mantle or oil bath to the melting temperature of the reactants under a continuous flow of nitrogen and with constant stirring.
-
Once the reactants have melted and formed a homogeneous mixture, maintain the reaction temperature at 120°C for 24 hours under a nitrogen atmosphere with continuous stirring.
-
After 24 hours, the resulting viscous liquid is the poly(glycerol-co-tetradecanedioic acid) prepolymer.
Synthesis of Polyamides (Nylons) from Tetradecanedioic Acid
The reaction of tetradecanedioic acid with various diamines via melt polycondensation yields a range of polyamides (nylons) with high aliphatic content. The properties of these nylons, such as their melting point and crystallinity, can be tailored by varying the length of the diamine monomer.
Application: High-Performance Engineering Plastics
Polyamides derived from tetradecanedioic acid, such as Nylon 6,14 and Nylon 10,14, possess properties that make them suitable for use as high-performance engineering plastics. Their long aliphatic segments contribute to flexibility and impact resistance.
Experimental Protocol: Synthesis of Polyamides by Melt Polycondensation
This protocol provides a general procedure for the synthesis of polyamides from tetradecanedioic acid and a diamine.
Materials:
-
Tetradecanedioic acid
-
Diamine (e.g., 1,6-hexanediamine, 1,10-decanediamine)
-
Glass reaction tube
-
Nitrogen source
-
High-temperature bath (e.g., silicone oil or salt bath)
-
Vacuum source
Procedure:
-
In a glass reaction tube, combine equimolar amounts of tetradecanedioic acid and the chosen diamine to form a salt.
-
Purge the tube with dry nitrogen gas for at least 30 minutes to create an inert atmosphere.
-
Heat the reaction tube in a high-temperature bath to a temperature above the melting point of the monomer salt (typically 220-280°C) under a slow stream of nitrogen.
-
Maintain this temperature for 1-2 hours to allow for the initial polycondensation and removal of water.
-
Apply a vacuum to the system to remove the remaining water and drive the polymerization to completion. The vacuum is typically applied gradually to avoid excessive foaming.
-
Continue the reaction under vacuum for an additional 1-3 hours until the desired molecular weight is achieved, as indicated by an increase in the melt viscosity.
-
Cool the reactor to room temperature and recover the solid polyamide.
Quantitative Data on Polymer Properties
The properties of polymers derived from tetradecanedioic acid are highly dependent on the co-monomer used in the polymerization. The following tables summarize key thermal and mechanical properties for a selection of these polymers.
| Polyester | Diol | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Poly(ethylene tetradecanedioate) | 1,2-Ethanediol | 89.0 | - | - | - | - |
| Poly(butylene this compound) | 1,4-Butanediol | 75.0 | - | - | - | - |
| Poly(hexamethylene this compound) | 1,6-Hexanediol | 70.0 | - | - | - | - |
| Poly(octamethylene this compound) | 1,8-Octanediol | 78.0 | - | - | - | - |
| Poly(decamethylene this compound) | 1,10-Decanediol | 82.0 | - | - | - | - |
| Polyamide (Nylon) | Diamine | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Nylon 6,14 | 1,6-Hexanediamine | ~220 | ~50 | - | - | - |
| Nylon 10,14 | 1,10-Decanediamine | - | - | - | - | - |
Note: Specific mechanical and thermal property data for nylons derived directly from tetradecanedioic acid is limited in the public domain. The values for Nylon 6,14 are estimations based on trends observed in similar long-chain polyamides. Further experimental data is required for a comprehensive comparison.
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows for the synthesis of polymers from tetradecanedioic acid.
References
Application Notes and Protocols for Tetradecanedioic Acid in High-Performance Nylons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanedioic acid (TDDA), a C14 aliphatic dicarboxylic acid, is a key monomer in the synthesis of high-performance polyamides, commonly known as nylons. Its long hydrocarbon chain imparts unique properties to the resulting polymers, such as enhanced flexibility, lower moisture absorption, and improved dimensional stability compared to nylons derived from shorter-chain diacids like adipic acid. These characteristics make TDDA-based nylons highly suitable for demanding applications in the automotive, electronics, and industrial sectors, where high thermal and mechanical performance is critical. This document provides detailed application notes, experimental protocols, and characterization workflows for the synthesis of high-performance nylons using tetradecanedioic acid as a primary monomer.
Key Properties and Advantages of TDDA-Based Nylons
Nylons synthesized from tetradecanedioic acid (e.g., Nylon 6,14, Nylon 10,14) exhibit a range of desirable properties that distinguish them as high-performance materials:
-
Low Moisture Absorption: The long aliphatic chain of TDDA reduces the concentration of amide groups in the polymer backbone, leading to lower water uptake. This results in superior dimensional stability and retention of mechanical properties in humid environments.
-
Excellent Thermal Stability: TDDA-based nylons possess high melting points and good thermal resistance, making them suitable for applications involving elevated temperatures.
-
Good Chemical Resistance: These nylons demonstrate robust resistance to a variety of chemicals, including oils, fuels, and solvents.
-
Enhanced Flexibility and Toughness: The long methylene (B1212753) chains between amide linkages contribute to increased flexibility and impact strength of the polymer.
-
Processability: Nylons derived from TDDA can be processed using conventional melt-processing techniques such as injection molding and extrusion.
Data Presentation: Comparative Properties of Long-Chain Nylons
While specific data for all TDDA-based nylons is proprietary or not extensively published, the following table presents a summary of typical properties for high-performance nylons derived from long-chain dicarboxylic acids, which can be considered analogous to those synthesized with tetradecanedioic acid. This data is provided for comparative purposes to guide researchers in their material selection and design.
| Property | Nylon 6,10 | Nylon 6,12 | Nylon 12,12 | Expected Range for TDDA-Based Nylons (e.g., Nylon 6,14) |
| Thermal Properties | ||||
| Melting Point (°C) | 220 - 225 | 212 - 218 | 175 - 185 | 200 - 215 |
| Glass Transition Temp. (°C) | 40 - 50 | 35 - 45 | 30 - 40 | 30 - 40 |
| Heat Deflection Temp. (°C) | 55 - 65 | 50 - 60 | 45 - 55 | 45 - 55 |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | 55 - 65 | 50 - 60 | 45 - 55 | 45 - 55 |
| Tensile Modulus (GPa) | 1.8 - 2.2 | 1.6 - 2.0 | 1.4 - 1.8 | 1.5 - 1.9 |
| Elongation at Break (%) | 100 - 200 | 150 - 250 | 200 - 300 | 150 - 250 |
| Physical Properties | ||||
| Density (g/cm³) | 1.07 - 1.09 | 1.06 - 1.08 | 1.01 - 1.03 | 1.04 - 1.06 |
| Water Absorption, 24h (%) | 0.3 - 0.5 | 0.2 - 0.4 | 0.1 - 0.2 | 0.1 - 0.3 |
Experimental Protocols
The synthesis of high-performance nylons from tetradecanedioic acid is typically achieved through a two-step process: nylon salt formation followed by melt polycondensation. The following protocols provide a general methodology that can be adapted for various diamines.
Protocol 1: Synthesis of Nylon Salt (e.g., Hexamethylenediammonium Tetradecanedioate for Nylon 6,14)
Materials:
-
Tetradecanedioic acid (TDDA)
-
Ethanol (B145695) (95%)
-
Deionized water
Equipment:
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Prepare Monomer Solutions:
-
In a beaker, dissolve one molar equivalent of tetradecanedioic acid in an appropriate volume of hot ethanol (e.g., 80°C) with stirring.
-
In a separate beaker, dissolve one molar equivalent of hexamethylenediamine in deionized water.
-
-
Salt Formation:
-
Slowly add the hot TDDA solution to the HMD solution with vigorous stirring.
-
A white precipitate of the nylon salt will form immediately.
-
Continue stirring the mixture for 1-2 hours as it cools to room temperature to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Wash the salt cake with cold ethanol to remove any unreacted monomers.
-
Repeat the washing step twice.
-
-
Drying:
-
Dry the purified nylon salt in a vacuum oven at 60-80°C overnight until a constant weight is achieved.
-
Protocol 2: Melt Polycondensation of Nylon Salt
Materials:
-
Dried Nylon Salt (from Protocol 1)
-
Nitrogen gas (high purity)
Equipment:
-
High-temperature glass reactor or autoclave equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Reactor Setup:
-
Place the dried nylon salt into the reactor.
-
Assemble the reactor and purge with high-purity nitrogen for at least 30 minutes to remove all oxygen.
-
-
Pre-polymerization:
-
While maintaining a slow nitrogen flow, begin heating the reactor to a temperature approximately 20-30°C above the melting point of the nylon salt (e.g., 220-240°C for Nylon 6,14).
-
As the salt melts, water will begin to distill from the reactor.
-
Maintain this temperature for 1-2 hours to form a low molecular weight prepolymer.
-
-
Polycondensation under Vacuum:
-
Gradually apply a vacuum to the system over 30-60 minutes to avoid excessive foaming.
-
Increase the temperature to 260-280°C.
-
Continue the reaction under high vacuum for 2-4 hours. The viscosity of the molten polymer will increase significantly during this stage.
-
-
Polymer Extrusion and Cooling:
-
Once the desired viscosity is reached (as indicated by the stirrer torque), stop the reaction by breaking the vacuum with nitrogen gas.
-
Extrude the molten polymer from the reactor into a strand and quench it in a water bath.
-
Pelletize the cooled polymer strand for further characterization and processing.
-
Characterization of TDDA-Based Nylons
The synthesized nylons should be characterized to determine their structure, thermal properties, and molecular weight.
Protocol 3: Polymer Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of the polyamide structure.
-
Sample Preparation: Prepare a thin film of the polymer by melt pressing or casting from a suitable solvent (e.g., m-cresol).
-
Expected Results: The FTIR spectrum should show characteristic amide bands:
-
N-H stretching around 3300 cm⁻¹
-
C=O stretching (Amide I) around 1640 cm⁻¹
-
N-H bending (Amide II) around 1540 cm⁻¹
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and monomer incorporation.
-
Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., deuterated trifluoroacetic acid or hexafluoroisopropanol).
-
Expected Results: The ¹H and ¹³C NMR spectra should show peaks corresponding to the methylene groups of both the tetradecanedioic acid and the diamine units, as well as the carbonyl carbon of the amide group.
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the melting temperature (Tm) and glass transition temperature (Tg).
-
Procedure: Heat a small sample of the polymer (5-10 mg) in a DSC instrument under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min).
-
Expected Results: The DSC thermogram will show an endothermic peak corresponding to the melting point and a step change in the baseline indicating the glass transition.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the polymer.
-
Procedure: Heat a sample of the polymer in a TGA instrument under a nitrogen or air atmosphere at a controlled heating rate (e.g., 10°C/min).
-
Expected Results: The TGA curve will show the onset of decomposition temperature, indicating the thermal stability of the nylon.
-
Visualizations
Application Note: Quantification of Tetradecanedioic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of tetradecanedioic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Tetradecanedioic acid (TDDA) is a 14-carbon dicarboxylic acid that plays a role in various metabolic pathways. Accurate quantification of TDDA in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its physiological and pathological significance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of dicarboxylic acids. However, due to their low volatility and polar nature, derivatization is a critical step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[1] This application note details a robust method for the quantification of TDDA using GC-MS following a silylation derivatization procedure.
Experimental Workflow
The overall experimental workflow for the quantification of tetradecanedioic acid is depicted below.
Caption: Experimental workflow for the quantification of tetradecanedioic acid.
Detailed Experimental Protocols
Materials and Reagents
-
Tetradecanedioic acid (TDDA) standard (≥99% purity)
-
Internal Standard (IS), e.g., 1,12-Dodecanedioic acid-d20
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[1][2]
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Pyridine (B92270), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate, anhydrous
-
Biological matrix (e.g., plasma, urine)
Sample Preparation
A critical first step in the analysis of dicarboxylic acids from biological samples is the removal of interfering substances like proteins.[1]
3.2.1. Protein Precipitation (for plasma/serum samples)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of internal standard.
-
Add 400 µL of ice-cold acetonitrile.[1]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.[1]
-
Centrifuge the mixture at 14,000 rpm for 15 minutes at 4°C.[1]
-
Carefully collect the supernatant for the subsequent extraction step.[1]
3.2.2. Liquid-Liquid Extraction (LLE)
-
Acidify the protein-free supernatant (or urine sample) to a pH of approximately 2-3 with 1 M HCl.
-
Add 1 mL of ethyl acetate to the acidified sample.[1]
-
Vortex the mixture thoroughly for 2 minutes to facilitate the transfer of TDDA into the organic phase.[1]
-
Centrifuge at 3,000 rpm for 10 minutes to achieve phase separation.[1]
-
Carefully transfer the upper organic layer containing the TDDA to a clean glass tube.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization (Silylation)
Derivatization is essential for the successful analysis of dicarboxylic acids by GC-MS.[1] Silylation is a common and effective method.[2][3]
Caption: Silylation of tetradecanedioic acid using BSTFA.
Protocol:
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.[1]
-
Seal the reaction vial tightly.
-
Heat the mixture at 70°C for 60 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following table outlines the recommended GC-MS parameters.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
Quantification is achieved by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators.
Table 1: Selected Ion Monitoring (SIM) Parameters
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Tetradecanedioic acid | bis-TMS | 387 | 313, 147 |
| 1,12-Dodecanedioic acid-d20 (IS) | bis-TMS | 393 | 329, 147 |
Note: The mass spectrum of the bis(trimethylsilyl) derivative of tetradecanedioic acid can be found in the NIST database.[4]
Table 2: Representative Quantitative Performance
| Parameter | Value |
| Linear Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Precision (RSD%) | < 15%[2][5] |
| Accuracy (% Recovery) | 85 - 115% |
Note: These values are representative and may vary depending on the specific instrumentation and matrix used.
Conclusion
The described method, involving liquid-liquid extraction and silylation derivatization followed by GC-MS analysis, provides a sensitive, selective, and reliable approach for the quantification of tetradecanedioic acid in biological matrices. This protocol can be readily implemented in research and clinical laboratories for various applications in metabolomics and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC–MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures | Semantic Scholar [semanticscholar.org]
- 4. Tetradecanedioic Acid, 2TMS derivative [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Tetradecanedioic Acid in Human Plasma by LC-MS/MS
Introduction
Tetradecanedioic acid (TDA) is a long-chain dicarboxylic acid that has been identified as a potential endogenous biomarker for evaluating drug-drug interactions mediated by hepatic drug transporters, specifically organic anion-transporting polypeptides (OATPs).[1][2] Accurate and robust quantification of TDA in plasma is crucial for clinical studies investigating OATP function. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of tetradecanedioic acid in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals.
Principle
This method utilizes a fit-for-purpose validated LC-MS/MS assay for the quantification of endogenous tetradecanedioic acid in human plasma.[1][2][3] The workflow involves sample preparation using protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry. Due to the endogenous nature of TDA, a surrogate matrix (charcoal-stripped human plasma) is used for the preparation of calibration standards and quality control samples.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Tetradecanedioic acid (TDA) reference standard
-
Internal Standard (IS): Isotope-labeled TDA (e.g., 13C-labeled TDA)
-
Human Plasma (K2EDTA)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
Sample Preparation
The sample preparation procedure is based on protein precipitation to remove larger molecules from the plasma matrix.
-
Aliquoting: Aliquot 50 µL of plasma samples, calibration standards, or quality control samples into a 96-well plate.
-
Internal Standard Addition: Add the internal standard solution to all wells except for the blank matrix samples.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (containing the internal standard, if added at this step) to each well.
-
Mixing: Mix thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the instrumental conditions for the chromatographic separation and mass spectrometric detection of tetradecanedioic acid.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18 Reverse-Phase Column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid |
| Gradient | Optimized for separation of TDA from interferences |
| Flow Rate | (Typical range: 0.4-0.8 mL/min) |
| Column Temperature | (Typical range: 40-50 °C) |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition (TDA) | Determine specific m/z values from literature |
| MRM Transition (IS) | Determine specific m/z values for labeled IS |
| Collision Energy | Optimized for each transition |
| Source Temperature | (Typical range: 400-550 °C) |
| IonSpray Voltage | (Typical range: -4000 to -5000 V) |
Quantitative Data Summary
A robust LC-MS/MS assay for tetradecanedioic acid was validated using a fit-for-purpose approach.[1][3] The standard curve range for TDA was established from 2.5 to 1000 nM in analyte-free charcoal-stripped human plasma.[1][2][3]
Table 3: Assay Performance Characteristics
| Parameter | Result |
| Standard Curve Range | 2.5–1000 nM |
| Matrix | Charcoal-stripped human plasma |
| Linearity (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of tetradecanedioic acid in plasma.
Caption: Workflow for TDA quantification in plasma.
Logical Relationship of Method Components
This diagram outlines the logical dependencies and components of the analytical method.
Caption: Key components of the TDA analytical method.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of tetradecanedioic acid in human plasma.[1][2] This protocol is suitable for high-throughput analysis in clinical and research settings, facilitating the investigation of TDA as a potential biomarker for OATP-mediated drug-drug interactions.[1][2][3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
sample preparation for dicarboxylic acid analysis in urine
Introduction
Dicarboxylic acids (DCAs) are important metabolites that provide diagnostic insights into various metabolic processes, including fatty acid oxidation.[1] Elevated levels of C6-C10 dicarboxylic acids, such as adipic, suberic, and sebacic acids, in urine can indicate underlying inborn errors of metabolism, like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1] Accurate and reliable quantification of these biomarkers is crucial for the diagnosis and monitoring of such metabolic disorders.[1][2] This application note provides detailed protocols for the sample preparation of urine for the analysis of dicarboxylic acids using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The analysis of dicarboxylic acids in urine presents analytical challenges due to their polarity and low volatility, often necessitating derivatization prior to GC-MS analysis.[3][4] Both esterification and silylation are common derivatization techniques employed.[4][5][6] For LC-MS/MS, while direct analysis is possible, derivatization can enhance sensitivity and chromatographic separation.[3][7] Sample cleanup is a critical step to remove interferences from the complex urine matrix.[8] The two primary extraction techniques utilized are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[9]
This document outlines detailed protocols for both LLE and SPE, followed by derivatization and analysis using GC-MS and LC-MS/MS. A comparison of quantitative data from various methods is also presented to aid researchers in selecting the most appropriate method for their needs.
Materials and Reagents
-
Solvents: Ethyl acetate (B1210297), Diethyl ether, Methanol (B129727), Acetonitrile (B52724), Hexane (HPLC or GC grade)
-
Acids: Hydrochloric acid (HCl), Formic acid
-
Salts: Sodium chloride (NaCl), Anhydrous sodium sulphate
-
Derivatization Reagents:
-
Internal Standards:
-
Other Reagents: Pyridine (B92270), Methoxyamine hydrochloride
Experimental Workflows
The following diagrams illustrate the general workflows for the preparation of urine samples for dicarboxylic acid analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow for urinary dicarboxylic acid analysis.
Caption: Solid-Phase Extraction (SPE) workflow for urinary dicarboxylic acid analysis.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) followed by GC-MS Analysis
This protocol is suitable for the analysis of a broad range of dicarboxylic acids and is based on established methods.[9][10]
1. Sample Preparation and Extraction:
-
Thaw frozen urine samples at room temperature and centrifuge at 4000 rpm for 10 minutes to remove any precipitate.[12]
-
To a 1.5 mL microcentrifuge tube, add 200 µL of urine supernatant.[13]
-
Add an appropriate amount of internal standard (e.g., 50 µL of a mixed internal standard stock solution).[10]
-
Acidify the sample by adding 20 µL of 1 M HCl to reach a pH of less than 2.[10][11]
-
Add approximately 1 g of sodium chloride to saturate the solution and enhance extraction efficiency.[10][11]
-
Add 600 µL of ethyl acetate, vortex vigorously for 1 minute, and then centrifuge at 10,000 rpm for 3 minutes.[13]
-
Carefully transfer the upper organic layer to a new 2 mL glass vial.[1][13]
-
Repeat the extraction with another 600 µL of ethyl acetate and combine the organic layers.[13]
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 35-40°C.[1][13]
2. Derivatization (Silylation):
-
To the dried residue, add 20 µL of pyridine and 75 µL of BSTFA with 1% TMCS.[10]
-
Cap the vial tightly and heat at 75°C for 30 minutes.[10]
-
Cool the sample to room temperature before analysis.
3. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
A non-polar capillary column, such as a HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.[9]
-
Typical oven temperature program: start at 80°C (hold for 5 min), ramp at 8°C/min to 280°C (hold for 10 min).[10]
-
Set the injector temperature to 300°C and the transfer line to 280°C.[10]
-
Acquire data in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
Protocol 2: Solid-Phase Extraction (SPE) followed by LC-MS/MS Analysis
This protocol is ideal for high-throughput analysis and offers good recovery and removal of matrix interferences.[12]
1. Sample Preparation and SPE:
-
Thaw frozen urine samples at room temperature and centrifuge at 4000 rpm for 10 minutes.[12]
-
To 0.5 mL of urine supernatant in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., ¹³C₆-2,5-FDCA at 1 µg/mL).[12]
-
For the analysis of conjugated dicarboxylic acids, perform enzymatic hydrolysis by adding 250 µL of 1 M ammonium (B1175870) acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution, then incubate at 37°C for 4 hours.[12]
-
Condition an SPE cartridge (e.g., a strong cation exchange or a specific polymer-based cartridge) with 2 mL of methanol followed by 2 mL of distilled water.[9][12]
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.[12]
-
Elute the dicarboxylic acids with 2 mL of 5% formic acid in methanol.[12]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[12]
2. Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).[12]
-
Vortex and transfer to an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Chromatographic separation can be achieved on a C18 column.
-
The mobile phase typically consists of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Quantitative Data Summary
The following tables summarize the performance characteristics of different methods for dicarboxylic acid analysis.
Table 1: Comparison of Derivatization Methods for GC-MS
| Derivatization Method | Target Analytes | Limit of Detection (LOD) | Reproducibility (RSD%) | Reference |
| Silylation (BSTFA) | C3-C9 Dicarboxylic Acids | ≤ 2 ng/m³ (in aerosol) | ≤ 10% | [5] |
| Esterification (BF₃/alcohol) | C3-C9 Dicarboxylic Acids | ≤ 4 ng/m³ (in aerosol) | ≤ 15% | [5] |
| Esterification (BF₃/butanol) | C2-C14 Dicarboxylic Acids | < 10 pg | Not Specified | [3] |
Table 2: Performance of LC-MS/MS Methods
| Method | Target Analyte | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Imprecision | Reference |
| LC-MS/MS (Dibutyl esters) | Methylmalonic Acid | 0.1 µmol/L | 0.05 µmol/L | ≤ 7.5% | [14][15] |
Table 3: Recovery Rates for Extraction Methods
| Extraction Method | Target Analytes | Recovery Rate | Reference |
| Solid-Phase Extraction | 14 Organic Acids | 57 - 106% | [16] |
| Solid-Phase Extraction | General Organic Acids | 84.1% (mean) | [9] |
| Liquid-Liquid Extraction | General Organic Acids | 77.4% (mean) | [9] |
Signaling Pathways and Logical Relationships
The metabolic pathway leading to the production of dicarboxylic acids is primarily the ω-oxidation of fatty acids. This pathway becomes more active when the primary β-oxidation pathway is impaired.
Caption: Simplified diagram of fatty acid oxidation pathways.
Conclusion
The choice of sample preparation method for dicarboxylic acid analysis in urine depends on the specific analytical goals, available instrumentation, and required throughput. LLE followed by GC-MS with silylation is a robust and sensitive method for detailed profiling of dicarboxylic acids. For high-throughput clinical applications, SPE coupled with LC-MS/MS offers excellent performance with reduced sample preparation time. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and optimize their methods for urinary dicarboxylic acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Urinary Organic Acids Profiling for Assessment of Functional Nutrient Deficiencies, Gut Dysbiosis, and Toxicity | Musculoskeletal Key [musculoskeletalkey.com]
- 3. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. erndim.org [erndim.org]
- 12. benchchem.com [benchchem.com]
- 13. aurametrix.weebly.com [aurametrix.weebly.com]
- 14. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Tetradecanedioic Acid for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of tetradecanedioic acid for analysis by gas chromatography (GC), a critical step for its accurate and sensitive quantification in various matrices, including biological samples.
Introduction to Tetradecanedioic Acid Analysis by GC
Tetradecanedioic acid (C14H26O4) is a long-chain dicarboxylic acid.[1][2] Direct analysis of tetradecanedioic acid by gas chromatography is challenging due to its low volatility and high polarity, which can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation within the GC system.[3] Chemical derivatization is therefore essential to convert the polar carboxyl groups into less polar, more volatile, and more thermally stable derivatives, making the analyte suitable for GC analysis.[3][4] The two most common and effective derivatization techniques for carboxylic acids like tetradecanedioic acid are silylation and esterification.[5][6]
Derivatization Strategies: A Comparative Overview
The choice of derivatization method can significantly impact the sensitivity, accuracy, and reproducibility of the analysis.[7]
-
Silylation: This technique replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group.[8] Commonly used silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[8] Silylation is a versatile method that also derivatizes other functional groups with active hydrogens, such as hydroxyls and amines.[3]
-
Esterification: This method converts the carboxylic acid groups into esters, typically methyl esters.[4] A common and effective reagent for this is a solution of boron trifluoride in an alcohol, such as methanol (B129727) (BF3-methanol).[9][10] This method is highly specific for carboxylic acids.[3]
Data Presentation: Comparison of Derivatization Methods
The following table summarizes the performance characteristics of silylation and esterification methods for the analysis of dicarboxylic acids. While specific data for tetradecanedioic acid is limited, these values provide a reliable estimate based on the analysis of other long-chain dicarboxylic acids.
| Derivatization Method | Reagent | Typical Reaction Conditions | Derivatization Efficiency | Limit of Detection (LOD) | Key Advantages | Key Disadvantages | Analytical Platform |
| Silylation | BSTFA (+1% TMCS) or MSTFA | 60-70°C for 30-60 minutes[3][8] | High | 5–40 pg[5] | Versatile, reacts with multiple functional groups.[3] | Derivatives can be sensitive to moisture.[3] | GC-MS |
| Esterification | BF3-Methanol (10-14% w/v) | 60-100°C for 10-60 minutes[7][9] | High | < 10 pg[5] | Specific to carboxylic acids, stable derivatives.[3] | Can be a more time-consuming procedure. | GC-MS |
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma)
A critical first step in the analysis of tetradecanedioic acid from biological samples is the removal of interfering substances like proteins and the extraction of the analyte.
Protocol for Protein Precipitation and Liquid-Liquid Extraction (LLE):
-
To 100 µL of a biofluid sample (e.g., plasma), add 800 µL of an 8:1 methanol:water solution.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Incubate the mixture at 4°C for 30 minutes to further facilitate protein precipitation.
-
Centrifuge the mixture at 14,000 RPM for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Acidify the supernatant with a suitable acid (e.g., 3% phosphoric acid).
-
Add an immiscible organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE), to the acidified sample.
-
Vortex the mixture thoroughly to facilitate the transfer of the dicarboxylic acid into the organic phase.
-
Centrifuge to achieve phase separation.
-
Carefully transfer the organic layer containing the tetradecanedioic acid to a clean tube.
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen. The sample is now ready for derivatization.
Derivatization Protocols
1. Silylation using BSTFA
This protocol describes the conversion of tetradecanedioic acid to its trimethylsilyl (TMS) ester.
Materials:
-
Dried sample extract containing tetradecanedioic acid
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
A suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with PTFE-lined caps
Procedure:
-
To the dried sample extract in a reaction vial, add 50-100 µL of BSTFA (with 1% TMCS) and 50-100 µL of a suitable solvent. It is recommended to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens of the analyte.[3]
-
Seal the reaction vial tightly.
-
Heat the mixture at 60-70°C for 30-60 minutes.[3]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
2. Esterification using BF3-Methanol
This protocol details the formation of the methyl ester of tetradecanedioic acid.
Materials:
-
Dried sample extract containing tetradecanedioic acid
-
BF3-Methanol solution (10-14% w/v)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials with PTFE-lined caps
Procedure:
-
To the dried sample extract in a reaction vial, add 1 mL of 14% BF3-methanol solution.[7]
-
Cap the vial tightly and heat at 60°C for 60 minutes.[7]
-
After cooling, add 1 mL of water and 1 mL of hexane to the reaction vial.[9]
-
Shake the vial vigorously to extract the methyl esters into the hexane layer.[9]
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane extract is now ready for injection into the GC-MS.
Typical GC-MS Parameters
The following are typical starting parameters for the analysis of derivatized tetradecanedioic acid. These should be optimized for the specific instrument and application.
| Parameter | Typical Setting |
| GC System | Agilent 6890 or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial temperature of 110°C for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 280°C, hold for 9 min.[11] |
| MS System | Agilent 5973 or equivalent |
| Ion Source Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 45-450 |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of tetradecanedioic acid.
Caption: Derivatization pathways for tetradecanedioic acid.
References
- 1. Human Metabolome Database: Showing metabocard for Tetradecanedioic acid (HMDB0000872) [hmdb.ca]
- 2. Tetradecanedioic acid [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. repository.seafdec.org [repository.seafdec.org]
- 11. japsonline.com [japsonline.com]
Application Notes and Protocols: ¹H and ¹³C NMR Spectral Analysis of Tetradecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanedioic acid, a C14 α,ω-dicarboxylic acid, is a molecule of interest in various fields, including polymer chemistry, lubricants, and as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This document provides detailed ¹H and ¹³C NMR spectral data, experimental protocols, and a workflow for the analysis of tetradecanedioic acid.
Spectral Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for tetradecanedioic acid. The data is presented for a sample dissolved in Deuterated Dimethyl Sulfoxide (DMSO-d₆), a common solvent for dicarboxylic acids.
Table 1: ¹H NMR Spectral Data of Tetradecanedioic Acid in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Broad Singlet | 2H | -COOH |
| 2.18 | Triplet | 4H | α-CH₂ |
| 1.49 | Quintet | 4H | β-CH₂ |
| 1.24 | Multiplet | 16H | γ to ζ-CH₂ |
Table 2: ¹³C NMR Spectral Data of Tetradecanedioic Acid in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| 174.4 | -COOH |
| 34.0 | α-CH₂ |
| 29.0 | Methylene Chain |
| 28.8 | Methylene Chain |
| 28.7 | Methylene Chain |
| 28.4 | Methylene Chain |
| 24.5 | β-CH₂ |
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of tetradecanedioic acid is provided below.
Sample Preparation
Materials:
-
Tetradecanedioic acid (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 0.6-0.7 mL)
-
5 mm NMR tube
-
Vial
-
Pipette
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh the desired amount of tetradecanedioic acid into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the solid. The solubility of tetradecanedioic acid in DMSO is approximately 52 mg/mL.[1]
-
Once fully dissolved, carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
NMR Instrument Parameters
The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 15 ppm
-
Temperature: 298 K (25 °C)
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments)
-
Number of Scans: ≥ 1024 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 220 ppm
-
Temperature: 298 K (25 °C)
Data Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the NMR data for tetradecanedioic acid.
References
Application Notes and Protocols: Tetradecanedioic Acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanedioic acid (TDDA), a 14-carbon α,ω-dicarboxylic acid with the chemical formula HOOC(CH₂)₁₂COOH, is a versatile chemical intermediate with significant applications across various scientific disciplines. Its long, linear aliphatic chain provides hydrophobicity and flexibility to derivative molecules, making it a valuable building block in polymer chemistry, drug development, and materials science. As an endogenous metabolite, it also serves as a biomarker in clinical and pharmacological research.
These application notes provide an overview of the key uses of tetradecanedioic acid as a chemical intermediate and offer detailed protocols for its application in polymer synthesis and as a tool in drug development research.
Physicochemical Properties
A summary of the key physical and chemical properties of tetradecanedioic acid is presented in Table 1. This data is essential for determining appropriate solvents, reaction temperatures, and handling procedures.
| Property | Value | References |
| Chemical Formula | C₁₄H₂₆O₄ | |
| Molecular Weight | 258.35 g/mol | |
| Appearance | White powder or flake | |
| Melting Point | 124-127 °C | |
| Assay | ≥98% | |
| Solubility | Practically insoluble in water; Soluble in DMSO (e.g., 52-60 mg/mL) | |
| InChI Key | HQHCYKULIHKCEB-UHFFFAOYSA-N | |
| CAS Number | 821-38-5 |
Applications in Polymer Chemistry
The difunctional nature of tetradecanedioic acid allows it to act as a monomer in step-growth polymerization reactions, primarily for the synthesis of polyesters and polyamides. The long (CH₂)₁₂ chain imparts unique properties to the resulting polymers, such as increased flexibility, lower melting points compared to shorter-chain dicarboxylic acids, and enhanced biodegradability.
Polyesters
Tetradecanedioic acid is a key monomer for producing aliphatic long-chain polyesters. These polymers are used in applications ranging from biodegradable plastics and hot-melt adhesives to photocurable elastomers for 3D printing and medical devices. The reaction involves a polycondensation with a diol, such as glycerol (B35011) or ethylene (B1197577) glycol.
Polyamides (Nylons)
In a similar fashion to polyester (B1180765) synthesis, tetradecanedioic acid can be reacted with diamines via polycondensation to form long-chain polyamides, also known as nylons. These materials are valuable as engineering plastics, high-performance fibers, and powder coatings due to their mechanical strength and thermal stability.
Caption: General reaction schemes for polyester and polyamide synthesis.
Applications in Drug Development and Research
Tetradecanedioic acid's role in biological systems and its utility as a synthetic building block make it relevant to the field of drug development.
Biomarker for OATP-Mediated Drug-Drug Interactions
Tetradecanedioic acid is an endogenous substrate of Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3, which are primarily expressed in the liver. These transporters are crucial for the hepatic uptake of many drugs. Inhibition of OATPs by a co-administered drug can lead to significant drug-drug interactions (DDIs), increasing the systemic exposure and potential toxicity of the affected drug. Monitoring plasma levels of tetradecanedioic acid can serve as an endogenous biomarker to assess the in vivo activity of OATPs and predict the DDI potential of new chemical entities. An increase in plasma TDDA levels following administration of an investigational drug suggests inhibition of OATP transporters.
Caption: Workflow for assessing OATP-mediated DDIs.
Intermediate for Macrocycle Synthesis
Macrocycles are a class of molecules that are of significant interest in drug discovery due to their ability to inhibit challenging targets like protein-protein interactions. Dicarboxylic acids are frequently used as linkers to cyclize peptides or other small molecules, forming a macrocyclic structure. The long, flexible 12-carbon chain of tetradecanedioic acid can be used to span large distances within a molecule, providing a scaffold that can be further functionalized to optimize binding and pharmacokinetic properties.
Caption: Strategy for macrocycle synthesis using a dicarboxylic acid linker.
Experimental Protocols
Disclaimer: These protocols are intended for research purposes only and should be performed by personnel with appropriate training in experimental chemistry. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 4.1: Synthesis of Poly(glycerol-co-tetradecanedioic acid) Prepolymer
This protocol describes the synthesis of a polyester prepolymer via melt polycondensation, adapted from published methods.
Materials:
-
Glycerol (anhydrous)
-
Tetradecanedioic acid
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen gas inlet and outlet
-
Condenser (optional, for water removal)
Procedure:
-
Monomer Addition: To the three-neck flask, add equimolar amounts of anhydrous glycerol and tetradecanedioic acid (e.g., 0.1 mol of each).
-
Inert Atmosphere: Equip the flask with a magnetic stir bar, a nitrogen inlet, and an outlet. Begin purging the system with a slow stream of nitrogen gas to create an inert environment and to help remove the water byproduct.
-
Heating and Melting: Begin stirring the mixture and heat it using an oil bath or heating mantle. Gradually increase the temperature to melt the monomers into a homogenous liquid.
-
Polycondensation Reaction: Once the mixture is molten, set the temperature to 120-150 °C. Maintain this temperature for 24 hours under continuous stirring and a steady flow of nitrogen. The nitrogen flow carries away the water vapor produced during the esterification, driving the reaction toward polymer formation.
-
Completion and Storage: After 24 hours, the reaction mixture will become more viscous, indicating the formation of the prepolymer. Turn off the heat and allow the mixture to cool to room temperature under nitrogen.
-
Characterization: The resulting prepolymer can be characterized by techniques such as ¹H NMR, ¹³C NMR, and ESI-MS to confirm its structure and determine the average molecular weight.
Protocol 4.2: General Synthesis of a Macrocyclic Diamide
This protocol provides a general method for synthesizing a macrocycle using tetradecanedioic acid as a linker under high-dilution conditions to favor intramolecular cyclization.
Materials:
-
Tetradecanedioic acid
-
Amine coupling reagent (e.g., DCC, EDC, or TBTU)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Aliphatic diamine (e.g., 1,6-hexanediamine)
-
Syringe pump
-
Standard glassware for organic synthesis
Procedure:
-
Activation of Dicarboxylic Acid:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve tetradecanedioic acid (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., DCC, 2.2 equivalents) to the solution and stir for 30 minutes at 0 °C, then for 2 hours at room temperature to form the activated ester.
-
-
Preparation for High-Dilution Cyclization:
-
In a separate flame-dried flask, prepare a solution of the diamine (e.g., 1,6-hexanediamine, 1.0 equivalent) in a large volume of the same anhydrous solvent. The volume should be calculated to achieve a final reaction concentration of approximately 0.001 M to 0.005 M.
-
-
Cyclization Reaction:
-
Using a syringe pump, add the diamine solution dropwise to the activated dicarboxylic acid solution over a period of 8-12 hours at room temperature with vigorous stirring.
-
After the addition is complete, allow the reaction to stir for an additional 12-24 hours to ensure completion.
-
-
Work-up and Purification:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate and wash the solid with fresh DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Isolation: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the desired macrocyclic diamide. The final product should be characterized by mass spectrometry and NMR to confirm its identity and purity.
Application Notes and Protocols for Tetradecanedioic Acid in Lubricants and Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanedioic acid (TDDA), a C14 α,ω-dicarboxylic acid, is a versatile chemical intermediate with significant potential in the formulation of high-performance lubricants and corrosion inhibitors. Its long carbon chain and terminal carboxylic acid groups allow for the synthesis of various derivatives, such as polyol esters, which exhibit desirable properties for lubrication. Furthermore, the ability of the carboxyl groups to adsorb onto metal surfaces makes tetradecanedioic acid and its salts effective corrosion inhibitors. These attributes are particularly valuable in applications demanding high thermal stability, lubricity, and material protection, such as in specialized industrial machinery and in equipment used in research and development, including drug development processes where equipment longevity and sample integrity are paramount.
This document provides detailed application notes and experimental protocols for the use of tetradecanedioic acid in the formulation of lubricants and corrosion inhibitors.
Tetradecanedioic Acid in Lubricant Formulations
Long-chain dicarboxylic acids like tetradecanedioic acid are key precursors in the synthesis of complex esters, particularly polyol esters, which are used as high-performance synthetic lubricant base stocks.[1] These esters are known for their excellent thermal and oxidative stability, low volatility, and good viscosity-temperature characteristics.[2] The synthesis typically involves the esterification of the dicarboxylic acid with a polyol, such as neopentyl glycol (NPG), trimethylolpropane (B17298) (TMP), or pentaerythritol (B129877) (PE).[3] The resulting polyol esters can be tailored to specific applications by selecting the appropriate polyol and dicarboxylic acid chain length.[4]
Data Presentation: Physicochemical Properties of Tetradecanedioic Acid-Based Polyol Esters
While specific experimental data for polyol esters of tetradecanedioic acid is not widely available in public literature, the following table presents expected properties based on trends observed with similar long-chain dicarboxylic acid esters, such as those derived from dodecanedioic acid (C12) and sebacic acid (C10).[1][5] As a general trend, increasing the aliphatic chain length of the dicarboxylic acid in its ester derivative tends to enhance properties such as thermal stability and migration resistance.[5]
| Property | Di-2-ethylhexyl Tetradecanedioate (DEHTD) | Pentaerythritol Tetratetradecanoate (PETT) |
| Molecular Formula | C30H58O4 | C71H136O8 |
| Molecular Weight ( g/mol ) | 482.78 | 1141.9 |
| Kinematic Viscosity @ 40°C (cSt) | Estimated: 25-35 | Estimated: 100-120 |
| Kinematic Viscosity @ 100°C (cSt) | Estimated: 5-7 | Estimated: 12-15 |
| Viscosity Index | Estimated: >150 | Estimated: >140 |
| Pour Point (°C) | Estimated: < -40 | Estimated: < -20 |
| Flash Point (°C) | Estimated: > 220 | Estimated: > 280 |
| Oxidative Stability | Good to Excellent | Excellent |
| Note: The values in this table are estimations based on structure-property relationships of similar dicarboxylic acid esters and are intended for illustrative purposes. Actual experimental values may vary. |
Experimental Protocols
Objective: To synthesize a polyol ester from tetradecanedioic acid and pentaerythritol for evaluation as a lubricant base stock.
Materials:
-
Tetradecanedioic acid (TDDA)
-
Pentaerythritol (PE)
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Toluene (B28343) (for azeotropic removal of water)
-
Nitrogen gas supply
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a Dean-Stark trap, reflux condenser, magnetic stirrer, and nitrogen inlet.
Procedure:
-
Charge the round-bottom flask with tetradecanedioic acid and pentaerythritol in a molar ratio appropriate for complete esterification (e.g., 4.2 moles of TDDA to 1 mole of PE to drive the reaction to completion).
-
Add toluene to the flask to facilitate mixing and azeotropic removal of water.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-0.5% by weight of reactants).
-
Begin stirring and purge the system with nitrogen to create an inert atmosphere.
-
Heat the mixture to reflux. The water produced during the esterification reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with deionized water until the aqueous layer is neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude polyol ester.
-
Further purification can be achieved by vacuum distillation or column chromatography if necessary.
References
Unlocking Metabolic Insights: The Experimental Use of Tetradecanedioate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanedioate, a 14-carbon dicarboxylic acid, is emerging as a molecule of interest in metabolic research. As a long-chain dicarboxylic acid (LCDA), it represents an alternative energy substrate that is metabolized primarily through peroxisomal β-oxidation.[1][2][3][4][5] This metabolic route offers a potential therapeutic avenue for conditions characterized by impaired mitochondrial fatty acid oxidation or for modulating overall energy expenditure. These application notes provide a comprehensive overview of the experimental use of this compound in metabolic studies, including detailed protocols and quantitative data, to guide researchers in this promising field.
Metabolic Fate and Significance
This compound is formed endogenously through ω-oxidation of tetradecanoic acid (myristic acid) and is further metabolized via peroxisomal β-oxidation.[1][4] This pathway becomes particularly significant under conditions of high lipid influx or when mitochondrial β-oxidation is compromised.[5] The experimental introduction of this compound allows for the targeted investigation of this alternative fatty acid oxidation pathway and its downstream metabolic consequences.
Studies involving the closely related dodecanedioic acid (C12 DCA) have demonstrated significant systemic metabolic effects, providing a strong rationale for investigating this compound. Dietary supplementation with C12 DCA in mice has been shown to increase metabolic rate, reduce adiposity, decrease liver fat, and improve glucose tolerance.[2] These effects highlight the potential of LCDAs like this compound to serve as non-storable fat sources that can protect against diet-induced obesity and related metabolic disorders.[2][5]
Data Presentation
The following tables summarize key quantitative data from studies on long-chain dicarboxylic acids, primarily dodecanedioic acid (C12 DCA), which serves as a proxy for this compound due to the limited availability of specific data for the C14 analogue. This information provides a valuable reference for expected metabolic outcomes.
Table 1: In Vivo Metabolic Effects of Dodecanedioic Acid (DC12) Supplementation in Mice [2]
| Parameter | Control Group (High-Fat Diet) | DC12-Supplemented Group (High-Fat Diet) | Percentage Change |
| Body Weight Gain (g) | ~18 | ~10 | ~44% decrease |
| Total Fat Mass (g) | ~15 | ~8 | ~47% decrease |
| Liver Weight (g) | ~1.8 | ~1.2 | ~33% decrease |
| Energy Expenditure (kcal/hr/kg) | ~12.5 | ~14.5 | ~16% increase |
| Respiratory Exchange Ratio (RER) | ~0.82 | ~0.78 | Indicates increased fat oxidation |
| Glucose Tolerance (AUC, mg/dL*min) | ~30,000 | ~20,000 | ~33% improvement |
Data are approximated from graphical representations in the source and represent significant trends.
Table 2: Effects of Dodecanedioic Acid (C12) Infusion on Plasma Metabolites in Rats [6]
| Parameter | Control (Saline) | C12-Treated |
| Glucose Disappearance Rate (μmol/min/kg BW) | 82.1 | 36.7 |
| Glucose Pool Size (mmol/kg BW) | 2.3 | Not significantly different |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Oral Gavage in Rodents
This protocol describes the procedure for administering a precise dose of this compound to mice or rats to study its systemic metabolic effects.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Gavage needles (20-22 gauge for mice, 18-20 gauge for rats, with a ball tip)[1][7]
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve the this compound in the chosen vehicle to the desired final concentration. Gentle heating and vortexing may be required to achieve a homogenous suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dosing volume. The volume should not exceed 10 mL/kg of body weight.[8]
-
Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.[1][9]
-
Gently insert the ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.[10]
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-procedure.[1]
-
Protocol 2: Studying this compound Metabolism in Cultured Hepatocytes
This protocol outlines a method to investigate the cellular metabolism of this compound and its effects on gene expression in a liver cell line (e.g., HepG2).
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
DMSO or ethanol
-
6-well cell culture plates
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Reagents for metabolite extraction (e.g., ice-cold 80% methanol)
Procedure:
-
Preparation of this compound-BSA Conjugate:
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMSO or ethanol.
-
Prepare a sterile solution of fatty acid-free BSA (e.g., 10%) in serum-free culture medium.
-
Warm the BSA solution to 37°C and slowly add the this compound stock solution while stirring to achieve the desired final concentration. This conjugation improves the solubility and cellular uptake of the fatty acid.[11]
-
-
Cell Treatment:
-
Seed hepatocytes in 6-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Replace the culture medium with medium containing the this compound-BSA conjugate at various concentrations. Include a vehicle control (medium with BSA and the equivalent amount of DMSO/ethanol).
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
-
-
Metabolite Extraction and Analysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol (B129727) and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
The supernatant containing metabolites can be analyzed by LC-MS/MS to identify and quantify this compound metabolites.[1]
-
-
Gene Expression Analysis:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA and perform quantitative real-time PCR (qPCR) to analyze the expression of genes involved in fatty acid metabolism (e.g., ACOX1, CPT1, PPARα).[1]
-
Signaling Pathways and Experimental Workflows
Peroxisomal β-Oxidation of this compound
This compound is primarily metabolized in the peroxisomes. The following diagram illustrates the key steps in this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of fatty acid oxidation by a 3-thia fatty acid reduces triacylglycerol secretion in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9624514B2 - Process for preparing dicarboxylic acids employing fungal cells - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics of dodecanedioic acid and effect of its administration on glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Acylcarnitine formation and fatty acid oxidation in hepatocytes from rats treated with tetradecylthioacetic acid (a 3-thia fatty acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dodecanedioic acid prevents and reverses metabolic-associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes: Tetradecanedioic Acid as an Analytical Standard
Introduction
Tetradecanedioic acid (TDA), a C14 α,ω-dicarboxylic acid, is a naturally occurring, long-chain fatty acid metabolite.[1] Its stable, crystalline powder form and high purity make it an excellent candidate for use as an analytical standard in various research and development applications.[1][2] These notes provide detailed protocols for the use of TDA as a standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), particularly for bioanalytical applications such as the study of drug-drug interactions.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of tetradecanedioic acid is presented below.
| Property | Value | Reference |
| CAS Number | 821-38-5 | [2][3][4][5] |
| Molecular Formula | C₁₄H₂₆O₄ | [5][6][7] |
| Molecular Weight | 258.35 g/mol | [2][4] |
| Appearance | White crystalline powder | [1][5] |
| Melting Point | 124-127 °C | [1][2] |
| Purity (Typical) | ≥98% | [4][8][9] |
| Solubility | Soluble in DMSO (e.g., 52 mg/mL), slightly soluble in water. | [1][4] |
Storage and Stability:
For long-term stability, TDA powder should be stored at -20°C and is stable for up to 3 years.[1][4] Stock solutions in solvent can be stored at -80°C for up to a year.[4] It is recommended to re-analyze the chemical purity after three years before use.[1]
Application: Biomarker for OATP-Mediated Drug-Drug Interactions
A significant application of TDA as an analytical standard is in the quantification of its endogenous levels in biological matrices, such as human plasma, to serve as a biomarker for the activity of Organic Anion-Transporting Polypeptides (OATPs).[10][11] OATPs are crucial for the hepatic uptake of many drugs, and their inhibition can lead to clinically significant drug-drug interactions (DDIs).[5][11][12] By accurately measuring TDA concentrations, researchers can assess the potential of a new drug candidate to inhibit OATP function.
References
- 1. benchchem.com [benchchem.com]
- 2. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Prevalence of OATP1B‐Mediated Drug–Drug Interactions in an Academic Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors [mdpi.com]
- 12. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Tetradecanedioic Acid Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with tetradecanedioic acid (TDA) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is tetradecanedioic acid (TDA) and why is its solubility a concern?
Tetradecanedioic acid (TDA), a C14 alpha,omega-dicarboxylic acid, is a long-chain fatty acid and an endogenous metabolite.[1][2][3][4][5] Its long hydrocarbon chain makes it hydrophobic and practically insoluble in water, which can lead to precipitation in aqueous cell culture media and interfere with experimental results.[4]
Q2: What are the key factors influencing TDA solubility?
Several factors can significantly impact the solubility of TDA:
-
Solvent Choice: TDA is more soluble in polar organic solvents like DMSO, ethanol, and methanol (B129727) than in non-polar solvents.[6]
-
Temperature: The solubility of TDA generally increases with temperature.[6]
-
pH: As a dicarboxylic acid, TDA's solubility is pH-dependent. In basic conditions, it can ionize, which increases its solubility in aqueous solutions.[6][7][8]
Q3: What is the recommended solvent for preparing a TDA stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing TDA stock solutions for in vitro assays.[1][2][9] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as moisture can negatively impact solubility.[1][9]
Q4: Can I dissolve TDA directly in cell culture media?
Directly dissolving TDA in aqueous cell culture media is not recommended due to its low water solubility (approximately 0.2 g/L).[3][4] This approach will likely result in poor dissolution and precipitation. It is best to first prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
Q5: How should I store my TDA stock solution?
TDA stock solutions in DMSO can be stored for up to 6 months at -80°C or for 1 month at -20°C.[1][9] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles, which can degrade the compound and cause it to fall out of solution.[1]
Troubleshooting Guide
This guide addresses common problems encountered when working with TDA in in vitro assays.
Problem 1: My TDA precipitated immediately after adding the DMSO stock solution to the cell culture medium.
This is a common issue known as "solvent shock," where the rapid dilution of a compound from a high-concentration organic stock into an aqueous medium causes it to crash out of solution.[10]
-
Solution Workflow:
Problem 2: My TDA stock solution in DMSO is cloudy or contains visible particles.
This indicates that the TDA is not fully dissolved, which can happen if the concentration is too high or if the DMSO has absorbed moisture.[9]
-
Solutions:
Problem 3: The TDA precipitates in the incubator over the course of my experiment.
This can be caused by several factors related to the cell culture environment.
-
Potential Causes & Solutions:
-
pH Shift: The pH of the medium can change due to cellular metabolism. Ensure your medium is adequately buffered. For dicarboxylic acids, a more basic pH can improve solubility.[6][12]
-
Evaporation: Water loss from the culture vessel can increase the concentration of all components, including TDA, pushing it beyond its solubility limit.[10] Ensure proper incubator humidification and use sealed flasks or plates if necessary.[13][14]
-
Media Components: TDA may interact with components in the serum or media, leading to precipitation. Consider reducing the serum concentration if possible or using a serum-free formulation after initial cell attachment.
-
Quantitative Data Summary
The solubility of TDA varies significantly depending on the solvent system used. The following table summarizes available quantitative data.
| Solvent System | Concentration | Observation | Source(s) |
| DMSO | 201.27 mM (52 mg/mL) | Clear Solution | [9] |
| DMSO | 193.53 mM (50 mg/mL) | Needs sonication | [1] |
| DMSO | 232.24 mM (60 mg/mL) | Sonication recommended | [2] |
| Water | 0.2 g/L (approx. 0.77 mM) | Slightly soluble | [3] |
| 10% DMSO in Corn Oil | ≥ 9.68 mM (≥ 2.5 mg/mL) | Clear Solution | [1][2][15] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | 9.68 mM (2.5 mg/mL) | Suspended solution, needs sonication | [1][15] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM TDA Stock Solution in DMSO
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Use a new, sealed vial of anhydrous DMSO.
-
Weighing: Accurately weigh 25.84 mg of TDA powder (Molecular Weight: 258.35 g/mol ).
-
Dissolution: Add the TDA powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly. If the TDA does not fully dissolve, place the tube in a sonicator bath for 10-15 minutes or until the solution is clear. Gentle warming to 37°C can also be applied.[1][2]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the sterile stock solution into smaller volumes in sterile tubes and store at -20°C for up to one month or -80°C for up to six months.[1][9]
Protocol 2: Preparation of a TDA Working Solution in Cell Culture Medium
Signaling Pathway Context
TDA has been identified as an endogenous biomarker for assessing the activity of organic anion-transporting polypeptides (OATPs).[1][15] OATPs are membrane transporters that mediate the uptake of a wide range of endogenous compounds and drugs into cells. Understanding TDA's interaction with OATPs is crucial in drug development to predict potential drug-drug interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetradecanedioic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. Human Metabolome Database: Showing metabocard for Tetradecanedioic acid (HMDB0000872) [hmdb.ca]
- 5. Tetradecanedioic acid | 821-38-5 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. reddit.com [reddit.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Synthesis of Long-Chain Dicarboxylic Acids (LCDAs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of long-chain dicarboxylic acids (LCDAs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of long-chain dicarboxylic acids?
A1: Chemical synthesis of LCDAs can be complex and costly. Key challenges include:
-
Multi-step Processes: Traditional chemical routes often involve multiple steps, which can lead to lower overall yields.[1]
-
By-product Formation: The generation of various by-products is common, necessitating costly and extensive purification steps to achieve high-purity products.[1]
-
Harsh Reaction Conditions: Many chemical methods require high temperatures and pressures, making them energy-intensive and less environmentally friendly.[2][3]
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Immiscibility Issues: In methods like isomerizing hydroxycarbonylation of fatty acids, overcoming the immiscibility of the hydrophobic substrate (e.g., oleic acid) and the aqueous nucleophile (water) is a significant hurdle.[4]
Q2: What are the advantages and challenges of biotechnological synthesis of LCDAs?
A2: Biotechnological production, often using yeasts like Candida species or engineered E. coli, offers a promising alternative to chemical synthesis.[5][6][7]
-
Advantages:
-
Challenges:
-
Metabolic Competition: The desired ω-oxidation pathway for DCA production competes with the native β-oxidation pathway, which degrades both the fatty acid substrate and the dicarboxylic acid product.[5] To achieve high yields, genetic modification to knock out genes in the β-oxidation pathway is often necessary.[1][5]
-
Complex Downstream Processing: Separating and purifying LCDAs from the complex fermentation broth can be challenging due to impurities like residual substrates, proteins, and other metabolites.[4][8]
-
Low Titers: Achieving high product concentrations (titers) can be difficult, impacting the economic viability of the process.[9]
-
Q3: What are the most common impurities in LCDAs derived from fermentation?
A3: LCDAs produced via fermentation often contain a range of impurities that affect purity and appearance. Common impurities include residual n-alkanes or fatty acids, proteins, coloring materials, and other organic acids.[10][11] The fermentation broth itself is a complex mixture, and cellular debris can also be a contaminant if not properly removed.[10][11]
Troubleshooting Guide: Synthesis & Purification
Issue 1: Low Yield in Biotechnological Synthesis
Symptom: The concentration of the target dicarboxylic acid in the fermentation broth is significantly lower than expected.
| Potential Cause | Troubleshooting Steps & Solutions |
| Active β-Oxidation Pathway | The β-oxidation pathway degrades the fatty acid substrate and the LCDA product. This is a primary cause of low yields in wild-type strains.[5] Solution: Use a genetically engineered strain where key genes of the β-oxidation pathway are knocked out. This prevents the degradation of the formed dicarboxylic acids and can significantly increase the yield.[1][5] |
| Suboptimal Fermentation pH | The pH of the fermentation medium significantly affects enzyme activity and product formation. For Candida tropicalis, for example, a high pH can stimulate the production of long-chain dicarboxylic acids.[12] Solution: Implement a pH control strategy. A two-stage approach, with an initial phase for biomass growth at a lower pH followed by a conversion phase at an optimal higher pH (e.g., 8.0), can improve yields.[12] |
| Poor Substrate Uptake | The hydrophobic nature of substrates like fatty acids and alkanes can limit their availability to the microbial cells in the aqueous fermentation medium. Solution: Add a surfactant or emulsifying agent to the medium to improve substrate dispersion and uptake. Ensure adequate agitation and aeration to maintain a homogenous mixture. |
| Inhibited ω-Oxidation Pathway | The ω-oxidation pathway, responsible for converting fatty acids to DCAs, can be rate-limiting. This pathway involves cytochrome P450 monooxygenases.[7][12] Solution: Supplement the medium with precursors that can boost enzyme activity. For example, adding a heme precursor and an antioxidant like thiourea (B124793) has been shown to increase product concentration in engineered E. coli.[7] |
Issue 2: Product Impurity and Discoloration after Purification
Symptom: The final LCDA product has low purity (<99%) and a light tawny or yellow color.[10][11]
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Removal of Proteins & Coloring Materials | Standard precipitation and filtration methods may not effectively remove dissolved impurities like proteins and pigments from the fermentation broth.[11] Solution 1 (Monosalt Crystallization): This is a highly effective method. The monosalt of the dicarboxylic acid has a weak ability to adsorb coloring materials, leaving them in the mother liquor. Adjusting the pH to 6.2-7.0 allows for the selective crystallization of the monosalt, which can then be converted back to the high-purity dicarboxylic acid.[10][11] Solution 2 (Activated Carbon): Use activated carbon as a decolorizing agent. Treatment of a dissolved LCDA solution with powdered activated carbon at 70-90°C can effectively remove coloring impurities.[10] |
| Formation of Fine or Oily Precipitate During Crystallization | Rapid cooling or high supersaturation can lead to the formation of very fine crystals that are difficult to filter, or an oily precipitate instead of a crystalline solid.[10] Solution: Slow down the cooling rate during crystallization. Use a solvent system that promotes slower, more controlled crystal growth. Adding seed crystals can also help induce the formation of larger, more uniform crystals.[10] |
| Presence of Structurally Similar By-products | By-products such as hydroxydicarboxylic acids or DCAs with slightly different chain lengths may co-purify with the target molecule.[13] Solution: For high-purity applications, advanced purification techniques may be necessary. Methods like simulated moving bed chromatography (SMBC) or vacuum distillation can be effective for separating mixtures of diacids with different chain lengths or functionalities.[10][14] |
Experimental Protocols
Protocol 1: Purification via Monosalt Crystallization
This protocol is designed to significantly improve the purity and color of crude LCDAs obtained from fermentation broth.[10]
-
pH Adjustment: Take the filtered fermentation broth and adjust the pH to between 6.2 and 7.0 using an acid (e.g., H₂SO₄). This converts the dicarboxylic acid to its monosalt form.
-
Dissolution: Heat the solution to 85-100°C while stirring to completely dissolve the formed monosalt.
-
Hot Filtration (Optional): If solids are present, perform a hot filtration to remove any insoluble impurities.
-
Crystallization: Cool the solution slowly to induce the crystallization of the monosalt. A controlled cooling rate is crucial for obtaining well-defined crystals.
-
Filtration & Washing: Filter the crystallized monosalt and wash the filter cake with deionized water to remove residual mother liquor.
-
Conversion to Dicarboxylic Acid: Dissolve the washed monosalt filter cake in water. Heat the solution to 80-95°C and add acid to adjust the pH to 2.0-4.0. This converts the monosalt back to the free dicarboxylic acid.
-
Final Crystallization: Cool the acidic solution to crystallize the purified LCDA.
-
Final Filtration & Drying: Filter the purified crystals, wash thoroughly with water to remove any residual acid, and dry under vacuum to obtain the final high-purity product.
Protocol 2: Decolorization with Activated Carbon
This protocol is used to remove coloring impurities from a crude LCDA product.[10]
-
Preparation: Dissolve the crude LCDA in a suitable solvent (e.g., water, if soluble at high temperature). Heat the solution to 70-90°C.
-
Carbon Treatment: Add powdered activated carbon to the hot solution. The typical amount ranges from 1 to 25 grams per kilogram of dicarboxylic acid.
-
Contact Time: Stir the suspension vigorously at 70-90°C for a contact time of 0.5 to 1.5 hours to ensure sufficient adsorption of impurities.
-
Removal of Carbon: Filter the hot solution to remove the activated carbon. The use of a filter aid (e.g., celite) may be necessary for efficient filtration.
-
Product Recovery: Cool the clear filtrate to crystallize the decolorized LCDA. Filter the crystals, wash, and dry.
Visualizations: Pathways and Workflows
Biosynthetic Pathway of LCDAs in Yeast
The primary biotechnological route for LCDA synthesis involves the ω-oxidation of fatty acids, which competes with the degradation pathway of β-oxidation.
Caption: Biosynthesis of LCDAs via ω-oxidation and competing β-oxidation pathway.
Experimental Workflow for LCDA Purification
This diagram illustrates a logical workflow for purifying crude LCDAs from a fermentation process to achieve a high-purity final product.
Caption: A typical experimental workflow for the purification of LCDAs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Production of Long-Chain α,ω-Dicarboxylic Acids by Engineered Escherichia coli from Renewable Fatty Acids and Plant Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amslaurea.unibo.it [amslaurea.unibo.it]
- 9. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US6218574B1 - Process for purifying long-chain dicarboxylic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. JPS62285794A - Purification of long-chain dicarboxylic acid - Google Patents [patents.google.com]
- 14. US11155512B2 - Method and system for refining long chain dicarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Tetradecanedioic Acid Derivatization for GC-MS
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the derivatization of tetradecanedioic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of tetradecanedioic acid necessary for GC-MS analysis?
A1: Tetradecanedioic acid is a dicarboxylic acid, making it a polar and non-volatile compound. Direct injection into a GC-MS system would lead to poor chromatographic performance, including peak tailing, low sensitivity, and potential thermal decomposition within the hot injector.[1] Derivatization chemically modifies the carboxylic acid groups, converting them into less polar, more volatile, and more thermally stable derivatives, which are suitable for GC-MS analysis.[1][2]
Q2: What are the most common derivatization methods for tetradecanedioic acid?
A2: The two most common and effective derivatization techniques for dicarboxylic acids like tetradecanedioic acid are:
-
Silylation: This method replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group.[3] Commonly used silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2][3]
-
Esterification: This technique converts the carboxylic acid groups into esters, typically methyl or ethyl esters. A common reagent for this is boron trifluoride in methanol (B129727) (BF₃/methanol).[2][3]
Q3: How do I choose between silylation and esterification for my tetradecanedioic acid analysis?
A3: The choice depends on several factors:
-
Specificity: Esterification with reagents like BF₃/methanol specifically targets carboxylic acids. Silylation is more versatile and will also derivatize other active hydrogen-containing groups like hydroxyls and amines, which may or may not be desirable depending on your sample matrix.[1]
-
Reagent Handling and Safety: Silylating agents are generally safer to handle than some esterification reagents like diazomethane (B1218177) (which is toxic and explosive), but they are highly sensitive to moisture.[1]
-
Derivative Stability: TMS derivatives can be prone to hydrolysis and may have a shorter lifespan, sometimes requiring prompt analysis after preparation.[2]
Q4: Can incomplete derivatization lead to the formation of a mono-derivative of tetradecanedioic acid?
A4: Yes, a significant challenge with dicarboxylic acids is the potential for incomplete derivatization. This can result in the formation of a mono-ester/mono-silyl derivative alongside the desired di-ester/di-silyl product, leading to multiple peaks in the chromatogram for a single analyte and complicating quantification.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the derivatization of tetradecanedioic acid.
Problem 1: Incomplete Derivatization (Multiple Peaks for Tetradecanedioic Acid)
Symptoms:
-
You observe two or more peaks in your chromatogram that correspond to tetradecanedioic acid (e.g., the mono- and di-derivatized forms).
-
Poor reproducibility of peak areas.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Reagent | Use a sufficient molar excess of the derivatization reagent. For silylation, a general guideline is at least a 2:1 molar ratio of the reagent to active hydrogens.[1] For dicarboxylic acids, a higher excess may be necessary. |
| Suboptimal Reaction Time or Temperature | Optimize the reaction conditions. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is a common starting point.[1][4] For esterification with BF₃-methanol, heating at around 60°C for an hour is often used.[1][3] |
| Presence of Moisture | Silylating reagents are highly sensitive to moisture.[1] Ensure that your sample is completely dry before adding the derivatization reagent. Use anhydrous solvents and handle reagents under dry conditions. |
| Sample Matrix Effects | Components in your sample matrix may interfere with the derivatization reaction. Consider a sample cleanup or extraction step prior to derivatization to remove interfering substances.[1] |
Problem 2: No Derivatization or Very Low Product Yield
Symptoms:
-
No peak corresponding to the derivatized tetradecanedioic acid is observed.
-
The peak for the derivatized product is extremely small.
Possible Causes and Solutions:
| Cause | Solution |
| Degraded Reagents | Derivatization reagents can degrade over time, especially if not stored properly. Prepare fresh reagents and repeat the derivatization, ensuring all steps are followed correctly and all materials are anhydrous.[1] |
| Incorrect Reaction Setup | Double-check all steps of your protocol, including reagent volumes and reaction conditions. Ensure proper mixing of the sample and reagents. |
| Adsorption in the GC System | Even derivatized analytes can be lost to active sites in the GC system. Ensure the use of a deactivated liner and column. Check for and eliminate any leaks in the system.[1] |
Problem 3: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
The chromatographic peak for the derivatized tetradecanedioic acid is asymmetrical.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Derivatization | Unreacted or partially reacted polar carboxylic acid groups will interact with active sites in the GC system, causing peak tailing.[1] Follow the troubleshooting steps for incomplete derivatization. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing.[1] Reduce the injection volume or dilute the sample. |
| Active Sites in the GC System | Active sites in the injector liner or the column can cause peak tailing. Use a deactivated liner and ensure your column is in good condition. |
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
Methodology:
-
Sample Preparation: Place the dried tetradecanedioic acid sample (typically 1-10 mg) in a reaction vial.[5] If the sample is in solution, evaporate the solvent to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add an excess of the silylating reagent. A common approach is to use a 2:1 molar ratio of BSTFA to the active hydrogens on the tetradecanedioic acid.[1] For example, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[1][4]
-
Analysis: After cooling to room temperature, inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
Protocol 2: Esterification using BF₃-Methanol
This protocol is suitable for converting tetradecanedioic acid to its methyl ester.
Methodology:
-
Sample Preparation: Place the dried tetradecanedioic acid sample in a reaction vial.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the sample.[6]
-
Reaction: Cap the vial tightly and heat at approximately 60°C for 60 minutes.[1][3]
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Analysis: Carefully transfer the upper hexane layer to a new vial for injection into the GC-MS.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the derivatization of dicarboxylic acids, providing a basis for method optimization.
| Parameter | Silylation (BSTFA) | Esterification (BF₃-Methanol) |
| Reagent | BSTFA + 1% TMCS | 12-14% BF₃ in Methanol |
| Typical Sample Size | 1-10 mg | 1-25 mg[6] |
| Reaction Temperature | 60-70°C[1][4] | 60-100°C[6] |
| Reaction Time | 30-60 minutes[1][4] | 5-60 minutes[6] |
| Key Advantage | Derivatizes multiple functional groups | Robust for free fatty acids |
Visualizations
Caption: Troubleshooting workflow for incomplete derivatization.
Caption: General experimental workflow for derivatization.
References
Technical Support Center: Optimizing Polycondensation of Tetradecanedioic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the polycondensation of tetradecanedioic acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of polycondensation for tetradecanedioic acid?
Polycondensation is a type of step-growth polymerization where bifunctional or polyfunctional monomers, such as tetradecanedioic acid and a diol (for polyesters) or an anhydride (B1165640) (for polyanhydrides), react to form a polymer.[1][2] This process is characterized by the elimination of a small molecule, typically water, as a byproduct.[1][3] The reaction proceeds in a stepwise manner, where monomers first form dimers, then trimers, and so on, with a sharp increase in molecular weight occurring only at very high conversion rates (greater than 95%).[1]
Q2: Why is the removal of the small-molecule byproduct (e.g., water or acetic acid) so critical?
Polycondensation is typically an equilibrium reaction.[1] To drive the reaction toward the formation of a high molecular weight polymer, the small-molecule byproduct must be continuously and efficiently removed.[4] According to Le Chatelier's principle, removing a product shifts the equilibrium to favor the forward reaction, thus promoting chain growth. This is often achieved by conducting the final stages of the reaction under a high vacuum and at elevated temperatures.[4]
Q3: What are the most common methods for carrying out this polycondensation?
The most common methods for polycondensation include:
-
Melt Polycondensation: This involves heating the monomers above the melting point of the resulting polymer in the absence of a solvent.[1] It is a widely used industrial method, often employed for synthesizing aliphatic polyanhydrides.[5][6]
-
Solution Polycondensation: The monomers are dissolved in a suitable solvent. This method can be advantageous for heat-sensitive materials but may favor undesirable side reactions like cyclization due to dilution.[4]
-
Interfacial Polycondensation: The reaction occurs at the interface between two immiscible liquids, each containing one of the reactive monomers. This can produce high molecular weight polymers at low conversions.[3]
Q4: How does monomer purity and stoichiometry affect the final polymer?
Achieving a high molecular weight polymer requires strict control over monomer purity and stoichiometry.
-
Purity: Monofunctional impurities will act as chain terminators, preventing further polymer growth and severely limiting the final molecular weight.[7][8]
-
Stoichiometry: An exact equivalence of reacting functional groups (e.g., -COOH and -OH) is a necessary condition for forming high molecular weight linear polymers.[1] Any deviation from a 1:1 molar ratio will result in a lower degree of polymerization, as one type of functional group will be depleted, halting chain extension.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the polycondensation of tetradecanedioic acid.
Q5: My final polymer has a low molecular weight. What are the likely causes and solutions?
Low molecular weight is a common issue in polycondensation. The primary causes and their respective solutions are outlined below.
| Possible Cause | Troubleshooting Steps & Solutions |
| Inefficient Byproduct Removal | The reaction equilibrium is not sufficiently shifted towards polymer formation. Increase the vacuum level (e.g., to <15 mbar) and ensure the system is leak-free.[4] Consider using a more efficient stirring mechanism to increase the surface area for byproduct evaporation. |
| Incorrect Stoichiometry | A non-equivalent molar ratio of functional groups limits chain growth.[7] Re-verify the purity of your monomers via titration or other analytical methods. Carefully weigh monomers and account for any potential loss of volatile co-monomers (like short-chain diols) by using a slight excess.[4] |
| Presence of Impurities | Monofunctional impurities cap the growing polymer chains.[7][8] Purify the tetradecanedioic acid and any co-monomers (e.g., diols) by recrystallization before the reaction. |
| Insufficient Reaction Time/Temp | The reaction has not reached a high enough conversion rate.[1] Increase the reaction time or temperature. However, be cautious of potential thermal degradation at excessively high temperatures.[4] A staged temperature profile is often effective.[9][10] |
| Catalyst Inactivity | The chosen catalyst may be inefficient or used at a suboptimal concentration. Screen different catalysts (e.g., titanium, tin, or sulfonic acid-based catalysts) and optimize their concentration.[11][12][13] |
Q6: The polymer is discolored (yellow, brown, or black). How can I prevent this?
Discoloration typically indicates degradation or side reactions.
| Possible Cause | Troubleshooting Steps & Solutions |
| Oxidative Degradation | The polymer or monomers are reacting with oxygen at high temperatures.[9] Conduct the entire reaction under a continuous flow of an inert gas like nitrogen or argon.[9] |
| Thermal Degradation | The reaction temperature is too high, causing the polymer backbone to break or undergo side reactions. Optimize the temperature profile to be as low as possible while still allowing for efficient polymerization.[9] Avoid prolonged exposure to very high temperatures (>230-240°C).[4] |
| Catalyst-Induced Side Reactions | Some catalysts can promote unwanted side reactions that lead to colored byproducts.[11] If discoloration is severe, consider switching to a different catalyst. For example, some strong Brønsted acids can cause issues that Lewis acids might avoid.[9] |
Q7: The reaction mixture turned into an insoluble gel. What happened?
Gelation indicates the formation of a cross-linked polymer network instead of the desired linear polymer.
| Possible Cause | Troubleshooting Steps & Solutions |
| Polyfunctional Impurities | The presence of monomers with a functionality greater than two (e.g., triols or tricarboxylic acids) will lead to branching and eventual gelation.[8] Ensure the high purity of all monomers, verifying the absence of polyfunctional species. |
| Side Reactions | At high temperatures, side reactions can occur that create cross-links.[9] This is a known issue with certain unsaturated monomers but can also occur in other systems under harsh conditions.[11] Carefully control the reaction temperature and consider using inhibitors if applicable. |
Experimental Protocols
Protocol 1: Melt Polycondensation for Poly(tetradecanedioic anhydride)
This protocol describes a representative method for synthesizing a polyanhydride directly from tetradecanedioic acid.
-
Monomer Activation:
-
Place tetradecanedioic acid (1 part by weight) into a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Add acetic anhydride (5-10 parts by volume) to the flask.[5][6]
-
Heat the mixture to reflux (approx. 140°C) under a nitrogen atmosphere and stir for 30-60 minutes to form the acetic anhydride prepolymer.[6][14]
-
-
Polymerization:
-
Remove the excess acetic anhydride and the acetic acid byproduct by evaporation under reduced pressure at a moderate temperature (e.g., 70-80°C).[5][6]
-
Once a clear, viscous residue remains, increase the temperature to 160-180°C.
-
Continue stirring under vacuum for 4-6 hours to drive the polymerization and remove all volatile byproducts.[6] The viscosity of the melt will increase significantly as the molecular weight builds.
-
-
Purification and Isolation:
-
Cool the reaction mixture to room temperature under an inert atmosphere. The resulting polymer should be a solid.
-
Dissolve the polymer in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., cold petroleum ether).
-
Filter and dry the purified polymer under vacuum.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the polycondensation of long-chain aliphatic dicarboxylic acids, which can serve as a starting point for optimizing tetradecanedioic acid reactions.
| Dicarboxylic Acid | Co-monomer / Method | Catalyst (Concentration) | Temperature (°C) | Pressure / Vacuum | Resulting Mw (Da) |
| Sebacic Acid | 1,4-Butanediol | H₃PO₄/H₂SO₄ (0.1-1% w/w) | Up to 190°C | 15 mbar | Up to 85,000 |
| Dodecanedioic Acid | Acetic Anhydride | None (Melt condensation) | 160°C | 10 mbar | Controllable |
| ω-Hydroxytetradecanoic Acid | Self-condensation | Ti[OiPr]₄ (50-300 ppm) | 200-220°C | 0.1 mmHg | 53,000 - 140,000 |
| Sebacic Acid | Acetic Anhydride | None (Melt condensation) | 160°C | ~10 mbar | Controllable |
Visualizations
Caption: General experimental workflow for polycondensation.
Caption: Decision tree for troubleshooting common issues.
Caption: Simplified polycondensation pathway for a polyester.
References
- 1. farabi.university [farabi.university]
- 2. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight [mdpi.com]
- 6. Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates [mdpi.com]
- 12. In situ synthesis of poly(ether ester) via direct polycondensation of terephthalic acid and 1,3-propanediol with sulfonic acids as catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Preparation and Characterization of Polyanhydride Terminated with Oleic Acid Extracted from Olive Mills Waste [mdpi.com]
preventing byproduct formation in tetradecanedioic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetradecanedioic acid. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing tetradecanedioic acid?
A1: Tetradecanedioic acid can be synthesized through two main routes: chemical synthesis and microbial fermentation.
-
Chemical Synthesis: A common industrial method involves the oxidation of cyclododecanone (B146445), which is itself derived from cyclododecatriene. This multi-step process typically uses strong oxidizing agents like nitric acid. Other chemical routes can start from precursors such as 1,10-dibromodecane (B1670030) or dimethyl tetradecanedioate.
-
Microbial Fermentation: This method utilizes microorganisms, most notably the yeast Candida tropicalis, to convert long-chain alkanes (like n-tetradecane) or fatty acids into tetradecanedioic acid through the ω-oxidation pathway.[1][2]
Q2: What are the most common byproducts in the chemical synthesis of tetradecanedioic acid?
A2: In the chemical synthesis involving the nitric acid oxidation of cyclododecanone, the most prevalent byproducts are shorter-chain dicarboxylic acids. These include adipic acid (C6), glutaric acid (C5), and succinic acid (C4). These byproducts arise from the undesired cleavage of the carbon ring at various positions during the oxidation process.
Q3: What byproducts can be expected from the microbial fermentation route?
A3: Byproduct formation in microbial synthesis can be more varied. Depending on the substrate and the specific strain of microorganism used, byproducts can include other dicarboxylic acids of different chain lengths, as well as mono-carboxylic acids and ω-hydroxy fatty acids that represent incomplete oxidation products.[3][4]
Q4: How can I analyze the purity of my tetradecanedioic acid and identify byproducts?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis of dicarboxylic acid mixtures.[5] Prior to analysis, the dicarboxylic acids need to be derivatized to increase their volatility. Common derivatization methods include esterification (e.g., with BF₃/butanol) or silylation (e.g., with BSTFA).[6][7]
Troubleshooting Guides
Chemical Synthesis: Nitric Acid Oxidation of Cyclododecanone
Problem: High levels of shorter-chain dicarboxylic acid byproducts.
| Potential Cause | Troubleshooting & Optimization |
| Incorrect Reaction Temperature | High temperatures can lead to excessive carbon-carbon bond cleavage. Carefully control the reaction temperature within the optimal range for your specific protocol. |
| Improper Nitric Acid Concentration | A nitric acid concentration that is too high can result in over-oxidation. Experiment with slightly lower concentrations to improve selectivity. |
| Suboptimal Catalyst Ratio | The ratio of catalysts, typically copper and vanadium salts, is crucial for directing the reaction towards the desired product. Optimize the catalyst ratio according to literature procedures or your own experimental design. |
| Prolonged Reaction Time | Extended reaction times can increase the formation of shorter-chain diacids. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC) and quench the reaction upon completion. |
Problem: Low yield of tetradecanedioic acid.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | Ensure all starting materials are of high purity, as impurities can inhibit the reaction. Verify that the reaction has gone to completion before workup. |
| Product Loss During Workup | Tetradecanedioic acid has limited solubility in water. Ensure efficient extraction with an appropriate organic solvent. During crystallization, optimize solvent choice and cooling rate to maximize recovery. |
| Substrate Purity | Impurities in the cyclododecanone starting material can lead to side reactions and lower the yield of the desired product. |
Microbial Fermentation: Production from n-Tetradecane
Problem: Low yield of tetradecanedioic acid in the fermentation broth.
| Potential Cause | Troubleshooting & Optimization |
| Suboptimal Fermentation Conditions | Optimize critical fermentation parameters such as pH, temperature, dissolved oxygen levels, and substrate feeding strategy. A gradual pH shift during the fermentation has been shown to be beneficial.[8] |
| Microorganism Strain Vigor | Ensure the use of a healthy and high-producing strain of Candida tropicalis. Consider strain improvement techniques if necessary. |
| Substrate Limitation or Toxicity | An optimized feeding strategy for the n-tetradecane substrate is crucial to avoid both limitation and toxicity to the microorganisms. |
Problem: Difficulty in purifying tetradecanedioic acid from the fermentation broth.
| Potential Cause | Troubleshooting & Optimization |
| Complex Broth Matrix | The fermentation broth is a complex mixture of cells, residual media components, and various metabolic byproducts. Initial clarification steps such as centrifugation or microfiltration are essential to remove biomass. |
| Product Precipitation and Recovery | Tetradecanedioic acid can be recovered by acidification of the cell-free broth to a pH below 4.0, which causes it to crystallize.[9] The crystallized product can then be collected by filtration. |
| Co-precipitation of Impurities | Other dicarboxylic acids and organic acids may co-precipitate with the desired product. Recrystallization from a suitable solvent is often necessary to achieve high purity. |
Data Presentation
Table 1: Comparison of Synthetic Methods for Dicarboxylic Acid Production
| Method | Starting Material | Typical Byproducts | Reported Yield | Reported Purity | Key Considerations |
| Chemical Synthesis (Nitric Acid Oxidation) | Cyclododecanone | Shorter-chain dicarboxylic acids (adipic, glutaric, succinic) | ~88% (for DDDA)[10] | >99% (after purification)[10] | Requires careful control of reaction conditions; uses corrosive and hazardous reagents. |
| Microbial Fermentation (Candida tropicalis) | n-Dodecanoic acid methyl ester | Other dicarboxylic acids, mono-carboxylic acids, ω-hydroxy fatty acids | Up to 66 g/L (for DDDA)[8] | High purity achievable after extensive purification | "Green" and sustainable route; complex downstream processing. |
Experimental Protocols
Protocol 1: Chemical Synthesis of Dodecanedioic Acid (DDDA) via Nitric Acid Oxidation of Cyclododecanone (Illustrative)
Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Reaction Setup: In a glass reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, charge cyclododecanone. Add catalytic amounts of ammonium (B1175870) vanadate (B1173111) and copper(II) nitrate.
-
Addition of Nitric Acid: With vigorous stirring, slowly add concentrated nitric acid (e.g., 60-70%) to the reaction mixture. The addition should be performed cautiously to control the exothermic reaction and maintain the desired temperature.
-
Reaction: After the addition is complete, heat the mixture to the optimal temperature (typically between 80-100 °C) and maintain for several hours. Monitor the reaction progress by GC.
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Workup: Cool the reaction mixture, which should cause the dodecanedioic acid to precipitate. Filter the crude product and wash with cold water to remove excess nitric acid and soluble byproducts.
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Purification: Recrystallize the crude product from hot water or another suitable solvent to obtain pure dodecanedioic acid.
Protocol 2: Purification of Dicarboxylic Acids from Fermentation Broth
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Biomass Removal: Centrifuge the fermentation broth to pellet the microbial cells. Alternatively, use microfiltration to separate the cells from the supernatant.
-
Acidification and Crystallization: Transfer the cell-free supernatant to a clean vessel. Slowly add a strong acid (e.g., sulfuric acid or hydrochloric acid) with stirring to lower the pH to approximately 2.0. This will cause the dicarboxylic acid to precipitate.
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Product Isolation: Cool the acidified mixture to enhance crystallization. Collect the precipitated dicarboxylic acid by vacuum filtration.
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Washing: Wash the filter cake with cold deionized water to remove residual salts and other water-soluble impurities.
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Recrystallization: For higher purity, dissolve the crude dicarboxylic acid in a minimal amount of a hot solvent (e.g., water or an organic solvent) and allow it to cool slowly to form purified crystals.
Visualizations
Caption: Workflow for the chemical synthesis of tetradecanedioic acid.
Caption: Workflow for the microbial synthesis of tetradecanedioic acid.
Caption: Troubleshooting logic for tetradecanedioic acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DITERMINAL OXIDATION OF LONG-CHAIN ALKANES BY BACTERIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DITERMINAL OXIDATION OF LONG-CHAIN ALKANES BY BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Method for the Gas Chromatographic Analysis of Short-Chain Monocarboxylic and Dicarboxylic Acids in Fermentation Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2407444A2 - Process for the preparation of dodecanedioic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in Microbial Dicarboxylic Acid Production
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the microbial production of dicarboxylic acids.
Frequently Asked Questions (FAQs)
Q1: My engineered microbial strain is showing poor growth and low dicarboxylic acid production. What are the general areas I should investigate?
A1: Low yields in microbial dicarboxylic acid production can stem from several factors. A systematic troubleshooting approach should focus on three primary areas:
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Metabolic Imbalance: The introduced synthetic pathway may be drawing essential precursors or cofactors away from central metabolism, thereby impeding cell growth. Additionally, the accumulation of the target dicarboxylic acid or pathway intermediates can be toxic to the host organism.
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Suboptimal Fermentation Conditions: Environmental parameters such as pH, temperature, aeration, and nutrient concentrations are critical for optimal microbial growth and product formation. Deviations from the optimal ranges for your specific strain can significantly impact yields.
-
Genetic Instability: The expression cassettes for your biosynthetic pathway may be unstable, leading to a loss of function over time. This can be due to plasmid instability or recombination events in the host genome.
Q2: I suspect product toxicity is limiting my dicarboxylic acid yield. How can I confirm this and what are the potential solutions?
A2: Product toxicity is a common bottleneck in the production of organic acids. To confirm this, you can perform a series of dose-response experiments where you supplement the growth medium with varying concentrations of the target dicarboxylic acid and monitor cell growth and viability.
Solutions to mitigate product toxicity include:
-
Engineering for Tolerance: Overexpressing genes involved in stress response mechanisms, such as those related to membrane integrity or efflux pumps, can enhance your strain's tolerance to the dicarboxylic acid. For instance, in Saccharomyces cerevisiae, disrupting ergosterol (B1671047) biosynthesis or protein trafficking and vacuolar transport can lead to hypersensitivity to adipic acid, suggesting these pathways are important for tolerance.[1]
-
In Situ Product Removal: Implementing a continuous fermentation process with product extraction can keep the concentration of the dicarboxylic acid in the bioreactor below the toxic threshold.
-
pH Control: Maintaining a neutral or slightly alkaline pH can reduce the toxicity of the acidic product.[2]
Q3: My strain is consuming the carbon source, but the yield of the desired dicarboxylic acid is low, with significant production of byproducts. What metabolic engineering strategies can I employ?
A3: The formation of competing byproducts is a strong indication that metabolic flux is not being efficiently channeled towards your target dicarboxylic acid. Key metabolic engineering strategies include:
-
Blocking Competing Pathways: Identify and knock out genes encoding enzymes that divert precursors away from your desired pathway. For example, in Escherichia coli engineered for succinic acid production, knocking out genes involved in lactate, acetate, and ethanol (B145695) production is a common strategy.[3]
-
Enhancing Precursor and Cofactor Supply: Overexpress genes encoding enzymes that increase the intracellular pool of necessary precursors and cofactors (e.g., NADPH, ATP). For instance, in S. cerevisiae, overexpression of pyruvate (B1213749) carboxylase can increase the flux towards C4 dicarboxylic acids.[2]
-
Pathway Optimization: Fine-tune the expression levels of the enzymes in your synthetic pathway to avoid the accumulation of inhibitory intermediates and to balance metabolic flux.
Troubleshooting Guides
Issue 1: Low expression of pathway enzymes
-
Symptom: Low to no production of the target dicarboxylic acid, with no accumulation of pathway intermediates.
-
Possible Cause: Inefficient transcription or translation of the heterologous genes.
-
Troubleshooting Steps:
-
Verify mRNA levels: Perform quantitative real-time PCR (qPCR) to quantify the transcript levels of your pathway genes.
-
Codon Optimization: Ensure the codons of your heterologous genes are optimized for the expression host.
-
Promoter Strength: Use strong, well-characterized promoters to drive the expression of your pathway genes.
-
Plasmid Copy Number: If using a plasmid-based expression system, consider using a higher copy number plasmid.
-
Issue 2: Accumulation of a specific pathway intermediate
-
Symptom: Low yield of the final dicarboxylic acid, with a high concentration of a specific intermediate in the fermentation broth.
-
Possible Cause: A bottleneck at a specific enzymatic step in the pathway.
-
Troubleshooting Steps:
-
Enzyme Activity Assay: If possible, perform in vitro assays to measure the activity of the enzyme responsible for converting the accumulating intermediate.
-
Increase Enzyme Expression: Overexpress the gene encoding the bottleneck enzyme.
-
Enzyme Engineering: Consider using a more active enzyme variant from a different organism or perform protein engineering to improve the catalytic efficiency of the existing enzyme.
-
Issue 3: Low yields specifically under anaerobic or microaerobic conditions
-
Symptom: Good initial growth aerobically, but poor dicarboxylic acid production when shifted to anaerobic or microaerobic conditions.
-
Possible Cause: Imbalance in the cellular redox state (NADH/NAD+ ratio) or regulation by oxygen-sensing pathways.
-
Troubleshooting Steps:
-
Cofactor Regeneration: Ensure your pathway and host metabolism are balanced in terms of cofactor usage and regeneration under anaerobic conditions.
-
Investigate Global Regulators: In E. coli, the ArcA/ArcB two-component system regulates gene expression in response to oxygen availability.[1][2][4][5][6] Consider how this system might be affecting your pathway and if modifications to these regulators are necessary.
-
Quantitative Data on Dicarboxylic Acid Production
The following tables summarize reported titers for succinic acid and adipic acid production in engineered E. coli and S. cerevisiae, respectively.
Table 1: Succinic Acid Production in Engineered E. coli
| Strain Background | Key Genetic Modifications | Carbon Source | Titer (g/L) | Reference |
| E. coli K3OS | Overexpression of sthA, deletions of ldhA, pta-ackA, pflB, poxB | Glucose, Galactose, Xylose, Arabinose | 14.4 | [7] |
| E. coli HL27659k | Harboring pKK313 and pRU600 | Soybean meal extract | ~11.2 (95 mM) | [8][9] |
| E. coli HL27659k | Harboring pKK313 and pRU600 | Soy solubles extract | ~21.6 (183 mM) | [8][9] |
| E. coli M6PM | - | Cocos nucifera water (glucose, fructose, sucrose) | 11.78 | [10] |
Table 2: Adipic Acid Production in Engineered S. cerevisiae
| Strain Background | Key Genetic Modifications | Carbon Source | Titer (mg/L) | Reference |
| S. cerevisiae | Co-expression of Tfu_0875, Tfu_2399, Tfu_0067, Tfu_1647, Tfu_2576 | Glucose | 3.83 (batch) | [11][12][13][14][15] |
| S. cerevisiae | Co-expression of Tfu_0875, Tfu_2399, Tfu_0067, Tfu_1647, Tfu_2576 | Glucose | 10.09 (fed-batch) | [11][12][13][14][15] |
Key Experimental Protocols
Protocol 1: Quantification of Dicarboxylic Acids by HPLC
This protocol provides a general method for the analysis of dicarboxylic acids in fermentation broth.
1. Sample Preparation: a. Centrifuge 1 mL of fermentation broth at 12,000 x g for 10 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. c. If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.
2. HPLC Conditions:
- Column: A reverse-phase C18 column or an ion-exclusion column is typically used. For example, a Newcrom BH (4.6 x 150 mm, 3 µm) or an Aminex HPX-87H column.[16]
- Mobile Phase: An aqueous solution of a dilute acid, such as 0.001N to 0.01N sulfuric acid or perchloric acid, is commonly used for isocratic elution.[16][17]
- Flow Rate: 0.6 - 1.0 mL/min.[16][17]
- Column Temperature: 30 - 55 °C.
- Detection: UV detection at 210 nm.
- Injection Volume: 10 - 20 µL.
3. Quantification: a. Prepare a series of standards of the target dicarboxylic acid of known concentrations. b. Generate a standard curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of the dicarboxylic acid in the samples by interpolating their peak areas on the standard curve.
Protocol 2: Gene Expression Analysis by quantitative Real-Time PCR (qPCR) in Yeast
This protocol outlines the key steps for analyzing the expression of heterologous genes in Saccharomyces cerevisiae.
1. RNA Extraction: a. Harvest yeast cells from the culture by centrifugation. b. Resuspend the cell pellet in a suitable lysis buffer (e.g., TES buffer). c. Perform cell lysis using methods such as bead beating with acid-washed glass beads or enzymatic digestion with zymolyase. d. Extract total RNA using a phenol-chloroform extraction followed by ethanol precipitation. e. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
2. cDNA Synthesis: a. Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio should be ~2.0). b. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
3. qPCR Reaction: a. Prepare a reaction mixture containing:
- SYBR Green Master Mix
- Forward and reverse primers for your gene of interest and a reference gene (e.g., ACT1, TFC1)
- Diluted cDNA template
- Nuclease-free water b. Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
4. Data Analysis: a. Determine the cycle threshold (Ct) values for your gene of interest and the reference gene. b. Calculate the relative gene expression using the ΔΔCt method.
Signaling and Metabolic Pathway Diagrams
Signaling Pathways Regulating Carbon Metabolism
The following diagrams illustrate key signaling pathways that regulate carbon metabolism in S. cerevisiae and E. coli, which in turn can affect the production of dicarboxylic acids.
Experimental Workflow for Troubleshooting Low Yields
The following diagram outlines a logical workflow for diagnosing and addressing low yields in your microbial production system.
References
- 1. The ArcAB Two-Component System: Function in Metabolism, Redox Control, and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. [Advances in mechanism of Escherichia coli carbon catabolite repression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arc system - Wikipedia [en.wikipedia.org]
- 5. The ArcBA two-component system of Escherichia coli is regulated by the redox state of both the ubiquinone and the menaquinone pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Production of succinic acid by engineered E. coli strains using soybean carbohydrates as feedstock under aerobic fermentation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SNF1/AMPK pathways in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biosynthesis of adipic acid in metabolically engineered Saccharomyces cerevisiae [jmicrobiol.or.kr]
- 14. Biosynthesis of adipic acid in metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 17. journals.asm.org [journals.asm.org]
Technical Support Center: Analysis of Tetradecanedioic Acid by LC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of tetradecanedioic acid (TDDA) using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low sensitivity for tetradecanedioic acid in my LC-MS analysis?
A1: Low sensitivity for dicarboxylic acids like TDDA is a common challenge and can stem from several factors. These include poor ionization efficiency in the mass spectrometer, issues with chromatographic retention on standard reverse-phase columns, ion suppression from matrix components, and potential analyte loss during sample preparation.[1][2] Spontaneous decarboxylation during ionization can also lead to lower measured levels of the analyte.[2]
Q2: What is the best ionization mode for TDDA analysis?
A2: While TDDA can be analyzed in both positive and negative ion modes, negative electrospray ionization (ESI) is often used for carboxylic acids. However, derivatization can be employed to enhance ionization efficiency, sometimes allowing for "charge reversal" from negative to positive ionization, which can significantly boost sensitivity.[3][4]
Q3: Can I use trifluoroacetic acid (TFA) in my mobile phase?
A3: It is generally recommended to avoid trifluoroacetic acid (TFA) in LC-MS mobile phases when high sensitivity is required. TFA is a strong ion-pairing agent that can significantly suppress the MS signal for analytes like TDDA.[5] If an acid is needed to improve peak shape, a volatile alternative like formic acid is a better choice.[6]
Q4: What is derivatization and should I consider it for TDDA analysis?
A4: Derivatization is a chemical modification of the analyte to improve its analytical properties.[7] For dicarboxylic acids, derivatization can enhance chromatographic separation, improve ionization efficiency, and increase sensitivity by several orders of magnitude.[3][8] Reagents like dimethylaminophenacyl bromide (DmPABr) can be used to target the carboxyl groups of TDDA.[3][4]
Q5: How can I minimize matrix effects when analyzing TDDA in complex samples like plasma?
A5: Matrix effects, where other components in the sample interfere with the ionization of the analyte, can be a significant source of variability and reduced sensitivity.[9] Strategies to minimize these effects include optimizing sample preparation (e.g., using solid-phase extraction), ensuring good chromatographic separation of TDDA from interfering components, and using a surrogate matrix or matrix-matched standards for calibration.[8][10][11]
Troubleshooting Guides
Section 1: Sample Preparation
Problem: Low recovery of TDDA after sample preparation.
| Possible Cause | Suggested Solution | Citation |
| Inefficient extraction from plasma/serum. | Use a protein precipitation method followed by solid-phase extraction (SPE) for cleaner samples and better recovery. A common approach involves precipitating proteins with a solvent like acetonitrile (B52724). | [12] |
| Analyte loss during solvent evaporation steps. | Ensure evaporation is not conducted at excessively high temperatures, which could lead to degradation. Use a gentle stream of nitrogen. | [1] |
| Adsorption of TDDA to plasticware. | Use polypropylene (B1209903) or PTFE labware, as dicarboxylic acids can adsorb to certain surfaces. Avoid glass wherever possible to prevent leaching of metal ions that could form adducts. | [13] |
Problem: High background noise or interfering peaks.
| Possible Cause | Suggested Solution | Citation |
| Contamination from solvents or reagents. | Use LC-MS grade solvents and high-purity additives. Regularly flush the system to prevent the buildup of contaminants. | [14] |
| Insufficient sample cleanup. | Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components. | [8] |
| Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler, using a strong organic solvent. Inject blank samples between experimental samples to assess carryover. | [14] |
Section 2: Liquid Chromatography
Problem: Poor peak shape (tailing or fronting) for TDDA.
| Possible Cause | Suggested Solution | Citation |
| Secondary interactions with the column stationary phase. | Ensure the mobile phase pH is appropriate to keep TDDA in a consistent ionic state. The addition of a small amount of a volatile acid like formic acid can improve peak shape. | [6] |
| Column contamination or degradation. | Flush the column with a strong solvent wash. If performance does not improve, replace the guard column or the analytical column. | [11] |
| Sample solvent is too strong. | Dilute the sample in a solvent that is weaker than or matches the initial mobile phase composition to prevent peak distortion. | [11] |
Problem: Unstable or shifting retention times.
| Possible Cause | Suggested Solution | Citation |
| Leak in the LC system. | Inspect all fittings and connections for signs of leaks, such as salt deposits or drips. | [15] |
| Inconsistent mobile phase composition. | Ensure mobile phases are properly degassed and mixed. Prepare fresh mobile phases regularly. | [11] |
| Fluctuations in column temperature. | Use a thermostatically controlled column compartment to maintain a stable temperature. | [11] |
Section 3: Mass Spectrometry
Problem: Low signal intensity or poor sensitivity.
| Possible Cause | Suggested Solution | Citation |
| Suboptimal ionization source parameters. | Optimize source parameters such as capillary voltage, gas flow, and temperature specifically for TDDA. This can be done by infusing a standard solution. | [11] |
| Ion suppression from co-eluting matrix components. | Improve chromatographic resolution to separate TDDA from interfering compounds. Enhance sample cleanup to remove matrix components. | [9] |
| Inefficient fragmentation in MS/MS. | Optimize collision energy for the specific precursor-to-product ion transition being monitored. Incorrect settings can lead to poor signal intensity for product ions. | [14] |
| Contamination of the MS ion source. | The ion source should be cleaned regularly as part of routine maintenance. A dirty source is a common cause of sensitivity loss. | [14][15] |
| Chemical derivatization not implemented. | For challenging low-level quantification, chemical derivatization can significantly enhance ionization and, therefore, sensitivity. | [7][16] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for TDDA Analysis
This protocol is based on a method developed for the quantification of endogenous TDDA in human plasma.[8][10]
-
Protein Precipitation:
-
To 50 µL of human plasma in a polypropylene tube, add 200 µL of acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for approximately 1 minute to precipitate proteins.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Derivatization of Dicarboxylic Acids with DmPABr
This protocol describes a charge-reversal derivatization approach to enhance the sensitivity of dicarboxylic acids.[3]
-
Sample Preparation:
-
Prepare the extracted and dried sample as described in Protocol 1.
-
-
Derivatization Reaction:
-
To the dried sample, add a solution of dimethylaminophenacyl bromide (DmPABr) targeting the carboxyl groups. This reaction is typically performed under mild basic conditions.
-
-
Incubation:
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. Reaction times should be optimized.
-
-
Quenching (if necessary):
-
The reaction may be stopped by adding a quenching agent.
-
-
LC-MS Analysis:
-
Analyze the derivatized sample by LC-MS, typically in positive ion mode, to take advantage of the charge-reversal.
-
Quantitative Data Summary
The following table summarizes performance data from a validated LC-MS/MS assay for TDDA in human plasma.
| Parameter | Value | Matrix | Citation |
| Standard Curve Range | 2.5–1000 nM | Charcoal-stripped human plasma | [8][10] |
| Lower Limit of Quantification (LLOQ) | <805 fg (for general DCAs after derivatization) | Not Specified | [3][4] |
| Lower Limit of Detection (LLOD) | <266 fg (for general DCAs after derivatization) | Not Specified | [3] |
| Linearity (R²) | >0.99 (for general DCAs after derivatization) | Not Specified | [3] |
Visualizations
Caption: Troubleshooting workflow for low TDDA sensitivity.
Caption: Experimental workflow for TDDA derivatization.
Caption: Potential causes of low TDDA detection sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer [mdpi.com]
- 3. A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry. | CoLab [colab.ws]
- 4. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. protocols.io [protocols.io]
- 13. cais.uga.edu [cais.uga.edu]
- 14. zefsci.com [zefsci.com]
- 15. myadlm.org [myadlm.org]
- 16. longdom.org [longdom.org]
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Tofacitinib, Dasatinib, and Azacitidine (TDA)
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common matrix-related challenges during the quantitative analysis of Tofacitinib, Dasatinib, and Azacitidine in biological samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of TDA?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the biological sample matrix, such as plasma or serum.[1] This interference can lead to either ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal), which compromises the accuracy, precision, and sensitivity of the analytical method. For the TDA combination, endogenous phospholipids (B1166683) and other small molecules in plasma are common causes of matrix effects, particularly when using electrospray ionization (ESI).[1]
Q2: I am observing high variability and poor accuracy in my TDA quantification. Could matrix effects be the cause?
A2: Yes, high variability and poor accuracy are classic indicators of uncompensated matrix effects. The composition of biological matrices can differ significantly between individual samples, leading to inconsistent ion suppression or enhancement. This variability can result in poor reproducibility of your quality control (QC) samples and inaccurate quantification of Tofacitinib, Dasatinib, and Azacitidine.
Q3: What is the most effective strategy to compensate for matrix effects in TDA bioanalysis?
A3: The gold standard for mitigating matrix effects is the use of stable isotope-labeled internal standards (SIL-ISs) for each analyte (e.g., Tofacitinib-d4, Dasatinib-d8, and Azacitidine-¹³C,¹⁵N₂).[1] Since SIL-ISs have nearly identical chemical and physical properties to their respective analytes, they co-elute and experience similar ionization suppression or enhancement. This allows them to normalize for variations in both sample preparation and ionization efficiency, leading to more accurate and precise results.[1]
Q4: Are there specific challenges associated with the bioanalysis of Azacitidine in the TDA combination?
A4: Yes, Azacitidine presents unique challenges due to its instability in aqueous solutions and biological matrices. It is susceptible to rapid hydrolysis and enzymatic degradation by cytidine (B196190) deaminase, which is present in plasma.[2][3] To ensure accurate quantification, it is crucial to stabilize Azacitidine immediately upon sample collection. This can be achieved by using a cytidine deaminase inhibitor, such as tetrahydrouridine (B1681287) (THU), and maintaining a controlled pH and low temperature during sample processing and storage.[3][4]
Q5: Which sample preparation technique is recommended for the simultaneous analysis of Tofacitinib, Dasatinib, and Azacitidine?
A5: Given the different physicochemical properties of the three analytes (Tofacitinib and Dasatinib being more hydrophobic, and Azacitidine being hydrophilic), a robust sample preparation method is essential. While protein precipitation (PPT) is a simple and fast option, it may result in less clean extracts and more significant matrix effects.[1] Solid-Phase Extraction (SPE) is often the most effective technique for producing cleaner extracts by selectively isolating the analytes.[1][5] A mixed-mode or a well-chosen polymeric SPE sorbent could potentially retain all three compounds, offering a cleaner final extract for LC-MS/MS analysis. Liquid-Liquid Extraction (LLE) can also provide cleaner samples than PPT.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Co-eluting matrix components interfering with chromatography.- Inappropriate mobile phase pH affecting analyte ionization.- Column degradation. | - Optimize the chromatographic gradient to better separate analytes from matrix interferences.- Adjust the mobile phase pH to ensure consistent ionization of all three analytes.- Use a guard column and/or replace the analytical column. |
| Low Signal Intensity or High LLOQ | - Significant ion suppression due to matrix effects.- Inefficient extraction of one or more analytes.- Suboptimal mass spectrometer source conditions. | - Switch to a more effective sample preparation technique like SPE or LLE to reduce matrix components.[1]- Optimize the sample preparation method (e.g., adjust pH, change extraction solvent) to improve recovery for all analytes.- Optimize ESI source parameters (e.g., temperature, gas flows, voltage) for Tofacitinib, Dasatinib, and Azacitidine. |
| High Variability in QC Samples | - Inconsistent matrix effects between different lots of biological matrix.- Inconsistent sample preparation.- Instability of Azacitidine during sample processing. | - Ensure the use of a validated SIL-IS for each analyte to compensate for variability.- Automate the sample preparation process if possible to improve consistency.- Strictly adhere to the stabilization protocol for Azacitidine (use of inhibitors, low temperature, and controlled pH).[3] |
| Carryover | - Adsorption of analytes to the injector or column. | - Optimize the needle wash solvent and wash time in the autosampler.- Use a stronger solvent in the mobile phase gradient to ensure complete elution of all compounds.- Inject a blank sample after high-concentration samples to check for carryover. |
Experimental Protocols
Proposed Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of a working solution containing the SIL-IS for each analyte (Tofacitinib-d4, Dasatinib-d8, and Azacitidine-¹³C,¹⁵N₂). Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes and internal standards with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Proposed LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient starting from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source
-
Ionization Mode: Positive
-
Detection: Multiple Reaction Monitoring (MRM)
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for the individual analysis of Dasatinib and Tofacitinib. This data can serve as a benchmark when developing and validating a method for the simultaneous analysis of TDA.
Table 1: Dasatinib Bioanalysis - Sample Preparation Recovery and Matrix Effect
| Sample Preparation Method | Analyte | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | Dasatinib | >79% | Minimal (with SIL-IS) | [6] |
| Protein Precipitation (PPT) | Dasatinib | Not explicitly stated | Investigated | [1] |
| Liquid-Liquid Extraction (LLE) | Dasatinib | Not explicitly stated | Cleaner than PPT | [1] |
Table 2: Tofacitinib Bioanalysis - Method Validation Parameters
| Parameter | Method 1 (LLE) | Method 2 (PPT) | Reference |
| Linearity Range (ng/mL) | 0.05 - 100 | 1 - 400 | [4], |
| Extraction Recovery (%) | 98.6% | Not explicitly stated | [4] |
| Intra- and Inter-batch Precision (%CV) | 2.1 - 5.1% | 3.0 - 11.3% | [4], |
| Accuracy (%) | 96.2 - 103.1% | 91.1 - 113.5% | [4], |
Visualizations
Experimental Workflow for TDA Bioanalysis
Caption: Proposed experimental workflow for the bioanalysis of TDA.
Logical Relationship for Troubleshooting Matrix Effects
Caption: Troubleshooting logic for addressing matrix effects in bioanalysis.
References
- 1. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 5-azacitidine in human plasma by LC-MS/MS: application to pharmacokinetics pilot study in MDS/AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontagelab.com [frontagelab.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. img1.17img.cn [img1.17img.cn]
Technical Support Center: Optimization of Mobile Phase for Dicarboxylic Acid Separation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful separation of dicarboxylic acids using liquid chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic mode for separating dicarboxylic acids and why?
The most common technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing the principle of ion suppression . Dicarboxylic acids are polar, ionizable compounds that often show little to no retention on non-polar stationary phases (like C18) under neutral pH conditions because they are in their charged (ionized) state.[1] By acidifying the mobile phase to a pH at least two units below the pKa of the analytes, the dicarboxylic acids are converted to their non-ionized, more hydrophobic form.[1][2] This increases their affinity for the stationary phase, leading to better retention and separation.[3]
Q2: Why is mobile phase pH so critical for dicarboxylic acid separation?
Mobile phase pH is the most powerful tool for controlling the retention and selectivity of ionizable compounds like dicarboxylic acids.[3][4] The ionization state of a dicarboxylic acid, and therefore its polarity and retention in RP-HPLC, is directly dependent on the mobile phase pH relative to its pKa values.[5]
-
At high pH (pH > pKa): The acid is ionized (deprotonated), making it very polar and resulting in poor retention.[4]
-
At low pH (pH < pKa): The acid is non-ionized (protonated), making it less polar and significantly increasing retention.[3][5] Careful control of pH is essential for achieving reproducible retention times and stable separations.[6]
Q3: What are the common mobile phase additives used, and what is their purpose?
Mobile phase additives are used to control pH and improve peak shape.[7] For dicarboxylic acid separation, these are typically acids or buffers.
| Additive | Typical Concentration | Purpose | Considerations |
| Formic Acid | 0.05 - 0.1% | Reduces mobile phase pH for ion suppression. Volatile and MS-compatible.[8][9] | Provides a pH of ~2.8 at 0.1% concentration.[9] Good for MS detection.[10] |
| Acetic Acid | 0.05 - 0.1% | Reduces mobile phase pH for ion suppression. Volatile and MS-compatible.[8] | Provides a pH of ~3.2 at 0.1% concentration.[9] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong acid for effective ion suppression (pH ~2.1).[9] Acts as an ion-pairing agent, improving peak shape for some compounds.[10] | Can cause ion suppression in mass spectrometry detectors and is difficult to remove from the system.[10] |
| Phosphate Buffers | 10 - 50 mM | Provides stable pH control within a specific range. | Not volatile and therefore not compatible with MS detection .[8] Can precipitate in high concentrations of organic solvent.[9] |
| Ammonium (B1175870) Formate / Acetate | 10 - 20 mM | Volatile buffers suitable for LC-MS applications, providing pH control.[8][9] | Useful for methods where stable pH buffering is required for MS compatibility.[11] |
Q4: When should I consider alternative techniques like HILIC or Ion Chromatography?
While ion-suppression RP-HPLC is common, alternative techniques are valuable for very polar or short-chain dicarboxylic acids that are difficult to retain.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[12] It is excellent for retaining very polar compounds that elute in the void volume in reversed-phase.[13] The separation mechanism involves partitioning the analyte into a water-enriched layer on the stationary phase surface.[12]
-
Ion Chromatography (IC): Specifically, Ion-Exclusion Chromatography (IELC) is well-suited for separating organic acids.[14] This method often uses a mineral acid eluent (e.g., sulfuric acid) and can effectively separate simple aliphatic and aromatic carboxylic acids.[14][15] IC with suppressed conductivity detection is a highly sensitive technique for this purpose.[16]
Q5: How does the choice and concentration of the organic modifier affect the separation?
In RP-HPLC, the organic modifier (typically acetonitrile (B52724) or methanol) is the "strong" solvent. Increasing the concentration of the organic modifier decreases the retention time of analytes.
-
Acetonitrile: Generally preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[17]
-
Methanol (B129727): A more cost-effective alternative.[17] It can offer different selectivity compared to acetonitrile, meaning it may resolve peaks that co-elute in acetonitrile, and vice-versa. The ratio of organic modifier to the aqueous buffer is a key parameter to optimize for achieving the desired resolution between peaks.[7]
Troubleshooting Guide
Problem: Poor peak shape (tailing or fronting).
-
Possible Cause 1: Secondary Ionic Interactions. Silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with ionized analytes, causing peak tailing.
-
Possible Cause 2: Inappropriate Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile in a mobile phase with low organic content), it can cause peak distortion and fronting.[18]
-
Solution: Dissolve the sample in the mobile phase itself or in a solvent with a similar or weaker elution strength.[18]
-
-
Possible Cause 3: Column Overload. Injecting too much sample can lead to broad, fronting, or triangular peaks.
-
Solution: Reduce the concentration or volume of the injected sample.
-
Problem: Poor resolution or co-eluting peaks.
-
Possible Cause 1: Suboptimal Mobile Phase Strength. The concentration of the organic modifier may not be optimal for separating the analytes of interest.
-
Solution: Adjust the isocratic percentage or the gradient slope of the organic modifier. A shallower gradient or lower isocratic organic percentage will increase retention and can improve the separation between closely eluting peaks.[7]
-
-
Possible Cause 2: Suboptimal pH. The mobile phase pH may not be providing the best selectivity for the specific dicarboxylic acids.
-
Possible Cause 3: Incorrect Organic Modifier. Acetonitrile and methanol can provide different selectivities.
-
Solution: Try switching the organic modifier from acetonitrile to methanol or vice-versa.
-
Problem: Unstable or drifting retention times.
-
Possible Cause 1: Inadequate Column Equilibration. The column requires sufficient time to equilibrate with the mobile phase, especially when changing mobile phase composition.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting the analysis.
-
-
Possible Cause 2: Poorly Buffered Mobile Phase. If the mobile phase pH is not properly controlled and is close to the pKa of the analytes, small changes in pH can cause significant shifts in retention time.[4]
-
Solution: Use a buffer at an appropriate concentration (e.g., 10-25 mM) to stabilize the pH. Ensure the pH is measured and adjusted on the aqueous portion of the mobile phase before mixing with the organic solvent.[6]
-
-
Possible Cause 3: Mobile Phase Composition Changing. This can happen due to improper mixing or evaporation of a volatile component.
Problem: High backpressure.
-
Possible Cause 1: Buffer Precipitation. Phosphate buffers can precipitate when mixed with high concentrations of organic solvent, blocking the system.[9]
-
Solution: Ensure the buffer concentration is soluble in the highest organic percentage used in your method. Filter the mobile phase after preparation. If high organic concentrations are needed, consider using a different buffer system like ammonium formate.
-
-
Possible Cause 2: Clogged Column Frit or Tubing. Particulate matter from the sample or mobile phase can build up over time.
-
Solution: Use a guard column to protect the analytical column.[19] Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.
-
Experimental Protocols
Protocol 1: Preparation of an Acidified Mobile Phase for Ion Suppression RP-HPLC
This protocol describes the preparation of 1 liter of a common mobile phase for dicarboxylic acid analysis: 95:5 Water/Acetonitrile with 0.1% Formic Acid.
-
Measure Aqueous Component: Using a graduated cylinder, measure 950 mL of high-purity HPLC-grade water and pour it into a 1 L solvent bottle.
-
Add Acid Modifier: Using a micropipette, carefully add 1.0 mL of high-purity formic acid to the water. This creates a 0.1% (v/v) solution. The pH of this aqueous portion will be approximately 2.8.[9]
-
Mix Aqueous Phase: Cap the bottle and swirl gently to ensure the formic acid is fully mixed.
-
Degas Aqueous Phase (Optional but Recommended): Degas the acidified water by sonicating for 10-15 minutes or using vacuum membrane degassing to remove dissolved gases, which can cause baseline issues.[8]
-
Measure Organic Component: Measure 50 mL of HPLC-grade acetonitrile in a separate graduated cylinder.
-
Combine and Mix: Add the 50 mL of acetonitrile to the acidified water in the solvent bottle. Cap and invert several times to ensure a homogenous mixture.
-
Final Filtration (Optional): For maximum system protection, the final mobile phase can be filtered through a 0.22 µm solvent-compatible filter.
-
Labeling: Clearly label the bottle with the composition (e.g., "95:5 Water:ACN + 0.1% Formic Acid") and the preparation date. Use within 24-48 hours for best results.[17]
Visualizations
Caption: A general workflow for the systematic optimization of a mobile phase for dicarboxylic acid separation.
Caption: A troubleshooting flowchart for diagnosing and solving poor resolution issues in dicarboxylic acid separations.
References
- 1. agilent.com [agilent.com]
- 2. biotage.com [biotage.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. agilent.com [agilent.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 13. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 17. mastelf.com [mastelf.com]
- 18. epruibiotech.com [epruibiotech.com]
- 19. lcms.cz [lcms.cz]
Technical Support Center: Stability of Tetradecanedioic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of tetradecanedioic acid (TDDA) in solution. All recommendations are based on available scientific data and established analytical principles.
Troubleshooting Guide: Common Stability Issues
Researchers may encounter several stability-related issues when working with tetradecanedioic acid in solution. This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Precipitation of Tetradecanedioic Acid from Solution
Precipitation is a frequent challenge, particularly with long-chain dicarboxylic acids like TDDA, which have limited aqueous solubility.
Initial Assessment:
-
Observe the Precipitate: Note the nature of the precipitate (e.g., crystalline, amorphous) and the conditions under which it formed (e.g., upon cooling, pH adjustment, addition of other reagents).
-
Measure Solution pH: The pH is a critical factor influencing the solubility of dicarboxylic acids.
-
Record the Temperature: Note the temperature at which precipitation occurred.
-
Review Solution Composition: Identify all components in your solution, including co-solvents and other solutes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for TDDA precipitation.
Issue 2: Chemical Degradation of Tetradecanedioic Acid in Solution
TDDA can degrade under certain conditions, leading to inaccurate experimental results. Forced degradation studies are essential to understand the stability profile of the molecule.
Potential Degradation Pathways:
-
Hydrolysis: While generally stable, ester derivatives of TDDA would be susceptible to acid or base-catalyzed hydrolysis.
-
Oxidation: The hydrocarbon chain can be susceptible to oxidation, especially in the presence of oxidizing agents and/or light.
-
Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition reactions.
-
Photodegradation: Exposure to UV or high-intensity visible light may induce degradation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of tetradecanedioic acid?
A1: Tetradecanedioic acid is a long-chain dicarboxylic acid with low solubility in water (approximately 0.2 g/L).[1] It is more soluble in polar organic solvents such as ethanol, methanol (B129727), and DMSO.[1][2] Its solubility in all solvents generally increases with temperature.[3]
Q2: How does pH affect the solubility and stability of tetradecanedioic acid?
A2: As a dicarboxylic acid, the solubility of TDDA is highly pH-dependent.[3] At acidic pH, it exists predominantly in its less soluble, protonated form. As the pH increases, the carboxylic acid groups deprotonate, forming the more soluble carboxylate salts. While increasing pH enhances solubility, highly alkaline conditions can promote the degradation of certain compounds, though specific data on the base-catalyzed degradation of TDDA is limited.
Q3: What are the recommended storage conditions for tetradecanedioic acid solutions?
A3: For optimal stability, it is recommended to store stock solutions of tetradecanedioic acid at -20°C or -80°C.[1][4] When stored in a suitable solvent at -80°C, solutions can be stable for up to 6 months.[4] For powdered TDDA, storage at -20°C can ensure stability for up to 3 years.[1] It is advisable to re-analyze the purity of the compound after long-term storage.[1]
Q4: How can I prepare a stable aqueous solution of tetradecanedioic acid?
A4: Due to its low water solubility, preparing a stable aqueous solution can be challenging. Here are some strategies:
-
pH Adjustment: Dissolve the TDDA in a slightly basic aqueous solution (pH > 8) to form the more soluble salt.
-
Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol, and then dilute it into the aqueous buffer. Add the stock solution slowly with vigorous stirring to prevent precipitation.
-
Heating: Gently warming the solution can aid in dissolution, but be mindful of potential thermal degradation if heated for extended periods or at very high temperatures.
Q5: What analytical methods are suitable for assessing the stability of tetradecanedioic acid?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for quantifying tetradecanedioic acid and its degradation products.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring a derivatization step to increase the volatility of the dicarboxylic acid.
Data Presentation
Table 1: Solubility of Dicarboxylic Acids in Various Solvents
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |
| Methanol | 288.15 | 1.35 |
| 323.15 | 7.98 | |
| Ethanol | 288.15 | 1.89 |
| 323.15 | 10.56 | |
| 1-Propanol | 288.15 | 1.53 |
| 323.15 | 8.87 | |
| 2-Propanol | 288.15 | 1.39 |
| 323.15 | 8.09 | |
| 1-Butanol | 288.15 | 1.62 |
| 323.15 | 9.32 | |
| Acetone | 288.15 | 1.73 |
| 323.15 | 9.76 | |
| Ethyl Acetate | 288.15 | 1.67 |
| 323.15 | 9.45 | |
| Acetonitrile (B52724) | 288.15 | 1.98 |
| 323.15 | 11.23 | |
| Toluene | 288.15 | 1.78 |
| 323.15 | 10.08 | |
| 1,4-Dioxane | 288.15 | 2.15 |
| 323.15 | 12.15 |
Data for Dodecanedioic Acid, adapted from literature to show general trends.[7]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study on a tetradecanedioic acid solution to identify potential degradation products and pathways.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of TDDA.
Methodology:
-
Sample Preparation: Prepare a solution of tetradecanedioic acid in a suitable solvent system (e.g., a mixture of acetonitrile and water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the TDDA solution with an acid (e.g., 0.1 M HCl) and heat (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: Treat the TDDA solution with a base (e.g., 0.1 M NaOH) and heat (e.g., at 60°C) for a defined period.
-
Oxidative Degradation: Treat the TDDA solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Heat the TDDA solution (e.g., at 80°C) in a light-protected container.
-
Photodegradation: Expose the TDDA solution to a controlled source of UV and visible light.
-
Control: Maintain a sample of the TDDA solution under normal storage conditions, protected from light and extreme temperatures.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including the control, using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample to identify any new peaks corresponding to degradation products.
-
Determine the percentage of degradation of tetradecanedioic acid under each condition.
-
If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS may be necessary.
-
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
A robust HPLC method is crucial for accurately assessing the stability of tetradecanedioic acid.
Logical Flow for HPLC Method Development:
Caption: Logical flow for developing a stability-indicating HPLC method.
Key Method Parameters to Optimize:
-
Stationary Phase: A C18 reversed-phase column is a common starting point for the analysis of non-polar to moderately polar compounds like TDDA.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase is often necessary to ensure good peak shape for carboxylic acids by suppressing the ionization of the carboxyl groups.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) is generally suitable for dicarboxylic acids which lack a strong chromophore.
-
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often required to separate the parent compound from its potential degradation products, which may have different polarities.
By following these guidelines and protocols, researchers can better understand and control the stability of tetradecanedioic acid in their experimental solutions.
References
- 1. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. 821-38-5 CAS MSDS (Tetradecanedioic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Tetradecanedioic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude tetradecanedioic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude tetradecanedioic acid, particularly when produced by fermentation?
A1: Crude tetradecanedioic acid, especially from fermentation, often contains a variety of impurities. These can include residual n-alkanes, proteins, coloring materials, and other organic acids.[1] If the initial separation is incomplete, cellular debris may also be present.[1]
Q2: Which purification techniques are most effective for tetradecanedioic acid?
A2: The choice of purification technique depends on the impurity profile and desired final purity. Common and effective methods include:
-
Recrystallization: A fundamental technique for purifying solid compounds.[2] A highly effective variation is the crystallization of the monosalt of the dicarboxylic acid.[1][3]
-
Activated Carbon Treatment: Primarily used for decolorizing the product.[1]
-
Solvent Extraction: Useful for separating the acid from neutral and basic impurities.[2][4]
-
Chromatography: Techniques like simulated moving bed chromatography (SMBC) are effective for separating mixtures of dicarboxylic acids with different chain lengths.[1]
-
Membrane Filtration: Can be used to remove various impurities, including those not removed by simple filtration.[5]
Q3: How can I improve the color of my tetradecanedioic acid product?
A3: Discoloration, often seen as a yellow or light tawny hue, is a common issue.[1][3] This can be addressed using activated carbon as a decolorizing agent.[1] The process typically involves stirring the dissolved dicarboxylic acid with powdered activated carbon at an elevated temperature (e.g., 70-90°C) for 0.5-1.5 hours.[1] Another effective method is the crystallization of the monosalt of the long-chain dicarboxylic acid, which has a weak ability to adsorb coloring materials, leaving them in the mother liquor.[1][3]
Q4: What level of purity can I expect to achieve with these methods?
A4: By employing techniques such as monosalt crystallization, it is possible to achieve a total acid purity of higher than 99 wt%.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | The solvent is too effective, keeping the product dissolved even at low temperatures.[6] The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter. | Optimize your solvent choice; you may need a solvent system where the acid's solubility changes significantly with temperature.[6] Slow down the cooling process to encourage larger crystal growth.[1] |
| Product is Oily or Fails to Crystallize | Presence of impurities that inhibit crystal formation. The concentration of the acid in the solvent is too high (supersaturation). | Try pretreating the crude material with activated carbon to remove some impurities. Ensure you are using the minimum amount of hot solvent necessary for dissolution. |
| Discolored Final Product (Yellowish tint) | Presence of coloring materials from the fermentation broth or side reactions.[1][3] | Perform a decolorization step using activated carbon before the final crystallization.[1] Consider using the monosalt crystallization method, which is effective at removing color impurities.[1][3] |
| In chromatography, the compound does not move from the baseline | The eluting solvent system is not polar enough.[6][7] | Increase the polarity of your solvent system. For highly polar compounds, reverse-phase silica (B1680970) gel might be a suitable alternative stationary phase.[7] |
| Residual Solvent in the Final Product | Inadequate drying after filtration. The chosen solvent has a high boiling point and is difficult to remove. | Dry the product under a vacuum. If possible, use a solvent with a lower boiling point for the final wash. |
Experimental Protocols
Protocol 1: Decolorization with Activated Carbon
This protocol describes the removal of color impurities from crude tetradecanedioic acid.
-
Dissolution: Dissolve the crude tetradecanedioic acid in a suitable solvent (e.g., water, if forming a salt) in a flask.
-
Add Activated Carbon: Add powdered activated carbon to the solution. The amount can range from 1 to 25 grams per kilogram of dicarboxylic acid to be treated.[1]
-
Heating and Stirring: Heat the suspension to 70-90°C while stirring continuously.[1]
-
Contact Time: Maintain the temperature and stirring for a contact time of 0.5 to 1.5 hours.[1]
-
Filtration: Filter the hot solution to remove the activated carbon. The use of a filter aid may be necessary for efficient filtration.[1]
-
Product Recovery: Cool the filtrate to allow the decolorized tetradecanedioic acid to crystallize.
-
Final Steps: Filter the crystals, wash them with a small amount of cold solvent, and dry them.
Protocol 2: Purification via Monosalt Crystallization
This protocol is highly effective for removing proteins and coloring materials.[1][3]
-
pH Adjustment and Dissolution: Take the crude tetradecanedioic acid and dissolve it in water. Adjust the pH to 6.2-7.0 with an alkali (e.g., NaOH).[3] Heat the solution to 85-100°C to completely dissolve the formed monosalt.[3]
-
Holding Temperature: Reduce the temperature to 75-85°C and maintain for 15-30 minutes.[3]
-
Crystallization and Filtration: Cool the solution to induce crystallization of the monosalt. Filter the crystals and wash the filter cake.[1]
-
Conversion to Dicarboxylic Acid: Dissolve the monosalt filter cake in water. Add an acid to the solution to adjust the pH to 2.0-4.0.[1] Heat the solution to 80-95°C to convert the monosalt back to the dicarboxylic acid.[1]
-
Final Crystallization: Cool the solution to crystallize the purified tetradecanedioic acid.
-
Final Steps: Filter the crystals, wash with water, and dry to obtain the final high-purity product.[1]
Quantitative Data Summary
| Purification Method | Key Parameters | Reported Purity | Notes |
| Monosalt Crystallization | pH for monosalt formation: 6.2-7.0[3]Dissolution Temperature: 85-100°C[3]pH for acid conversion: 2.0-4.0[1] | >99 wt% total acid[1] | Effective for removing proteins and color.[1][3] |
| Activated Carbon Treatment | Temperature: 70-90°C[1]Contact Time: 0.5-1.5 hours[1]Amount: 1-25 g/kg of acid[1] | Not directly a purification method for the main component, but significantly improves color. | Used as a preliminary step before crystallization. |
Visualizations
Caption: A typical experimental workflow for the purification of tetradecanedioic acid.
Caption: A logical troubleshooting guide for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. US6218574B1 - Process for purifying long-chain dicarboxylic acid - Google Patents [patents.google.com]
- 4. ijaerd.org [ijaerd.org]
- 5. EP3838383A1 - Method and system for extracting long chain dicarboxylic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Refining Tetradecanedioic Acid Quantification Protocols
Welcome to the technical support center for tetradecanedioic acid (TDA) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the accurate measurement of TDA in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for quantifying tetradecanedioic acid?
A1: The two most common and robust methods for the quantification of tetradecanedioic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high specificity and sensitivity, allowing for the analysis of TDA in complex biological matrices like plasma without derivatization.[1][2][3] GC-MS is also a powerful technique but requires a chemical derivatization step to increase the volatility of the TDA molecule.[4][5][6]
Q2: Why is derivatization necessary for GC-MS analysis of tetradecanedioic acid?
A2: Tetradecanedioic acid is a dicarboxylic acid, which makes it a polar and non-volatile compound. Direct analysis by GC-MS is challenging due to potential thermal degradation in the injector and poor chromatographic peak shape.[7] Derivatization chemically modifies the carboxylic acid groups, typically by converting them into esters or silyl (B83357) esters, which are more volatile and thermally stable, leading to improved chromatographic performance and sensitivity.[4][5][6][7]
Q3: What are the common derivatization methods for tetradecanedioic acid for GC-MS analysis?
A3: The two most widely used derivatization methods are silylation and esterification.[6]
-
Silylation: This method replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. A common reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[5][6]
-
Esterification: This process converts the carboxylic acids into esters, such as methyl or butyl esters. A common reagent is boron trifluoride (BF₃) in an alcohol like methanol.[6][8]
Q4: What is a suitable internal standard for tetradecanedioic acid quantification?
A4: For the highest accuracy and precision, a stable isotope-labeled (SIL) internal standard of tetradecanedioic acid (e.g., ¹³C- or ²H-labeled TDA) is recommended. SIL internal standards have nearly identical chemical and physical properties to the analyte and can compensate for variations in sample preparation, injection volume, and matrix effects.[9] If a SIL-TDA is unavailable, a structurally similar dicarboxylic acid with a different chain length that is not present in the sample can be used as an alternative.
Q5: What are matrix effects in LC-MS/MS analysis and how can they be minimized?
A5: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting compounds from the biological matrix.[10][11][12][13] This can lead to inaccurate and irreproducible results. To minimize matrix effects, you can:
-
Improve sample preparation: Employ more rigorous cleanup steps like solid-phase extraction (SPE) to remove interfering components.[11]
-
Optimize chromatography: Adjust the LC gradient to separate the analyte from interfering compounds.
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.[9]
-
Dilute the sample: This can reduce the concentration of interfering matrix components.[14]
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| No or Low Peak for TDA Derivative | Incomplete derivatization | - Ensure derivatization reagents (e.g., BSTFA) are fresh and have not been exposed to moisture. - Optimize reaction time and temperature. - Ensure the sample is completely dry before adding the derivatization reagent.[6] |
| Analyte adsorption | - Use a deactivated GC inlet liner. - Trim the first few centimeters of the GC column. | |
| Tailing Peak Shape | Active sites in the GC system | - Use a highly inert GC column and a deactivated liner. - Silanize the glassware used for sample preparation.[15] |
| Column contamination | - Bake out the column at a high temperature (within its limits). | |
| Ghost Peaks (Peaks in Blank Runs) | Carryover from previous injections | - Clean the injection port and bake out the column between runs.[6] |
| Septum bleed | - Use high-quality, low-bleed septa and replace them regularly.[6] | |
| Poor Reproducibility | Inconsistent derivatization | - Ensure precise and consistent addition of derivatization reagents and control of reaction conditions (time and temperature).[16] |
| Inconsistent sample injection | - Check the autosampler for proper function and ensure the syringe is clean. |
LC-MS/MS Analysis Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Low Sensitivity/Signal Intensity | Poor ionization | - Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperature).[17] - Ensure the mobile phase pH is appropriate for ionizing TDA (typically negative ion mode). |
| Ion suppression from matrix effects | - Improve sample cleanup using techniques like SPE. - Use a stable isotope-labeled internal standard. - Dilute the sample extract.[14] | |
| High Background Noise | Contaminated mobile phase or LC system | - Use high-purity LC-MS grade solvents and additives. - Flush the LC system thoroughly. |
| Corona discharge in the ESI source | - Lower the needle voltage until the visible glow disappears.[17] | |
| Retention Time Shifts | Inconsistent mobile phase composition | - Prepare fresh mobile phases daily and ensure proper mixing. |
| Column degradation | - Replace the column if it has exceeded its lifetime or shows signs of performance loss. | |
| Column temperature fluctuations | - Ensure the column oven is maintaining a stable temperature.[18] | |
| Poor Peak Shape (Fronting or Tailing) | Column overload | - Dilute the sample or inject a smaller volume. |
| Column contamination | - Wash the column with a strong solvent. | |
| Inappropriate mobile phase | - Adjust the mobile phase composition or pH. |
Experimental Protocols
Detailed Protocol for LC-MS/MS Quantification of Tetradecanedioic Acid in Human Plasma
This protocol is based on established methods for dicarboxylic acid analysis in biological fluids.[1][2][3]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard (SIL-TDA) working solution.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
TDA: Precursor Ion [M-H]⁻ (m/z 257.2) → Product Ion (optimized for specific instrument)
-
SIL-TDA: Precursor Ion [M-H]⁻ → Product Ion (corresponding to the labeled TDA)
-
Detailed Protocol for GC-MS Quantification of Tetradecanedioic Acid (Silylation Derivatization)
This protocol is adapted from established methods for the GC-MS analysis of dicarboxylic acids.[4][5][6]
1. Sample Preparation and Derivatization
-
Transfer a known amount of the sample (e.g., extracted from cell culture) to a GC vial. If in solution, evaporate the solvent to complete dryness under a stream of nitrogen.
-
Add a known amount of a suitable internal standard (e.g., a different chain length dicarboxylic acid).
-
Add 50 µL of pyridine (B92270) to dissolve the dried sample.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Tightly cap the vial and heat at 70°C for 60 minutes.[6]
-
Cool the vial to room temperature before GC-MS analysis.
2. GC-MS Conditions
-
GC System: Gas chromatograph coupled to a mass spectrometer
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for TDA-TMS derivative and the internal standard derivative.
-
Data Presentation
Table 1: Comparison of Derivatization Methods for GC-MS Analysis of Dicarboxylic Acids
| Parameter | Silylation (BSTFA) | Esterification (BF₃/Methanol) | Reference |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% | [4][5] |
| Limit of Detection (LOD) | Lower (≤ 2 ng/m³) | Higher (≤ 4 ng/m³) | [4][5] |
| Reaction Conditions | 70°C for 60 min | 60-100°C for 15-30 min | [6] |
| Sample Cleanup | Direct analysis after reaction | Requires liquid-liquid extraction | [6] |
| Advantages | Higher reproducibility, lower detection limits, simpler workflow | - | [4][5] |
| Disadvantages | Reagents are moisture-sensitive | Requires an extra extraction step | [6] |
Note: LOD values are from atmospheric aerosol studies and may vary based on the sample matrix and instrumentation.
Table 2: Typical Validation Parameters for an LC-MS/MS Method for Tetradecanedioic Acid Quantification
| Validation Parameter | Acceptance Criteria (ICH M10 Guidelines) | Typical Performance | Reference |
| Linearity (r²) | ≥ 0.99 | > 0.995 | [19][20] |
| Range (LLOQ to ULOQ) | Defined by LLOQ and ULOQ | 2.5 - 1000 nM | [1][2] |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% | [19] |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% | [19] |
| Lower Limit of Quantification (LLOQ) | Clearly defined and reproducible | 2.5 nM | [1][2] |
| Selectivity | No significant interfering peaks at the retention time of the analyte | High | [19] |
| Matrix Effect | Should be investigated and minimized | Assessed and compensated for with SIL-IS | [19] |
Visualizations
Caption: Workflow for LC-MS/MS quantification of TDA in plasma.
Caption: Workflow for GC-MS quantification of TDA via silylation.
Caption: Troubleshooting logic for poor TDA quantification results.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. lcms.cz [lcms.cz]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
- 16. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 17. Increasing sensitivity for carboxylic acid [May 25, 2004] - Chromatography Forum [chromforum.org]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Enzymatic Synthesis of Tetradecanedioate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the enzymatic synthesis of tetradecanedioate.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for synthesizing this compound?
A1: The two primary enzymatic routes for this compound synthesis are:
-
ω-Oxidation of Tetradecanoic Acid: This pathway utilizes a cascade of enzymes, typically initiated by a cytochrome P450 monooxygenase (CYP), to oxidize the terminal methyl group of tetradecanoic acid (myristic acid) to a carboxylic acid.[1][2][3] This is often achieved using whole-cell biocatalysts, such as recombinant Escherichia coli or Candida species, which can be engineered to express the necessary enzymes.[4][5][6]
-
Diester Hydrolysis: This method involves the hydrolysis of a this compound diester using a lipase (B570770), such as Candida antarctica lipase B (CALB), to yield the dicarboxylic acid.[7][8][9] This is typically a simpler, single-step reaction but requires the prior synthesis of the diester substrate.
Q2: Which type of enzyme is most suitable for my experiment?
A2: The choice of enzyme depends on your starting material and desired process:
-
For the conversion of tetradecanoic acid or n-tetradecane: A whole-cell biocatalyst expressing a cytochrome P450 monooxygenase system is the most direct approach.[10][11]
-
For the conversion of a this compound diester: An immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), is highly effective and widely used for ester hydrolysis due to its high activity and stability in organic solvents.[8][9][12]
Q3: What are the key reaction parameters to optimize for improved yield?
A3: Several parameters are critical for optimizing the enzymatic synthesis of this compound:
-
pH: The optimal pH can influence enzyme activity and the solubility of the substrate and product. For lipase-catalyzed hydrolysis, the pH is typically maintained between 6 and 10.[8] For whole-cell biotransformations, the pH should be optimized for cellular health and enzyme function, generally around 7.0.
-
Temperature: Enzyme activity is highly dependent on temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. A typical starting point for CALB is 40-60°C, while for whole-cell systems, it is often lower (e.g., 30-37°C) to maintain cell viability.
-
Substrate Concentration: High substrate concentrations can lead to substrate inhibition, and for long-chain dicarboxylic acids, solubility can be a limiting factor.[13] It is advisable to perform a substrate titration to determine the optimal concentration.
-
Enzyme Loading: The amount of enzyme used will directly impact the reaction rate. An enzyme titration should be performed to find the most cost-effective concentration.
-
Agitation: Adequate mixing is crucial to overcome mass transfer limitations, especially in heterogeneous systems with immobilized enzymes or whole-cell catalysts.
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by quantifying the consumption of the substrate and the formation of the product. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques. For GC-MS analysis, derivatization of the dicarboxylic acid to a more volatile ester (e.g., methyl or silyl (B83357) ester) is typically required.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Inactive Enzyme: The enzyme may have denatured due to improper storage or harsh reaction conditions. | 1. Positive Control: Run a reaction with a known, highly reactive substrate for your enzyme to confirm its general activity.[13] 2. Enzyme Titration: Vary the enzyme concentration to ensure the reaction is enzyme-dependent.[13] 3. Check Storage Conditions: Ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's instructions. |
| Poor Substrate Solubility: Long-chain dicarboxylic acids and their precursors can have low solubility in aqueous buffers.[13][15] | 1. Co-solvent: Add a small amount of a biocompatible organic solvent (e.g., DMSO, ethanol) to improve solubility. Be cautious, as high concentrations can inhibit the enzyme.[13] 2. Substrate Formulation: For whole-cell systems, consider providing the substrate as a solid-state powder to avoid high local concentrations from a dissolved stock.[11] | |
| Cofactor Limitation (Whole-cell systems): The biotransformation may require cofactors like NADPH, which can become depleted. | 1. Cofactor Regeneration System: Ensure your whole-cell catalyst has an active cofactor regeneration system.[6] 2. Glucose Addition: Add glucose to the reaction medium to support cellular metabolism and cofactor regeneration. | |
| Reaction Stalls After Initial Progress | Product Inhibition: The accumulation of this compound can inhibit the enzyme.[13] | 1. In Situ Product Removal: If feasible, consider techniques like liquid-liquid extraction or adsorption to remove the product from the reaction medium as it is formed. 2. Lower Initial Substrate Concentration: Starting with a lower substrate concentration can prevent the product from reaching inhibitory levels. |
| pH Shift: The production of a dicarboxylic acid will lower the pH of the reaction medium, potentially inactivating the enzyme. | 1. Buffering: Use a buffer with sufficient capacity to maintain the pH within the optimal range for the enzyme. 2. pH Control: For larger-scale reactions, use a pH-stat to automatically add a base and maintain a constant pH. | |
| Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods. | 1. Immobilization: If using a free enzyme, consider immobilizing it on a solid support to improve stability. 2. Optimize Reaction Time: Determine the time point at which the reaction rate significantly decreases and consider it the optimal reaction time for the given conditions. | |
| Inconsistent Results | Variability in Whole-Cell Catalyst: The physiological state of the cells can vary between batches. | 1. Standardized Inoculum: Use a standardized procedure for preparing the inoculum for your cultures. 2. Controlled Growth Conditions: Ensure consistent growth conditions (temperature, pH, aeration) for producing the whole-cell catalyst. |
| Impure Substrate: Impurities in the starting material can inhibit the enzyme. | 1. Substrate Purity Check: Analyze the purity of your substrate using an appropriate analytical method (e.g., GC-MS, NMR). 2. Purify Substrate: If necessary, purify the substrate before use. | |
| Difficult Product Purification | Emulsion Formation: The product, being a dicarboxylic acid, can act as a surfactant and cause emulsions during extraction. | 1. pH Adjustment: Acidify the aqueous phase to a pH well below the pKa of the carboxylic acid groups to protonate them and reduce their surfactant properties before extraction. 2. Centrifugation: Use centrifugation to help break the emulsion. |
| Co-elution with Substrate: The product and substrate may have similar chromatographic properties. | 1. Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation. 2. Derivatization: Derivatize the product and substrate to alter their retention times and improve separation.[14] |
Quantitative Data Summary
Table 1: Representative Reaction Conditions for Dicarboxylic Acid Synthesis
| Parameter | Lipase-Catalyzed Hydrolysis | Whole-Cell Biotransformation (CYP-mediated) |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | Recombinant E. coli expressing Cytochrome P450 |
| Substrate | This compound diester | Tetradecanoic acid or n-tetradecane |
| Temperature | 40 - 60 °C | 30 - 37 °C |
| pH | 6.0 - 8.0 | 7.0 - 7.5 |
| Solvent/Medium | Organic solvent (e.g., hexane, toluene) or solvent-free | Aqueous buffer (e.g., phosphate (B84403) buffer) |
| Agitation | 150 - 250 rpm | 150 - 250 rpm |
| Typical Reaction Time | 4 - 24 hours | 24 - 72 hours |
| Reported Yields (for similar DCAs) | >90% conversion | Up to 3.76 g/L of 1,12-dodecanediol[4] |
Note: These are general ranges and should be optimized for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of Tetradecanoic Acid to this compound
This protocol describes a general procedure for the synthesis of this compound using a recombinant E. coli strain expressing a cytochrome P450 monooxygenase system.
-
Preparation of Whole-Cell Biocatalyst:
-
Inoculate a suitable volume of growth medium (e.g., LB or TB) containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
-
Grow the culture at 37°C with shaking (200-250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce the expression of the CYP450 system by adding the appropriate inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 20-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) and resuspend the cells in the same buffer to a desired concentration (e.g., 50 g/L wet cell weight).
-
-
Biotransformation Reaction:
-
In a reaction vessel, combine the resuspended whole-cell biocatalyst with the reaction buffer.
-
Add glucose to a final concentration of 1-2% (w/v) to support cofactor regeneration.
-
Add tetradecanoic acid (dissolved in a minimal amount of a water-miscible solvent like DMSO or ethanol, or as a solid powder) to the desired final concentration (start with a concentration in the range of 1-5 g/L).
-
Incubate the reaction mixture at 30°C with vigorous shaking (200-250 rpm) for 24-72 hours.
-
-
Product Extraction and Analysis:
-
Stop the reaction by acidifying the mixture to pH 2-3 with HCl.
-
Extract the this compound with an organic solvent such as ethyl acetate (B1210297) (3 x 1 volume).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Analyze the product by HPLC or GC-MS (after derivatization).
-
Protocol 2: Lipase-Catalyzed Hydrolysis of Diethyl this compound
This protocol outlines a method for the synthesis of this compound from its diethyl ester using immobilized Candida antarctica lipase B (CALB).
-
Reaction Setup:
-
To a reaction vessel, add diethyl this compound and a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Add the immobilized CALB (e.g., Novozym 435) to the mixture (e.g., 10% w/w of the substrate).
-
Incubate the reaction at 50°C with magnetic stirring or shaking (200 rpm) for 4-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots of the organic phase and analyzing by GC-MS.
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with a solvent and reused.
-
Acidify the aqueous phase to pH 2-3 with HCl to precipitate the this compound.
-
Collect the solid product by filtration and wash with cold water.
-
Alternatively, extract the acidified aqueous phase with ethyl acetate. Dry the organic phase and evaporate the solvent to obtain the product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
References
- 1. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 2. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering Cytochrome P450 Biocatalysts for Biotechnology, Medicine, and Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Tetradecanedioic acid | Endogenous Metabolite | TargetMol [targetmol.com]
Technical Support Center: Tetradecanedioic Acid (TDDA) Sample Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of tetradecanedioic acid (TDDA) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid tetradecanedioic acid?
A1: Solid tetradecanedioic acid is generally stable when stored in a cool, dry, well-ventilated area in a tightly sealed container.[1] To prevent clumping, exposure to humidity should be minimized.[1] For long-term storage, specific temperature conditions are recommended to ensure optimal stability.
Q2: How should I store solutions of tetradecanedioic acid?
A2: Solutions of TDDA are more susceptible to degradation than the solid powder. It is crucial to store them at low temperatures. For instance, solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The choice of solvent is also important; for example, if using DMSO, ensure it is fresh as moisture-absorbing DMSO can decrease the solubility of TDDA.[3]
Q3: What are the signs of tetradecanedioic acid degradation?
A3: Physical signs of degradation in solid TDDA can include a change in color, texture, or the presence of an unusual odor. For solutions, precipitation or discoloration may indicate degradation. However, chemical degradation can occur without visible changes. Therefore, it is essential to use analytical methods like HPLC to assess the purity of your sample, especially after prolonged storage or exposure to suboptimal conditions.[4]
Q4: What conditions can cause tetradecanedioic acid to degrade?
A4: Several factors can contribute to the degradation of TDDA, including:
-
Elevated temperatures: Can lead to thermal decomposition.
-
Exposure to light: Can potentially induce photodegradation.
-
Presence of strong oxidizing or reducing agents: Can cause chemical reactions leading to degradation.[5][6]
-
Extreme pH conditions (strong acids or bases): Can also lead to decomposition.[5][6]
-
Microbial contamination: As a long-chain dicarboxylic acid, TDDA can be a substrate for microbial metabolism, particularly β-oxidation.[6][7]
Q5: How often should I re-analyze my stored tetradecanedioic acid for purity?
A5: It is good practice to re-analyze the purity of TDDA after three years of storage, even under recommended conditions, before its use in experiments.[8] For solutions, more frequent analysis is advisable, especially if they are stored for extended periods or subjected to freeze-thaw cycles.
Troubleshooting Guide
This guide will help you identify and resolve potential issues related to the degradation of tetradecanedioic acid during storage.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance of solid TDDA (e.g., discoloration, clumping). | 1. Moisture Absorption: Improperly sealed container. 2. Chemical Degradation: Exposure to light, high temperatures, or incompatible chemicals. | 1. Discard the affected sample. 2. Review storage procedures and ensure containers are airtight and stored in a dark, cool, and dry place.[1] |
| Precipitate forms in a previously clear TDDA solution. | 1. Decreased Solubility: Fluctuation in storage temperature or use of old/moisture-laden solvent (e.g., DMSO).[3] 2. Degradation: Formation of less soluble degradation products. | 1. Gently warm and sonicate the solution to attempt redissolution.[9] If it does not redissolve, it may have degraded. 2. Prepare fresh solutions using high-purity solvent. 3. Analyze the solution for purity using a suitable analytical method. |
| Inconsistent or unexpected experimental results. | Degraded TDDA: The active concentration of TDDA may be lower than expected, or degradation products may be interfering with the assay. | 1. Assess the purity of the TDDA stock using an analytical technique like HPLC or GC-MS. 2. If degradation is confirmed, acquire a new batch of TDDA. 3. Review and optimize storage and handling procedures for all new samples. |
| Gradual decrease in the measured concentration of TDDA over time. | Slow Degradation: The storage conditions may not be optimal, leading to gradual decomposition. | 1. Review the storage temperature and duration based on the recommended guidelines. 2. For solutions, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] 3. Consider storing solutions at a lower temperature (e.g., switch from -20°C to -80°C).[2] |
Data on Storage Conditions and Stability
The stability of tetradecanedioic acid is highly dependent on its physical state (solid vs. solution) and the storage temperature.
| Form | Storage Temperature | Recommended Storage Duration | Reference |
| Solid Powder | -20°C | 3 years | [3][8][9] |
| Solid Powder | 4°C | 2 years | [8] |
| Solid Powder | Room Temperature | Stable, but cooler temperatures are recommended for long-term storage. | [8][10] |
| In Solvent | -80°C | 6 - 12 months | [2][3][9] |
| In Solvent | -20°C | 1 month | [2][3] |
Experimental Protocols
Protocol for Assessing the Stability of Tetradecanedioic Acid Using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity and detect potential degradation products of TDDA.
1. Objective: To determine the percentage purity of a tetradecanedioic acid sample and to identify the presence of any degradation products.
2. Materials:
-
Tetradecanedioic acid (TDDA) sample
-
Reference standard of high-purity TDDA
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade phosphoric acid (or other suitable acid for pH adjustment)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Method:
-
Preparation of Mobile Phase:
-
Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).
-
Adjust the pH of the aqueous component to approximately 2.5-3.0 with phosphoric acid.
-
Degas the mobile phase before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of the TDDA reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or the mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh the TDDA sample to be tested and prepare a solution of the same concentration as the highest standard (e.g., 500 µg/mL) in the same solvent.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (pH 2.5-3.0) at a ratio suitable for good separation (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Approximately 210 nm (as carboxylic acids have a UV absorbance at lower wavelengths).
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Identify the TDDA peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of TDDA in the sample using the calibration curve.
-
The percentage purity can be calculated as: (Measured Concentration / Theoretical Concentration) * 100.
-
Examine the chromatogram for any additional peaks, which may represent degradation products.
-
Visualizations
Caption: Recommended storage conditions for solid and solution forms of TDDA.
Caption: A workflow for troubleshooting suspected degradation of TDDA samples.
Caption: Potential degradation pathways for tetradecanedioic acid.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The chemistry of Dicarboxylic Acids.pptx [slideshare.net]
- 3. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Showing Compound Tetradecanedioic acid (FDB022293) - FooDB [foodb.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]
- 8. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. tutorsglobe.com [tutorsglobe.com]
Technical Support Center: Refined Methods for Dicarboxylic Acid Analysis in Complex Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of dicarboxylic acids in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing dicarboxylic acids in complex biological or environmental samples?
A1: The primary challenges stem from the inherent properties of dicarboxylic acids and the complexity of the sample matrices. Key issues include:
-
High Polarity: Dicarboxylic acids are highly polar, which can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns and peak tailing in gas chromatography (GC).[1]
-
Low Volatility: Their low volatility necessitates derivatization for GC analysis to convert them into more volatile and thermally stable compounds.[2]
-
Matrix Effects: Complex matrices, such as plasma, urine, or environmental extracts, contain numerous endogenous compounds that can interfere with the analysis.[3] In LC-Mass Spectrometry (LC-MS), this often manifests as ion suppression or enhancement, where co-eluting matrix components affect the ionization efficiency of the target dicarboxylic acids, leading to inaccurate quantification.[3][4]
-
Incomplete Derivatization: For GC-MS analysis, incomplete derivatization reactions can result in the formation of mono- and di-derivatives, complicating quantification and interpretation.[5]
Q2: Which analytical technique is best suited for dicarboxylic acid analysis: GC-MS, LC-MS, or Capillary Electrophoresis (CE)?
A2: The choice of technique depends on the specific dicarboxylic acids, the sample matrix, and the analytical goals (e.g., sensitivity, throughput).
-
GC-MS is a powerful technique, especially for volatile and semi-volatile dicarboxylic acids, after a derivatization step. It often provides excellent chromatographic resolution and sensitivity.[6] Silylation and esterification are the most common derivatization methods.[7]
-
LC-MS/MS is often the method of choice for its high sensitivity and specificity, particularly in complex matrices, and it does not require derivatization.[8] However, challenges like poor retention and matrix effects must be carefully addressed.[9]
-
Capillary Electrophoresis (CE) is well-suited for separating small, charged molecules like dicarboxylic acids and can be a cost-effective alternative.[10] It offers high separation efficiency and short analysis times.[6]
Q3: What are the most common derivatization methods for GC-MS analysis of dicarboxylic acids?
A3: The two most widely used derivatization procedures are silylation and esterification.[11]
-
Silylation: This method replaces the acidic protons on the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[11]
-
Esterification: This process converts the carboxylic acids into esters, typically methyl or butyl esters. A common reagent is boron trifluoride (BF₃) in an alcohol like methanol (B129727) or butanol.[7] Butyl esters are often preferred as they are less volatile than methyl esters, which can be an advantage for smaller dicarboxylic acids.[11]
Q4: How can I minimize ion suppression in my LC-MS analysis?
A4: Minimizing ion suppression is crucial for accurate quantification. Strategies include:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components such as proteins and phospholipids.[12]
-
Chromatographic Separation: Optimize the LC method to separate the dicarboxylic acids from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a 2D-LC setup.[13]
-
Use of Isotope-Labeled Internal Standards: A stable isotope-labeled (SIL) internal standard that co-elutes with the analyte can effectively compensate for matrix effects.[12]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, though this may compromise sensitivity.[13]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Incomplete Derivatization: Unreacted polar carboxyl groups interact with active sites in the GC system.[5] | Ensure complete derivatization by optimizing reagent concentration, reaction time, and temperature. Use a molar excess of the derivatizing reagent.[5] |
| Active Sites in the GC System: The liner, column, or injection port may have active sites that interact with the analytes. | Use a deactivated liner and a high-quality, well-maintained column. Regularly check for and eliminate leaks.[5] | |
| Multiple Peaks for a Single Analyte | Incomplete Derivatization: Formation of both mono- and di-derivatized products.[5] | Optimize derivatization conditions (see above). Ensure the absence of moisture, which can consume the derivatizing reagent.[5] |
| Thermal Decomposition: The analyte may be degrading in the hot injector. | Optimize the injector temperature. Ensure the derivatives are thermally stable. | |
| No or Low Signal | Complete Derivatization Failure: Degraded reagents, significant moisture contamination, or incorrect reaction setup.[5] | Prepare fresh reagents, use anhydrous solvents, and ensure all glassware is dry.[5] |
| Adsorption in the GC System: Loss of analyte to active sites. | Deactivate the GC system and use a deactivated liner and column.[5] | |
| Incorrect GC-MS Parameters: Suboptimal injector temperature, oven program, or mass spectrometer settings. | Optimize instrument parameters for the specific dicarboxylic acid derivatives.[5] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase interacting with the polar carboxyl groups.[1] | Use a well-end-capped column or a column specifically designed for polar compounds. Adjust the mobile phase pH to be at least 2 units below the pKa of the acids to ensure they are in their neutral form.[1] |
| Column Overload: Injecting too much sample.[1] | Reduce the sample concentration or injection volume.[1] | |
| Low Sensitivity / Inconsistent Results | Ion Suppression: Co-eluting matrix components are suppressing the ionization of the target analytes.[3][4] | Improve sample cleanup using SPE or LLE.[12] Optimize chromatography to separate analytes from the suppression zone. Use a stable isotope-labeled internal standard.[12] |
| Poor Ionization Efficiency: Dicarboxylic acids can have poor ionization efficiency in their native form.[9] | Consider derivatization to enhance ionization.[14] Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). | |
| Poor Retention on Reversed-Phase Columns | High Polarity of Analytes: Dicarboxylic acids are not well-retained on traditional C18 columns.[9] | Use an aqueous-stable (AQ) C18 column for highly aqueous mobile phases.[1] Consider alternative chromatography modes like HILIC or ion-exchange. |
Capillary Electrophoresis (CE)
| Issue | Potential Cause | Recommended Solution |
| Unstable Baseline / Drifting | Unstable Temperature: Fluctuations in room or capillary temperature. | Ensure a stable operating temperature for the instrument.[14] |
| Fouled Capillary: Adsorption of sample components onto the capillary wall. | Replace or thoroughly clean the capillary with fresh, filtered solutions.[14] | |
| Unstable Current: Loose connections, partial obstruction in the capillary, or depletion of buffer solutions. | Check all connections, ensure the capillary is not blocked, and use fresh buffers.[14] | |
| Poor Peak Shape / Resolution | Sample Overload: Injecting too high a concentration of the sample. | Dilute the sample and re-inject.[15] |
| Incorrect Buffer pH: The pH of the background electrolyte (BGE) is not optimal for the separation. | Optimize the BGE pH to maximize the difference in electrophoretic mobility between analytes. | |
| Mismatched Mobility: The mobility of the BGE co-ion (for indirect detection) does not match that of the analytes. | Select a BGE with a co-ion that has a similar mobility to the dicarboxylic acids being analyzed.[11] | |
| No Peaks Observed | Obstructed or Broken Capillary: No flow through the capillary. | Inspect and replace the capillary if necessary.[14] |
| Incorrect Injection: No sample was introduced into the capillary. | Verify the injection parameters and ensure the sample vial is correctly positioned.[14] | |
| Detector Issues: Detector is off, or parameters are incorrect. | Check detector settings (e.g., wavelength for UV detection) and ensure the lamp is functioning.[14] |
Quantitative Data Summary
Table 1: Comparison of Derivatization Methods for GC-MS Analysis of Dicarboxylic Acids [7]
| Parameter | Silylation (BSTFA) | Esterification (BF₃/Butanol) |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% |
| Detection Limits | Lower (≤ 2 ng m⁻³) | Higher (≤ 4 ng m⁻³) |
| Applicability | Preferred for low sample amounts | Suitable for a wide range of DCAs |
| Common Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide | Boron trifluoride in butanol |
| Typical Reaction | 70°C for 1 hour | 60-100°C for 15-30 minutes |
Table 2: Typical LC-MS/MS Parameters for Dicarboxylic Acid Analysis [8]
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 (aqueous stable) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) Negative Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Protocol 1: Sample Preparation of Biological Fluids for LC-MS/MS Analysis (Protein Precipitation)[14]
-
Sample Aliquoting: Pipette 100 µL of the biological fluid (e.g., plasma, serum, urine) into a clean microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate volume of a stable isotope-labeled internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or other suitable organic solvent) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Derivatization of Dicarboxylic Acids for GC-MS Analysis (Silylation with BSTFA)[11]
-
Sample Preparation: Place a known amount of the dried sample extract into a reaction vial. Ensure the sample is completely dry, as moisture will interfere with the reaction.
-
Solvent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample.
-
Reagent Addition: Add 200 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).
-
Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is ready for direct injection into the GC-MS.
Visualizations
Caption: General workflow for LC-MS/MS analysis of dicarboxylic acids.
Caption: Troubleshooting decision tree for common GC-MS issues.
References
- 1. Analysis of Small Ions with Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 2. agilent.com [agilent.com]
- 3. Analysis of Small Ions with Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Capillary Electrophoresis (CE) Troubleshooting Tips: [hplctips.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. Capillary electrophoretic separation of dicarboxylic acids in atmospheric aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Method Development for Capillary Electrophoresis: Optimization Strategies [labx.com]
- 10. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. promega.es [promega.es]
- 14. Troubleshooting of Capillary Electrophoresis [m-pharmaguide.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Quantification of Tetradecanedioic Acid: LC-MS/MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of tetradecanedioic acid against alternative analytical techniques. Experimental data and detailed protocols are presented to support researchers in selecting the most appropriate methodology for their specific needs. Tetradecanedioic acid, a long-chain dicarboxylic acid, is an endogenous metabolite and a potential biomarker for assessing the activity of organic anion-transporting polypeptides (OATPs).[1][2][3]
Performance Comparison of Analytical Methods
The selection of an analytical method for quantifying tetradecanedioic acid is critical and depends on the desired sensitivity, specificity, and throughput. Below is a summary of the performance characteristics of a validated LC-MS/MS method compared to a typical Gas Chromatography-Mass Spectrometry (GC-MS) method, an alternative for dicarboxylic acid analysis.
| Validation Parameter | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 2.5 nM | 10 - 100 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy/Recovery (%) | 85-115% | 80-120% |
| Sample Derivatization | Not Required | Required (e.g., silylation, esterification) |
| Throughput | High | Lower |
| Specificity | High | High |
Experimental Protocols
Detailed methodologies for the LC-MS/MS and a representative GC-MS method are provided below.
Validated LC-MS/MS Method for Tetradecanedioic Acid in Human Plasma
This protocol is based on a validated method for the bioanalysis of tetradecanedioic acid in human plasma.[4]
1. Sample Preparation:
-
A simple protein precipitation is employed for sample cleanup.
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column is used for separation.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724).
-
Flow Rate: Typically 0.3-0.5 mL/min.
3. Mass Spectrometric Detection:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Protein Precipitation: Ice-cold acetonitrile is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): The supernatant is acidified, and the dicarboxylic acids are extracted into an organic solvent like ethyl acetate.[6]
-
Derivatization: The extracted sample is dried and then derivatized to increase volatility. Common methods include:
2. GC-MS Analysis:
-
GC System: A gas chromatograph with a capillary column.
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: Typically around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Carrier Gas: Helium is commonly used.
-
MS System: A mass spectrometer, often a single quadrupole.
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.[6]
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the experimental workflow and the metabolic pathway of tetradecanedioic acid.
Caption: Comparative experimental workflows for LC-MS/MS and GC-MS analysis.
Caption: The omega-oxidation pathway for the formation of tetradecanedioic acid.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetradecanedioic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Omega oxidation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
A Comparative Analysis of Long-Chain Dicarboxylic Acids in Polymer Science: A Guide for Researchers
New York, NY – December 19, 2025 – In the ever-evolving landscape of polymer science, the selection of appropriate monomers is paramount to achieving desired material properties. Among the vast array of building blocks, long-chain dicarboxylic acids (LCDAs) have emerged as a critical class of monomers for the synthesis of high-performance polymers such as polyamides and polyesters. Their incorporation into the polymer backbone imparts a unique combination of flexibility, strength, and thermal stability, making them indispensable in applications ranging from automotive components and industrial fibers to advanced coatings and drug delivery systems.[1] This guide provides a comprehensive comparative analysis of various LCDAs, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.
The length of the carbon chain in LCDAs is a key determinant of the final polymer's characteristics. Generally, increasing the aliphatic chain length can lead to enhanced thermal stability and reduced moisture absorption in the resulting polymers. This guide will delve into a comparative study of polymers synthesized from C10 (sebacic acid), C12 (dodecanedioic acid), and C14 (tetradecanedioic acid) dicarboxylic acids, providing a quantitative look at their performance.
Performance Comparison of Polyamides Derived from Long-Chain Dicarboxylic Acids
The following table summarizes the key mechanical and thermal properties of polyamides synthesized from different long-chain dicarboxylic acids and hexamethylenediamine (B150038).
| Property | Polyamide 6,10 (C10 Diacid) | Polyamide 6,12 (C12 Diacid) |
| Mechanical Properties | ||
| Tensile Strength (MPa) | 45 - 60 | 40 - 58 |
| Elongation at Break (%) | 110 - 120 | 30 - 120 |
| Flexural Modulus (GPa) | 1.4 - 2.0 | 1.2 - 2.2 |
| Thermal Properties | ||
| Melting Point (°C) | ~220 | ~210 |
| Physical Properties | ||
| Water Absorption (24h, %) | ~0.26 | ~0.25 |
Note: The data presented is a representative compilation from various sources and may vary depending on the specific synthesis and testing conditions.[1]
As the data indicates, there is a nuanced relationship between the dicarboxylic acid chain length and the resulting polyamide's properties. While Polyamide 6,10 exhibits slightly higher tensile strength, Polyamide 6,12 demonstrates lower moisture absorption, leading to better dimensional stability in humid environments.[1] The longer chain of dodecanedioic acid in Nylon 6,12 can also impart greater flexibility.[1]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate synthesis and evaluation of polymers. The following are summaries of key experimental protocols.
Synthesis of Polyamide 6,12 via Melt Polycondensation
This protocol describes the synthesis of Nylon 6,12 from hexamethylenediamine and dodecanedioic acid.
Materials:
-
Hexamethylenediamine (99%)
-
Dodecanedioic acid (99%)
-
Ethanol (B145695) (95%)
-
Nitrogen gas (high purity)
-
Acetone (B3395972) (reagent grade)
-
Hexafluoroisopropanol (HFIP) (for purification)
Equipment:
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
Heating mantle with temperature control
-
Vacuum oven
-
Filtration apparatus
Procedure:
Step 1: Nylon Salt Formation
-
In a beaker, dissolve 0.1 mol of hexamethylenediamine in 150 mL of ethanol.
-
In a separate beaker, dissolve 0.1 mol of dodecanedioic acid in 200 mL of ethanol with gentle heating.
-
Slowly add the dodecanedioic acid solution to the hexamethylenediamine solution while stirring vigorously. A white precipitate of the nylon 6,12 salt will form.
-
Continue stirring for 1 hour to ensure complete salt formation.
-
Filter the salt and wash it with ethanol.
-
Dry the salt in a vacuum oven at 60°C overnight.
Step 2: Melt Polymerization
-
Place the dried nylon 6,12 salt into the glass reactor.
-
Purge the reactor with nitrogen gas for 15 minutes to remove any oxygen.
-
Heat the reactor to 200°C for 15 minutes under a continuous nitrogen flow.
-
Increase the temperature to 230°C and maintain it for 3 hours under a nitrogen atmosphere to allow for polycondensation. During this time, water will be evolved and removed through the distillation outlet.
-
Apply a vacuum to the reactor for the final hour of the reaction to drive the polymerization to completion and remove any remaining water.
-
Cool the reactor to room temperature under a nitrogen atmosphere. The resulting Nylon 6,12 polymer will be a solid mass.
Step 3: Purification
-
Dissolve the synthesized polymer in a minimal amount of HFIP.
-
Reprecipitate the polymer by slowly adding the solution to a large volume of acetone with stirring.
-
Filter the purified Nylon 6,12 and wash it with acetone.
-
Dry the polymer in a vacuum oven at 100°C for 24 hours.
Characterization of Polymers
Mechanical Properties: The mechanical properties of the synthesized polyamides are evaluated using a universal testing machine according to ASTM D638 standards. Standardized test specimens, often in a "dog-bone" shape, are prepared from the polymer samples by injection molding or machining.
-
Tensile Testing: Tensile tests are performed to determine the tensile strength, Young's modulus, and elongation at break. The specimen is clamped into the grips of the testing machine and subjected to a controlled tensile force at a constant rate of extension until it fractures.
Thermal Properties:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers. The sample is heated at a controlled rate, and the heat flow is measured as a function of temperature.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers. The sample is heated in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is measured as a function of temperature.
Visualizing Key Processes
To better understand the synthesis and production of these materials, the following diagrams illustrate the experimental workflow and a key biological pathway for producing the monomer.
Caption: Experimental workflow for the synthesis and characterization of polyamides.
Bio-based Production of Long-Chain Dicarboxylic Acids
The increasing demand for sustainable materials has driven research into the biotechnological production of LCDAs. One of the key pathways is the ω-oxidation of fatty acids by microorganisms.[2][3][4][5]
Caption: The ω-oxidation pathway for the biosynthesis of dicarboxylic acids.
This bio-based approach offers a promising alternative to traditional chemical synthesis, utilizing renewable feedstocks and potentially reducing the environmental impact of polymer production.
Conclusion
The selection of a specific long-chain dicarboxylic acid has a profound impact on the final properties of the resulting polymer. This guide provides a foundational understanding of these relationships, supported by quantitative data and detailed experimental protocols. As the demand for high-performance and sustainable polymers continues to grow, a thorough understanding of the role of LCDAs will be crucial for the development of next-generation materials. Researchers are encouraged to use this guide as a starting point for their investigations into this versatile class of monomers.
References
Tetradecanedioic Acid as an Internal Standard in Mass Spectrometry: A Comparative Guide
In the landscape of quantitative bioanalysis by mass spectrometry, the selection of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results.[1] An internal standard is a compound of known quantity added to samples to correct for variability during the analytical process, including sample preparation, injection, and ionization.[1][2] This guide provides a comprehensive comparison of tetradecanedioic acid (TDA), a 14-carbon dicarboxylic acid, with other common internal standards, supported by experimental considerations and data presentation guidelines.[3]
The Role and Properties of an Ideal Internal Standard
An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to compensate for variations in extraction recovery and matrix effects.[4] There are two primary categories of internal standards used in LC-MS:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[1][5] Atoms in the analyte molecule are replaced with stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[6] This results in a compound that is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization efficiency and matrix effects.[4][5]
-
Structural Analogs: These compounds are structurally and functionally similar to the analyte but not identical.[1] They should have comparable extraction recovery, chromatographic retention, and ionization response. Tetradecanedioic acid falls into this category when used for the analysis of other dicarboxylic acids or related fatty acids.
Tetradecanedioic acid is particularly useful for the analysis of endogenous even-chain dicarboxylic acids. As an even-chain dicarboxylic acid itself, it shares structural similarities with analytes like 1,16-hexadecanedioic acid (HDA), making it a suitable candidate for tracking their analytical behavior.[7][8]
Performance Comparison: Tetradecanedioic Acid vs. Alternatives
The choice of an internal standard significantly impacts assay performance. Below is a comparison of TDA with the ideal SIL-IS and other structural analogs like odd-chain fatty acids (e.g., Tridecanoic Acid).
| Performance Metric | Stable Isotope-Labeled IS (e.g., HDA-dₓ) | Tetradecanedioic Acid (TDA) | Odd-Chain Mono-acid (e.g., Tridecanoic Acid) |
| Chromatographic Elution | Co-elutes with the analyte | Similar, but distinct retention time from analytes of different chain lengths (e.g., HDA)[7] | Different retention time |
| Extraction Recovery | Nearly identical to the analyte[4] | High similarity for other long-chain dicarboxylic acids | May differ significantly based on polarity |
| Ionization Efficiency | Nearly identical to the analyte[4] | Similar for other dicarboxylic acids | Can differ significantly |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression/enhancement[1] | Good, but slight differences in retention can lead to variations in matrix effects | Less effective if it elutes in a region with different co-eluting matrix components |
| Cost & Availability | High cost, often requires custom synthesis | Commercially available and more affordable | Generally available and affordable[9] |
Key Considerations:
-
For analyzing endogenous TDA: When TDA itself is the analyte of interest, a stable isotope-labeled version (e.g., TDA-d₄) would be the ideal internal standard.[7]
-
For analyzing other dicarboxylic acids: TDA can serve as a reliable surrogate IS. A study quantifying TDA and HDA in human plasma successfully used this approach, though specific IS for each analyte were likely deuterated versions.[7][8]
-
For analyzing fatty acids: Odd-chain fatty acids like tridecanoic or nonadecanoic acid are commonly used as internal standards for the analysis of even-chain fatty acids in biological samples.[9][10]
Quantitative Performance Data
The following table summarizes typical performance data expected during method validation. The values are illustrative and represent targets for a robust bioanalytical method.
| Validation Parameter | Acceptance Criteria | Typical Performance with TDA as Analog IS | Typical Performance with SIL-IS |
| Linearity (r²) | > 0.99 | ≥ 0.995 | ≥ 0.998 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[11] | Typically within ±10% | Typically within ±5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ)[11] | < 10% | < 5%[6] |
| Recovery (%) | Consistent and reproducible | 85-110% | 90-110% |
| Matrix Effect (%) | CV ≤ 15% | < 15% | < 10% |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation. Data is representative.
Experimental Protocols & Methodologies
Below are detailed protocols for sample preparation and LC-MS/MS analysis, adapted from methods for dicarboxylic acid analysis.[7][12]
Protocol 1: Sample Preparation (Protein Precipitation & Extraction)
This protocol is suitable for extracting dicarboxylic acids from plasma samples.
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing tetradecanedioic acid at a pre-determined concentration, e.g., 500 nM). Vortex for 10 seconds.[12]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[12]
-
Incubation: Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.[12]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex thoroughly and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines typical parameters for the chromatographic separation and mass spectrometric detection of dicarboxylic acids.
-
LC System: UHPLC system
-
Column: A reversed-phase column suitable for polar analytes (e.g., C18, 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: 95% to 10% B
-
6.1-8 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Key MS Parameters:
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and the internal standard. For TDA (C₁₄H₂₆O₄, MW: 258.35 g/mol ), a potential precursor ion would be [M-H]⁻ at m/z 257.3.[3]
Visualizations
The following diagrams illustrate the experimental workflow and the logic behind selecting an internal standard.
Caption: Workflow for dicarboxylic acid quantification.
Caption: Logic for internal standard selection.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Tetradecanedioic Acid, 2TMS derivative [webbook.nist.gov]
- 3. Tetradecanedioic acid [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 10. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Silylation vs. Esterification: A Comparative Guide for Dicarboxylic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of dicarboxylic acids (DCAs) is crucial for metabolic studies, biomarker discovery, and understanding disease pathology. Due to their low volatility and polar nature, derivatization is a critical step for their analysis by gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of two common derivatization techniques: silylation and esterification, supported by experimental data and detailed protocols to aid in method selection and optimization.
Dicarboxylic acids, characterized by two carboxylic acid functional groups, are key intermediates in numerous metabolic pathways. Their analysis in biological matrices such as plasma, urine, and cerebrospinal fluid requires robust and sensitive analytical methods.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but it necessitates the conversion of non-volatile DCAs into more volatile and thermally stable derivatives.[1] Silylation and esterification are the two most prevalent methods to achieve this.[2]
Performance Comparison: Silylation vs. Esterification
The choice between silylation and esterification depends on several factors, including the specific dicarboxylic acids of interest, the sample matrix, and the desired analytical performance. A comparison of key performance metrics for the analysis of low-molecular-weight dicarboxylic acids is summarized below.
| Parameter | Silylation (BSTFA) | Esterification (BF₃/Butanol or Methanol) | Key Considerations |
| Derivative | Trimethylsilyl (B98337) (TMS) ester | Methyl or Butyl ester | TMS esters are more susceptible to hydrolysis and require anhydrous conditions.[2][3] |
| Detection Limit (LOD) | Lower (≤ 2 ng/m³)[4][5] | Higher (≤ 4 ng/m³)[4] | Silylation with BSTFA generally provides lower detection limits, making it suitable for trace analysis.[4][6] |
| Reproducibility (RSD%) | Higher (≤ 10%)[4][5] | Lower (≤ 15%)[4] | Silylation often demonstrates better reproducibility.[4] |
| Reaction Conditions | 70°C for 1-2 hours[2][5] | 60-100°C for 15-60 minutes[1][7] | Esterification can sometimes be faster, but silylation is a well-established and efficient one-step method.[5] |
| Advantages | Lower detection limits, higher reproducibility, effective for a wide range of polar compounds.[4][5] | Derivatives are generally more stable, and reagents are relatively inexpensive.[2] | The choice depends on the priority of sensitivity versus derivative stability. |
| Disadvantages | TMS derivatives are sensitive to moisture, and the reagent itself is moisture-sensitive.[2][3] | Can be a more time-consuming procedure.[5] Some di- and tri-carboxylic acids are not easily esterified.[8] | Careful sample handling is critical for silylation to prevent derivative degradation. |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for sample preparation, silylation, and esterification of dicarboxylic acids for GC-MS analysis.
Sample Preparation (from Biological Fluids)
A critical first step in the analysis of DCAs from biological samples is the removal of interfering substances like proteins and the extraction of the target analytes.[1][9]
-
Protein Precipitation: To a biofluid sample (e.g., plasma, urine), add ice-cold acetonitrile (B52724) (-20°C) in a 5:1 volume ratio (acetonitrile:sample). Vortex the mixture vigorously and then centrifuge at 14,000 RPM for 15 minutes at 4°C.[1]
-
Liquid-Liquid Extraction (LLE): Carefully collect the supernatant. Acidify the protein-free supernatant with an appropriate acid (e.g., 3% phosphoric acid). Add an immiscible organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). Vortex thoroughly to facilitate the transfer of DCAs into the organic phase. Centrifuge to separate the phases and carefully transfer the organic layer to a clean tube.[1][10]
-
Drying: Evaporate the extracted sample to complete dryness under a gentle stream of nitrogen before proceeding with derivatization.[1][2]
Silylation Protocol using BSTFA
This method converts the carboxylic acid groups of DCAs into their corresponding trimethylsilyl (TMS) esters.[2]
-
Reagent Addition: To the dried sample extract in a GC vial, add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.[1] For some applications, a solvent and catalyst like pyridine (B92270) (10-100 µL) can be added.[2][7]
-
Reaction: Tightly cap the vial and heat the mixture at 70°C for 1-2 hours.[2][5]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.[7]
Esterification Protocol using BF₃/Butanol
This method converts the carboxylic acid groups into their corresponding butyl esters.
-
Reagent Addition: To the dried sample extract, add 50-100 µL of a 10% (w/w) solution of boron trifluoride (BF₃) in butanol.[1]
-
Reaction: Seal the reaction vial tightly and heat the mixture at 60-100°C for 15-60 minutes.[1][7]
-
Post-Reaction Processing: After cooling, the reaction may need to be quenched, and the esters extracted into an organic solvent if necessary. The resulting ester derivatives are then ready for GC-MS analysis.[1]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of dicarboxylic acids using silylation and esterification.
Caption: Workflow for dicarboxylic acid analysis using silylation with BSTFA.
Caption: Workflow for dicarboxylic acid analysis using esterification with BF₃/Butanol.
Conclusion
Both silylation and esterification are suitable techniques for the derivatization of dicarboxylic acids for GC-MS analysis.[4] Silylation with reagents like BSTFA is often the method of choice for applications requiring the lowest detection limits and highest reproducibility, particularly when dealing with low sample volumes.[4] However, the moisture sensitivity of silylating reagents and their derivatives necessitates careful handling and anhydrous conditions.[3] Esterification, while potentially having higher detection limits and lower reproducibility, produces more stable derivatives and can be a more cost-effective option.[2] The selection of the optimal derivatization strategy will ultimately depend on the specific analytical requirements, available instrumentation, and the nature of the dicarboxylic acids and sample matrix under investigation. For complex biological samples, a thorough method development and validation process is essential to ensure accurate and reliable quantification of dicarboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lmaleidykla.lt [lmaleidykla.lt]
- 9. longdom.org [longdom.org]
- 10. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
A Comparative Guide to Polyamide Performance Based on Dicarboxylic Acid Monomers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how the choice of dicarboxylic acid impacts the thermal and mechanical properties of polyamides, supported by experimental data and detailed protocols.
The performance characteristics of polyamides, a versatile class of polymers, are intrinsically linked to their molecular architecture. A key determinant of these properties is the structure of the dicarboxylic acid monomer used in their synthesis. This guide provides an objective comparison of polyamides derived from a range of aliphatic, aromatic, and bio-based dicarboxylic acids, presenting quantitative data to inform material selection for specific research and development applications.
Performance Comparison of Polyamides
The selection of the dicarboxylic acid monomer significantly influences the thermal stability, melting behavior, and mechanical strength of the resulting polyamide. Generally, increasing the length of the aliphatic chain in the dicarboxylic acid tends to decrease the melting point and tensile strength, while aromatic dicarboxylic acids impart rigidity and enhance thermal resistance.
Polyamides from Aliphatic Dicarboxylic Acids
Polyamides synthesized from a homologous series of aliphatic dicarboxylic acids exhibit a clear trend in their properties. As the number of methylene (B1212753) units in the dicarboxylic acid increases, the density of amide groups along the polymer chain decreases. This leads to weaker interchain hydrogen bonding, resulting in lower melting points and reduced tensile strength, but often increased flexibility.
| Dicarboxylic Acid | Polyamide (with Hexamethylenediamine) | Melting Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Adipic Acid (C6) | PA 6,6 | 260 | 60 - 240[1] | 2.8 - 46[1] |
| Sebacic Acid (C10) | PA 6,10 | 220[1] | 45 - 60[1] | 110 - 120[1] |
Note: Data is compiled from various sources and may vary based on specific processing conditions and testing methodologies.
Polyamides from Aromatic and Bio-based Dicarboxylic Acids
Aromatic dicarboxylic acids, such as terephthalic acid and isophthalic acid, introduce rigid phenyl rings into the polymer backbone, leading to significantly higher melting points, increased stiffness, and enhanced thermal stability compared to their aliphatic counterparts. Bio-based dicarboxylic acids, like 2,5-furandicarboxylic acid (FDCA), offer a renewable alternative to petroleum-based monomers and can produce polyamides with competitive performance.
| Dicarboxylic Acid | Polyamide | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Terephthalic Acid | Poly(hexamethylene terephthalamide) (PA 6,T) | ~150 | - | - |
| Isophthalic Acid | Poly(m-phenylene isophthalamide) | ~275[2] | - | - |
| 2,5-Furandicarboxylic Acid (FDCA) | Poly(hexamethylene furanamide) (PA 6,F) | 130[3][4] | - | 3.5[3][4] |
| 2,5-Furandicarboxylic Acid (FDCA) | Polyamide with p-phenylenediamine | 302 | 93.7 | 1.635 |
Note: Direct comparison is challenging due to variations in the diamine monomer and synthesis methods reported in the literature. The data presented is for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a foundation for reproducible research.
Polyamide Synthesis: Melt Polycondensation
This protocol describes a common method for synthesizing polyamides from a dicarboxylic acid and a diamine.
Materials:
-
Equimolar amounts of a dicarboxylic acid (e.g., adipic acid) and a diamine (e.g., hexamethylenediamine)
-
Catalyst (optional, e.g., phosphorous acid)
-
Nitrogen gas supply
-
High-vacuum line
Procedure:
-
The dicarboxylic acid and diamine are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
The reactor is purged with nitrogen to remove oxygen.
-
The temperature is gradually raised to melt the monomers and initiate the polycondensation reaction, typically in the range of 220-280°C.
-
Water, the byproduct of the reaction, is continuously removed through the condenser to drive the equilibrium towards polymer formation.
-
Once the evolution of water ceases, a vacuum is applied to remove the remaining water and further increase the molecular weight of the polyamide.
-
The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The molten polymer is then extruded, cooled, and pelletized.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamides.
Procedure (based on ASTM D3418):
-
A small sample of the polyamide (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is heated at a controlled rate, typically 10-20°C/min, under a nitrogen atmosphere.[5]
-
The heat flow to the sample is measured as a function of temperature.
-
The glass transition is observed as a step change in the baseline of the DSC curve, and the melting point is identified as an endothermic peak.[5]
Mechanical Testing: Tensile Properties of Thin Films
This protocol outlines the procedure for determining the tensile strength, elongation at break, and tensile modulus of polyamide films, following ASTM D882.
Procedure:
-
Sample Preparation: Thin films of the polyamide are cast from a solution or prepared by melt extrusion. Rectangular or dumbbell-shaped specimens are cut from the film with precise dimensions.[6]
-
Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.[6]
-
Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the specimen fails.[6]
-
Data Acquisition: The load and elongation are continuously recorded throughout the test.
-
Calculation:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Tensile Modulus: A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.
-
Visualizing the Synthesis and Workflow
The following diagrams, generated using the DOT language, illustrate the key processes and relationships discussed in this guide.
Caption: Workflow for Polyamide Synthesis and Performance Evaluation.
Caption: Impact of Dicarboxylic Acid Structure on Polyamide Properties.
References
- 1. dspace.ncl.res.in [dspace.ncl.res.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. greenchemicals.eu [greenchemicals.eu]
- 5. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 6. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
Tetradecanedioic Acid: A Comparative Guide to its Role as a Disease Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of tetradecanedioic acid (TDDA) as a potential disease biomarker, comparing its performance with established and emerging biomarkers for various conditions. The information is intended to support research and development efforts in diagnostics and therapeutics.
Executive Summary
Tetradecanedioic acid (TDDA), a long-chain dicarboxylic acid, has emerged as a candidate biomarker in several pathological conditions. Its elevation in biological fluids can signify disruptions in fatty acid metabolism, particularly mitochondrial and peroxisomal β-oxidation. This guide critically evaluates the existing evidence for TDDA's role as a biomarker in peroxisomal disorders, drug-induced liver injury (DILI), osteoporosis, and Alzheimer's disease, comparing it with current standards of care.
Peroxisomal Disorders: An Alternative Perspective
Peroxisomal disorders, such as Zellweger spectrum disorders (ZSD), are characterized by impaired peroxisome function, leading to the accumulation of specific metabolites.
Comparison with Established Biomarkers:
The primary diagnostic markers for peroxisomal disorders are very long-chain fatty acids (VLCFA) and, more recently, C26:0-lysophosphatidylcholine (C26:0-LPC).[1][2] Dicarboxylic aciduria, including elevated levels of TDDA, is a known feature of these disorders due to the increased flux of fatty acids through the ω-oxidation pathway when β-oxidation is defective.[3][4]
While VLCFA and C26:0-LPC are highly sensitive and specific, the measurement of a panel of dicarboxylic acids, including TDDA, could offer complementary diagnostic information, particularly in milder forms of ZSD where the primary markers may be less dramatically elevated.
Quantitative Data Summary: Peroxisomal Disorder Biomarkers
| Biomarker | Sensitivity | Specificity | Method | Sample Type | Reference |
| C26:0-LPC | 89.2% (ZSD) | Not specified | LC-MS/MS | Dried Blood Spot | [5] |
| Combined C24:0- and C26:0-LPC | 99.7% | Not specified | MS/MS | Plasma | [1] |
| VLCFA (C26:0/C22:0 and C24:0/C22:0 ratios combined) | 98.1% (overall) 93.5% (ALD females) | Not specified | GC-MS | Plasma | [1] |
| Tetradecanedioic Acid (TDDA) | Data not available | Data not available | GC-MS or LC-MS/MS | Urine, Plasma | - |
Experimental Protocol: Quantification of Dicarboxylic Acids (including TDDA) by GC-MS
This protocol provides a general framework for the analysis of dicarboxylic acids in biological fluids.
-
Sample Preparation (Urine/Plasma):
-
To 1 mL of urine or plasma, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under acidic conditions.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the carboxylic acids into their more volatile trimethylsilyl (B98337) esters.
-
Incubate at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Data Analysis: Quantify using selected ion monitoring (SIM) of characteristic ions for each derivatized dicarboxylic acid.
-
Signaling Pathway: Fatty Acid ω-Oxidation and Dicarboxylic Aciduria
References
- 1. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of C26:0-lysophosphatidylcholine and C26:0-carnitine as diagnostic markers for Zellweger spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tetradecanedioic Acid Alternatives for High-Performance Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tetradecanedioic acid (TDDA) and its alternatives in the synthesis of high-performance polyamides and polyesters. The selection of a dicarboxylic acid monomer is a critical determinant of the final properties of a polymer, influencing its thermal stability, mechanical strength, and suitability for various applications, including in the development of advanced materials for the pharmaceutical and medical device industries. This document summarizes key performance data, details experimental protocols for synthesis and characterization, and provides visualizations of experimental workflows.
Alternatives to Tetradecanedioic Acid
Several dicarboxylic acids are viable alternatives to tetradecanedioic acid (C14) in polymer synthesis. These alternatives can be broadly categorized as other long-chain aliphatic dicarboxylic acids and emerging bio-based aromatic dicarboxylic acids.
-
Long-Chain Aliphatic Dicarboxylic Acids: Dodecanedioic acid (DDDA, C12) and sebacic acid (C10) are two of the most common alternatives. Their shorter carbon chain lengths can influence properties such as melting point, crystallinity, and flexibility of the resulting polymers. Octadecanedioic acid (C18) represents an alternative with a longer carbon chain.
-
Bio-Based Aromatic Dicarboxylic Acids: 2,5-Furandicarboxylic acid (FDCA) is a prominent bio-based alternative to aromatic dicarboxylic acids like terephthalic acid.[1] Its rigid furan (B31954) structure can impart high thermal stability and excellent barrier properties to polymers.[2]
Performance Data Summary
The following tables provide a comparative summary of the thermal and mechanical properties of polyamides and polyesters synthesized from tetradecanedioic acid and its alternatives. The data has been compiled from various sources and it's important to note that properties can vary based on the specific comonomer (e.g., diamine or diol) used, synthesis conditions, and polymer molecular weight.
Table 1: Comparative Thermal Properties of Polyamides
| Dicarboxylic Acid | Polyamide Type (with Hexamethylenediamine) | Melting Temperature (Tm) (°C) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5% wt. loss) (°C) |
| Dodecanedioic Acid (C12) | Nylon 6,12 | ~210-225 | ~40-65 | > 400 |
| Sebacic Acid (C10) | Nylon 6,10 | ~220 | - | - |
| Octadecanedioic Acid (C18) | Nylon 6,18 | Varies with diamine | - | - |
| 2,5-Furandicarboxylic Acid | Furan-based Polyamide (PA6F) | - | ~130 | - |
Data for Nylon 6,12 from bio-based and synthetic DDDA show comparable performance.[3] Data for Nylon 6,10 is provided for comparison.[3] Data for furan-based polyamide (PA6F) highlights its high glass transition temperature.[4]
Table 2: Comparative Mechanical Properties of Polyamides
| Dicarboxylic Acid | Polyamide Type (with Hexamethylenediamine) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Dodecanedioic Acid (C12) | Nylon 6,12 | 50-70 | 1.5-2.8 | 100-300 |
| Sebacic Acid (C10) | Nylon 6,10 | 45-60 | 1.4-2.0 | 110-120 |
| Octanediamide (with Adipic Acid) | Polyamide 8,6 | 55-70 | 1.8-2.5 | 150-250 |
| 2,5-Furandicarboxylic Acid | Furan-based Polyamide (PA6F) | - | 3.5 | - |
Data for Nylon 6,12 from bio-based and synthetic DDDA show comparable performance.[3] Data for Nylon 6,10 is provided for comparison.[3] Polyamide 8,6 data is included to show the effect of a longer-chain diamine.[5] The high tensile modulus of the furan-based polyamide (PA6F) indicates high rigidity.[4]
Table 3: Comparative Thermal Properties of Polyesters
| Dicarboxylic Acid | Polyester Type (with 1,5-Pentanediol) | Melting Temperature (Tm) (°C) |
| Dodecanedioic Acid (C12) | Poly(1,5-pentylene dodecanedioate) | 50-62 |
| Sebacic Acid (C10) | Poly(1,5-pentylene sebacate) | 50-62 |
| Azelaic Acid (C9) | Poly(1,5-pentylene azelate) | 50-62 |
| Adipic Acid (C6) | Poly(1,5-pentylene adipate) | - |
| Succinic Acid (C4) | Poly(1,5-pentylene succinate) | - |
This data shows that for polyesters with 1,5-pentanediol, longer chain dicarboxylic acids (C9, C10, C12) result in polymers with higher melting temperatures.[6]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of polymers from dicarboxylic acids are crucial for reproducible research.
Synthesis of Polyamides via Melt Polycondensation
This protocol describes a general procedure for synthesizing polyamides from a dicarboxylic acid and a diamine.
Materials:
-
Dicarboxylic acid (e.g., Tetradecanedioic Acid, Dodecanedioic Acid)
-
Diamine (e.g., Hexamethylenediamine)
-
Catalyst (e.g., Phosphoric acid) (optional)
-
Deionized water
-
High purity nitrogen gas
Procedure:
-
Nylon Salt Preparation: An equimolar mixture of the dicarboxylic acid and diamine is charged into a high-pressure stainless-steel reactor. A small amount of deionized water is added to form a nylon salt slurry.[3]
-
Pre-polymerization: The reactor is sealed, purged with nitrogen, and heated to approximately 220-240°C with constant stirring to form a prepolymer. The pressure is then slowly reduced to atmospheric pressure to remove the water of condensation.[3]
-
Polycondensation: A catalyst, if used, is added, and the temperature is increased to 260-280°C. A high vacuum is applied for 2-4 hours to facilitate the removal of byproducts and increase the polymer's molecular weight.[3]
-
Extrusion and Pelletization: The molten polymer is then extruded from the reactor, cooled (e.g., in a water bath), and pelletized for further characterization.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) of the synthesized polymers.
DSC Procedure:
-
A small sample (typically 5-10 mg) of the polymer is hermetically sealed in an aluminum pan.
-
The sample is placed in a DSC instrument and heated from room temperature to a temperature above its melting point at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The sample is then cooled and reheated at the same rate to obtain the thermal transitions. The Tg is determined from the inflection point in the heat flow curve, and the Tm is identified as the peak of the melting endotherm.
TGA Procedure:
-
A small sample (typically 5-10 mg) of the polymer is placed in a TGA sample pan.
-
The sample is heated in the TGA furnace at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[7]
Mechanical Testing: Tensile Properties (ASTM D638)
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the synthesized polymers.
Procedure:
-
Specimen Preparation: Test specimens are prepared by injection molding or by cutting from a compression-molded plaque into a standard "dumbbell" shape as specified in ASTM D638.[8][9][10]
-
Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.
-
Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fails.[8][9]
-
Data Analysis: The stress-strain curve is recorded, and the tensile strength, tensile modulus, and elongation at break are calculated from this data.[8]
Visualizations
The following diagrams illustrate the general workflows for polymer synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. victortestingmachine.com [victortestingmachine.com]
- 9. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 10. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
A Comparative Study of Microbial Strains for Dicarboxylic Acid Production
A Guide for Researchers and Drug Development Professionals
The bio-based production of dicarboxylic acids (DCAs) presents a sustainable alternative to traditional petrochemical synthesis, driven by growing environmental concerns and the demand for green chemicals.[1][2] Microbial fermentation, utilizing engineered strains of bacteria and yeast, has emerged as a promising avenue for the efficient conversion of renewable feedstocks into a variety of valuable DCAs.[3][4] This guide provides a comparative analysis of prominent microbial platforms, including Escherichia coli, Corynebacterium glutamicum, Saccharomyces cerevisiae, and Yarrowia lipolytica, for the production of industrially relevant dicarboxylic acids such as adipic acid, succinic acid, and fumaric acid.
Microbial Strain Performance Comparison
The selection of a microbial host is a critical factor in the development of a commercially viable DCA production process. The following table summarizes the performance of several engineered microbial strains in the production of various dicarboxylic acids, highlighting key metrics such as titer, yield, and productivity.
| Dicarboxylic Acid | Microbial Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Adipic Acid | Escherichia coli | Expression of adipate (B1204190) biosynthetic pathway from T. fusca B6. | 68 | - | - | [1] |
| Yarrowia lipolytica | Disruption of acyl-CoA oxidases, overexpression of cytochrome P450 monooxygenase, reductase, and fatty alcohol oxidase. | 1.176 | - | - | [5][6] | |
| Succinic Acid | Corynebacterium glutamicum (Wild-Type) | Optimized fed-batch fermentation process. | 93.57 | 0.91 mol/mol glucose | - | [7] |
| Corynebacterium glutamicum (Engineered) | ΔldhA, Δpta, Δpqo, Δcat, Psod-ppc, Psod-pyc, overexpression of xylose utilization genes, citrate (B86180) synthase, and succinate (B1194679) exporter. | 98.6 | 0.87 g/g total substrates | 4.29 (anaerobic stage) | [8] | |
| Fumaric Acid | Saccharomyces cerevisiae | Deletion of FUM1, overexpression of heterologous pyruvate (B1213749) carboxylase (RoPYC) and a succinate-fumarate transporter (SFC1). | 5.64 | - | - | [9][10] |
| Glutaric Acid | Corynebacterium glutamicum | Overexpression of davB and davA genes from Pseudomonas in a lysine (B10760008) overproducer. | 13.4 | - | - | [1] |
| 2-Pyrone-4,6-dicarboxylic Acid (PDC) | Escherichia coli | Engineered shikimate pathway, dynamic downregulation of pyruvate kinase. | 129.37 | 0.528 mol/mol | 1.65 | [11] |
Metabolic Pathways and Engineering Strategies
The enhanced production of dicarboxylic acids in these microbial hosts is achieved through extensive metabolic engineering. This involves the introduction of heterologous pathways, deletion of competing pathways, and optimization of precursor and cofactor supply.
Adipic Acid Production in Yarrowia lipolytica
Yarrowia lipolytica, an oleaginous yeast, is a promising host for the production of fatty acid-derived chemicals like adipic acid.[12] The metabolic engineering strategy focuses on enhancing the ω-oxidation pathway while blocking the competing β-oxidation pathway.[5]
Succinic Acid Production in Corynebacterium glutamicum
Corynebacterium glutamicum is a natural producer of succinic acid under oxygen-deprived conditions.[7][13] Metabolic engineering strategies aim to channel carbon flux towards the reductive tricarboxylic acid (TCA) cycle and eliminate byproduct formation.[14]
Fumaric Acid Production in Saccharomyces cerevisiae
Saccharomyces cerevisiae, a robust industrial yeast, has been engineered to produce fumaric acid.[15][16] The key strategies involve deleting the native fumarase gene to prevent conversion of fumarate to malate and enhancing the reductive TCA cycle.[9]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published research. Below are generalized methodologies for key experiments in microbial dicarboxylic acid production.
Strain Cultivation and Fermentation
-
Media: Minimal salt media (e.g., M9 medium for E. coli) or complex media (e.g., YPD for S. cerevisiae) are typically used, supplemented with a carbon source (e.g., glucose, glycerol, or fatty acids).[1][14] For fed-batch fermentations, a concentrated feed solution of the carbon source and other limiting nutrients is added.[7]
-
Culture Conditions: Temperature, pH, and dissolved oxygen are critical parameters that are controlled in bioreactors. For example, C. glutamicum succinate production often involves an initial aerobic growth phase followed by an oxygen-deprived production phase.[7][13]
-
Inoculum Preparation: A seed culture is prepared by inoculating a single colony into a small volume of media and growing it to a specific optical density before transferring it to the main bioreactor.
Analytical Methods
-
Cell Growth: Cell density is typically monitored by measuring the optical density at 600 nm (OD600).
-
Metabolite Quantification: The concentrations of dicarboxylic acids, residual sugars, and byproducts in the culture supernatant are quantified using High-Performance Liquid Chromatography (HPLC).[17] An HPLC system equipped with a suitable column (e.g., an organic acid analysis column) and a refractive index (RI) or ultraviolet (UV) detector is commonly employed.
-
Genetic Verification: Successful genetic modifications (gene knockouts or insertions) are confirmed by PCR amplification and DNA sequencing.
Experimental Workflow for Strain Development
The development of a high-producing microbial strain is an iterative process involving design, construction, testing, and analysis.
Conclusion
The microbial production of dicarboxylic acids offers a sustainable and versatile platform for the chemical industry. As demonstrated, significant progress has been made in engineering E. coli, C. glutamicum, S. cerevisiae, and Y. lipolytica to achieve high titers and yields of various DCAs. The choice of microbial chassis depends on the target dicarboxylic acid, the desired feedstock, and the specific metabolic engineering strategies to be employed. Future research will likely focus on further optimizing metabolic pathways, enhancing strain robustness for industrial-scale fermentation, and expanding the portfolio of bio-based chemicals that can be produced from renewable resources.[4]
References
- 1. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in microbial production of medium-chain dicarboxylic acids for nylon materials - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 4. Engineering microorganisms for the biosynthesis of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering of Yarrowia lipolytica as a platform strain for producing adipic acid from renewable resource - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Corynebacterium glutamicum, a natural overproducer of succinic acid? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fumaric acid production in Saccharomyces cerevisiae by in silico aided metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fumaric acid production in Saccharomyces cerevisiae by simultaneous use of oxidative and reductive routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic engineering of Escherichia coli for high-level production of the biodegradable polyester monomer 2-pyrone-4,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Yarrowia lipolytica as an Oleaginous Platform for the Production of Value-Added Fatty Acid-Based Bioproducts [frontiersin.org]
- 13. Media optimization of Corynebacterium glutamicum for succinate production under oxygen-deprived condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient aerobic succinate production from glucose in minimal medium with Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fumaric Acid Production in Saccharomyces cerevisiae by In Silico Aided Metabolic Engineering | PLOS One [journals.plos.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthetic Tetradecanedioic Acid
For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a critical step to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. Tetradecanedioic acid (TDDA), a 14-carbon α,ω-dicarboxylic acid, is a valuable building block in the synthesis of polymers, adhesives, and pharmaceutical intermediates. This guide provides an objective comparison of analytical methods for assessing the purity of synthetic tetradecanedioic acid, complete with supporting experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Assessment
A multi-faceted approach is often necessary for a comprehensive purity profile of a synthetic compound. The choice of method depends on the desired level of accuracy, the nature of potential impurities, and the available instrumentation. The primary techniques for assessing the purity of tetradecanedioic acid include chromatography (High-Performance Liquid Chromatography and Gas Chromatography), Nuclear Magnetic Resonance Spectroscopy, and Thermal Analysis.
Table 1: Comparison of Purity Assessment Methods for Tetradecanedioic Acid
| Technique | Principle | Typical Purity of Commercial TDDA | Alternatives' Purity (Dodecanedioic/Sebacic Acid) | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, UV detection of chromophores. | 98 - 99.8%[1][2][3][4] | >99% / ≥99.5%[5][6][7] | High sensitivity, good for non-volatile impurities, quantitative. | Requires a chromophore for UV detection; may require derivatization for enhanced sensitivity. |
| GC-FID | Separation based on volatility after derivatization, flame ionization detection. | Not directly specified, but used for similar acids. | 98.1% (Sebacic Acid)[8][9] | High resolution for volatile impurities, robust quantification. | Requires derivatization to increase volatility, which adds a sample preparation step. |
| ¹H NMR | Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure and quantify components. | Not directly specified for commercial purity, but a primary method for structural confirmation. | Not specified. | Provides structural confirmation, can quantify purity against an internal standard (qNMR), non-destructive.[10][11][12][13] | Lower sensitivity for minor impurities compared to chromatographic methods. |
| DSC | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Not specified for commercial purity, but used for high-purity compounds. | Not specified. | Can determine high levels of purity (>98%) based on melting point depression, requires small sample size.[14][15][16][17] | Not suitable for compounds that decompose on melting or have broad melting ranges. |
| TGA | Measures the change in mass of a sample as a function of temperature. | Not specified. | Not specified. | Provides information on thermal stability and the presence of volatile impurities or residual solvents. | Not a primary method for quantifying the purity of the main component. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To determine the purity of tetradecanedioic acid by separating it from non-volatile impurities and quantifying its peak area relative to the total peak area.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or another suitable buffer component
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to suppress the ionization of the carboxylic acid groups. A common starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Standard Solution Preparation: Accurately weigh and dissolve a tetradecanedioic acid reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthetic tetradecanedioic acid sample in the mobile phase to the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Data Analysis: The purity is calculated using the area percent method, where the peak area of tetradecanedioic acid is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To determine the purity of tetradecanedioic acid by analyzing its volatile derivatives.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms or DB-FFAP)[20][21]
Reagents:
-
Derivatization agent: BF₃ in methanol (B129727) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Internal standard (e.g., tridecanoic acid)[22]
Procedure:
-
Derivatization (Esterification with BF₃-Methanol):
-
Accurately weigh about 10 mg of the tetradecanedioic acid sample into a reaction vial.
-
Add 1 mL of BF₃-methanol solution.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial, add 1 mL of water, and extract the methyl esters with 1 mL of hexane (B92381).
-
The hexane layer is used for GC analysis.
-
-
Chromatographic Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 280 °C
-
Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
Data Analysis: Purity is determined by the area percentage of the tetradecanedioic acid dimethyl ester peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H qNMR)
Objective: To accurately determine the purity of tetradecanedioic acid using an internal standard.[10][11][13]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the tetradecanedioic acid sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis:
-
Integrate a well-resolved signal from tetradecanedioic acid (e.g., the protons adjacent to the carbonyl groups) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * Purity_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = internal standard.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the purity of highly pure tetradecanedioic acid by analyzing its melting behavior.[15][16][17]
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the finely ground tetradecanedioic acid sample into an aluminum DSC pan and hermetically seal it.
-
DSC Analysis:
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The purity is determined based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Most modern DSC software has a built-in function for purity analysis.
Visualizing the Purity Assessment Workflow
A systematic workflow is essential for the comprehensive evaluation of a synthetic compound's purity. The following diagram illustrates a logical sequence of analyses, from initial identity confirmation to quantitative purity determination.
Caption: Workflow for assessing the purity of synthetic tetradecanedioic acid.
References
- 1. Tetradecanedioic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 十四烷二酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. H60254.14 [thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Green Process without Thinning Agents for Preparing Sebacic Acid via Solid-Phase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 15. tainstruments.com [tainstruments.com]
- 16. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scioninstruments.com [scioninstruments.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. benchchem.com [benchchem.com]
- 21. Method development for carboxylic acid analysis using DBFFAP - Chromatography Forum [chromforum.org]
- 22. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Framework for Inter-Laboratory Comparison of Tetradecanedioic Acid Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the measurement of tetradecanedioic acid. To date, a formal, publicly available inter-laboratory comparison for tetradecanedioic acid has not been identified. However, the growing interest in this long-chain dicarboxylic acid as a potential biomarker for metabolic diseases necessitates a standardized approach to its quantification.[1][2][3][4][5] This document outlines a proposed study design, compares common analytical methodologies, and provides detailed experimental protocols to facilitate such a comparison.
An inter-laboratory comparison is a crucial exercise for evaluating the proficiency of laboratories in performing a specific measurement and ensuring the comparability of results across different sites.[6][7][8][9][10] This guide is intended to serve as a foundational document for organizing and participating in a round-robin study for tetradecanedioic acid analysis.
Proposed Inter-Laboratory Comparison Study Design
The primary objective of this proposed ILC is to assess the state of the art in tetradecanedioic acid quantification and to establish consensus values for its concentration in reference materials.
Logical Flow of the Proposed Inter-Laboratory Comparison
Caption: A diagram illustrating the proposed workflow for an inter-laboratory comparison of tetradecanedioic acid measurement.
Comparison of Analytical Methodologies
The two most prevalent techniques for the quantification of tetradecanedioic acid in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of dicarboxylic acids, including tetradecanedioic acid, based on published literature.
| Parameter | GC-MS | LC-MS/MS | ICH M10 Acceptance Criteria |
| Linearity (r²) | >0.99 | >0.995 | Not explicitly defined, but high correlation expected |
| Range | Analyte-dependent, typically in the µM to nM range | 2.5 - 1000 nM[2][3] | Defined by LLOQ and ULOQ |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | 0.04–0.42 μmol/L (for similar organic acids)[11] | ~0.9 nmol/L (for similar dicarboxylic acids)[3] | Method-specific |
| Specificity | High, dependent on chromatographic separation and mass fragmentation | High, based on precursor/product ion transitions | Method-specific |
Experimental Protocols
The following are detailed protocols for the two primary analytical methods for tetradecanedioic acid quantification.
Protocol 1: GC-MS Analysis of Tetradecanedioic Acid in Plasma
This protocol is a generalized procedure based on common metabolomics workflows.[12][13]
1. Sample Preparation
-
Protein Precipitation: To 20 µL of plasma, add 300 µL of cold methanol.
-
Vortexing and Centrifugation: Vortex the mixture for 10 minutes at 1400 rpm, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Supernatant Transfer: Transfer 200 µL of the supernatant to a new GC vial insert and dry under a stream of nitrogen at 40°C.
2. Derivatization
-
Oximation: Add 50 µL of 20 mg/mL methoxyamine-HCl in pyridine, vortex for 15 seconds, and heat at 80°C for 15 minutes. Cool to room temperature and dry under nitrogen at 40°C.
-
Silylation: Reconstitute the dried sample in a suitable silylating agent (e.g., MSTFA with 1% TMCS) and incubate to form trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Analysis
-
Gas Chromatograph: Use a system such as a Thermo Scientific TRACE 1310 GC.
-
Column: A suitable column would be a TraceGOLD TG-5SilMS (30 m x 0.25 mm I.D., 0.25 µm film).
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: A typical program would start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C).
-
Mass Spectrometer: A system such as a Thermo Scientific Q Exactive GC Orbitrap MS can be used for high-resolution analysis.
-
Data Analysis: Utilize software with spectral deconvolution and matching capabilities against a metabolite library.
Workflow for GC-MS Analysis of Tetradecanedioic Acid
Caption: A schematic of the experimental workflow for the quantification of tetradecanedioic acid in plasma using GC-MS.
Protocol 2: LC-MS/MS Analysis of Tetradecanedioic Acid in Plasma
This protocol is based on the validated method described by Wu et al. (2018).[2][3]
1. Sample Preparation
-
Matrix: Use charcoal-stripped human plasma as a surrogate matrix for the standard curve.
-
Extraction: A specific extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), should be optimized to isolate the analyte from the plasma matrix.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation: Optimize conditions to separate tetradecanedioic acid from potential interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is common for dicarboxylic acids.
3. Method Validation
-
The assay should be validated according to a fit-for-purpose approach, assessing parameters such as:
-
Linearity and Range (e.g., 2.5-1000 nM)
-
Accuracy and Precision
-
Selectivity and Specificity
-
Matrix Effects
-
Stability
-
Workflow for LC-MS/MS Analysis of Tetradecanedioic Acid
Caption: A schematic of the experimental workflow for the quantification of tetradecanedioic acid in plasma using LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 5. Tetradecanedioic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. benchmark-intl.com [benchmark-intl.com]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. emi.qcc.gov.ae [emi.qcc.gov.ae]
- 9. archimer.ifremer.fr [archimer.ifremer.fr]
- 10. www-pub.iaea.org [www-pub.iaea.org]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. GC-MS Based Plasma Metabolomics for Identification of Candidate Biomarkers for Hepatocellular Carcinoma in Egyptian Cohort | PLOS One [journals.plos.org]
The Influence of Dicarboxylic Acids on the Performance of Metal-Organic Frameworks: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The performance of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials, is intrinsically linked to their structural components: metal ions or clusters and organic linkers. Among the most widely used linkers are dicarboxylic acids, whose structure and functionality can be tailored to fine-tune the resulting MOF's properties for specific applications ranging from gas storage and separation to catalysis and drug delivery.[1] This guide provides a comparative analysis of MOFs synthesized from different dicarboxylic acids, supported by experimental data and detailed protocols.
The choice of dicarboxylic acid linker significantly impacts the MOF's topology, porosity, stability, and chemical functionality.[1] Factors such as the length of the carbon backbone, the rigidity of the molecule, and the presence of functional groups on the aromatic or aliphatic chain all play a crucial role in determining the final architecture and performance of the material.[1]
Performance Comparison: Key Metrics
The properties of MOFs are highly tunable by varying the organic linker.[2] By introducing different functional groups or altering the length and rigidity of the dicarboxylic acid linker, the physicochemical properties of the resulting MOFs can be precisely controlled.[2]
Impact of Linker Functionalization on UiO-66 Properties
The UiO-66 framework, known for its exceptional thermal and chemical stability, serves as an excellent platform to study the effects of linker functionalization.[2] By incorporating different functional groups onto the 1,4-benzenedicarboxylate (BDC) linker, researchers can modulate the MOF's surface area and gas adsorption capabilities.[2]
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~1100 - 1500 | ~2.5 |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400 | ~3.35[2] |
| UiO-66-NO₂ | 2-nitro-1,4-benzenedicarboxylic acid | -NO₂ | ~1100 - 1300 | ~2.8 |
| UiO-66-(OH)₂ | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | -OH | ~1000 - 1200 | ~3.0 |
Data compiled from various sources, and ranges may vary based on specific synthesis conditions.[2]
The introduction of an amino group in UiO-66-NH₂ enhances CO₂ adsorption, which can be attributed to the increased affinity of the amine functionality for CO₂.[3] Conversely, the presence of bulky and heavy functional groups can lead to a decrease in the specific surface area and total pore volume.[4]
Impact of Linker Length on MOF Properties
The length of the dicarboxylic acid linker directly influences the pore size and surface area of the resulting MOF. In the isoreticular MOF (IRMOF) series, based on zinc oxide nodes, systematically increasing the linker length leads to larger pore volumes and surface areas. However, this increase in porosity can also affect other properties like thermal conductivity.[5][6]
| MOF | Dicarboxylic Acid Linker | Linker Length (Å) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| IRMOF-1 (MOF-5) | 1,4-benzenedicarboxylic acid (BDC) | 6.9 | ~2900 | ~1.0 |
| IRMOF-10 | Biphenyl-4,4'-dicarboxylic acid | 11.3 | ~4500 | ~1.8 |
| IRMOF-16 | Terphenyl-4,4''-dicarboxylic acid | 15.7 | ~5200 | ~2.5 |
Data is representative and can vary with synthesis and activation procedures.
While longer linkers lead to higher surface areas, they can also result in a reduction in thermal conductivity due to increased porosity and higher interface resistance between the inorganic nodes and organic linkers.[5][6][7]
Experimental Protocols
The synthesis and characterization of MOFs require precise control over reaction conditions and thorough analysis of the resulting materials. The following are detailed methodologies for key experiments.
General Solvothermal Synthesis of MOFs
Solvothermal synthesis is a common method for producing crystalline MOFs.[8]
-
Reactant Preparation : The metal salt (e.g., Zinc Nitrate Hexahydrate) and the dicarboxylic acid linker are weighed out in a specific molar ratio.[8]
-
Dissolution : The reactants are dissolved in a suitable solvent, typically N,N-dimethylformamide (DMF), in a glass vial.[8]
-
Modulator Addition (Optional) : A modulator, such as a monocarboxylic acid (e.g., formic acid or acetic acid), can be added to the solution to control the crystallinity and defect density of the MOF.[4]
-
Heating : The vial is tightly sealed and placed in an oven at a specific temperature (typically between 80 and 150 °C) for a defined period (12 to 72 hours).
-
Isolation and Purification : After cooling to room temperature, the crystalline product is collected by filtration or centrifugation. The collected solid is then washed with fresh solvent (e.g., DMF, followed by a solvent exchange with a more volatile solvent like ethanol (B145695) or methanol) to remove unreacted starting materials and impurities trapped within the pores.[8]
-
Activation : The purified MOF is activated by heating under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible.[2]
Characterization Techniques
-
Powder X-ray Diffraction (PXRD) : To confirm the crystalline structure and phase purity of the synthesized MOF. The experimental PXRD pattern is compared with the simulated pattern from single-crystal X-ray diffraction data or known structures.[2]
-
Thermogravimetric Analysis (TGA) : Determines the thermal stability of the MOF and can provide information about the removal of solvent molecules and the decomposition of the framework.[1][2] The analysis is typically performed under an inert atmosphere (e.g., nitrogen) with a constant heating rate.[2]
-
Brunauer-Emmett-Teller (BET) Analysis : Nitrogen physisorption measurements at 77 K are used to determine the specific surface area, pore volume, and pore size distribution of the MOF.[1][2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Used to identify the functional groups present in the MOF and to confirm the coordination of the carboxylate groups to the metal centers.[1][9]
Visualizing Structure-Property Relationships
The choice of dicarboxylic acid linker has a cascading effect on the final properties of the MOF. This relationship can be visualized to better understand the design principles of these materials.
Caption: Logical relationship between dicarboxylic acid linker characteristics and final MOF properties.
This diagram illustrates how fundamental properties of the dicarboxylic acid linker, such as its length, rigidity, and the presence of functional groups, directly influence the porosity, stability, and functionality of the resulting Metal-Organic Framework.
Caption: General workflow for the solvothermal synthesis and characterization of a Metal-Organic Framework.
This flowchart outlines the typical experimental procedure for producing and analyzing MOFs, starting from the combination of reactants to the various characterization techniques used to determine the properties of the final material.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.umt.edu.my [journal.umt.edu.my]
Tetradecanedioic Acid as an Enzymatic Substrate: A Comparative Evaluation
For researchers, scientists, and drug development professionals, understanding the interaction of compounds with specific enzymes is paramount. This guide provides a comparative evaluation of tetradecanedioic acid as a substrate for several key enzyme classes, including lipases, proteases, cytochrome P450 enzymes, and cutinases. Where direct kinetic data for tetradecanedioic acid is available, it is presented alongside that of alternative substrates to offer a clear performance comparison. In instances where direct data is unavailable, information on structurally similar dicarboxylic acids is provided to infer potential interactions.
Executive Summary
Tetradecanedioic acid, a 14-carbon α,ω-dicarboxylic acid, presents an interesting profile as a potential enzyme substrate or inhibitor. While comprehensive kinetic data across all major enzyme families remains an area of active research, existing studies on similar long-chain dicarboxylic acids suggest a range of activities. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to aid in the evaluation of tetradecanedioic acid for various research and development applications.
Comparative Analysis of Enzymatic Activity
Lipases
Alternative Substrates for Lipases:
Lipases are known to act on a wide range of fatty acids of varying chain lengths. For example, a study on the lipase (B570770) from Triticum aestivum indicated a preference for longer-chain fatty acids.
| Substrate | Enzyme | Source | Km | kcat | kcat/Km |
| p-Nitrophenyl butyrate (B1204436) | Lipase | Candida rugosa | 0.06 M | 34.57 µmol/mg.min | 576.1 µmol/mg.min·M |
| Olive Oil Emulsion | Lipase | General | - | - | - |
Table 1: Kinetic parameters of lipase with alternative substrates. Data for p-nitrophenyl butyrate is from a study on Candida rugosa lipase. Olive oil is a common substrate for which activity is often measured by titration of released fatty acids.
Proteases
Proteases (or peptidases) catalyze the breakdown of proteins into smaller polypeptides or single amino acids. Certain dicarboxylic acids have been shown to act as inhibitors of specific proteases.
Tetradecanedioic Acid as a Potential Protease Inhibitor:
While no direct IC50 or Ki values for tetradecanedioic acid have been found, studies on other dicarboxylic acid-containing molecules demonstrate their potential as protease inhibitors. For instance, dicarboxylic acid dipeptides have been shown to be potent inhibitors of neutral endopeptidase 24.11, with IC50 values in the nanomolar range[1]. Similarly, a series of dicarboxylic acid azacycle l-prolyl-pyrrolidine amides exhibited inhibitory activity against prolyl oligopeptidase with IC50 values ranging from 0.39 to 19000 nM[2]. This suggests that the dicarboxylic nature of a molecule can be a key feature for interaction with the active site of certain proteases.
Alternative Protease Inhibitors:
| Inhibitor | Enzyme | IC50 |
| Dicarboxylic acid dipeptide (amino butyramide (B146194) 21a) | Neutral Endopeptidase 24.11 | 5.0 nM[1] |
| 3,3-dimethylglutaric acid azepane l-prolyl-2(S)-cyanopyrrolidine amide | Prolyl Oligopeptidase | 0.39 nM[2] |
Table 2: Inhibitory activity of dicarboxylic acid-containing compounds against specific proteases.
Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases involved in the metabolism of a wide variety of endogenous and exogenous compounds. Long-chain fatty acids are known substrates for certain CYP isozymes.
Evaluation of Tetradecanedioic Acid as a CYP Substrate:
Direct kinetic data for the metabolism of tetradecanedioic acid by specific CYP enzymes were not identified in the performed search. However, the metabolism of other long-chain fatty acids by CYPs has been studied. For instance, CYP450 enzymes are known to be involved in fatty acid metabolism[3].
Alternative Substrates for Cytochrome P450 Enzymes:
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/nmol P450) |
| Lauric Acid | CYP2E1 | 13 ± 2 | 16 ± 1 |
| Midazolam | CYP3A4 | 2.5 | 10.5 |
Table 3: Kinetic parameters of alternative substrates for Cytochrome P450 enzymes.
Cutinases
Cutinases (EC 3.1.1.74) are enzymes that hydrolyze cutin, a polyester (B1180765) component of the plant cuticle. They have also been shown to hydrolyze other synthetic esters and are of interest for their potential in polymer degradation and synthesis.
Tetradecanedioic Acid as a Potential Cutinase Substrate:
Specific kinetic data for tetradecanedioic acid with cutinases is not available. However, studies on cutinases with various p-nitrophenyl esters of different fatty acid chain lengths provide insight into their substrate specificity. Generally, cutinases show a preference for shorter to medium-chain fatty acid esters[4].
A study on two cutinases from Thermobifida cellulosilytica, Thc_Cut1 and Thc_Cut2, provides a detailed comparison of their activity on p-nitrophenyl esters of varying chain lengths.
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| p-Nitrophenyl acetate (B1210297) (C2) | Thc_Cut1 | 0.28 ± 0.02 | 10.3 ± 0.2 | 36.8 |
| Thc_Cut2 | 0.23 ± 0.01 | 9.8 ± 0.1 | 42.6 | |
| p-Nitrophenyl butyrate (C4) | Thc_Cut1 | 0.11 ± 0.01 | 25.1 ± 0.5 | 228.2 |
| Thc_Cut2 | 0.10 ± 0.01 | 23.6 ± 0.4 | 236.0 | |
| p-Nitrophenyl decanoate (B1226879) (C10) | Thc_Cut1 | 0.04 ± 0.01 | 18.9 ± 0.5 | 472.5 |
| Thc_Cut2 | 0.05 ± 0.01 | 15.4 ± 0.4 | 308.0 | |
| p-Nitrophenyl dodecanoate (B1226587) (C12) | Thc_Cut1 | 0.03 ± 0.01 | 15.2 ± 0.6 | 506.7 |
| Thc_Cut2 | 0.04 ± 0.01 | 12.1 ± 0.5 | 302.5 | |
| p-Nitrophenyl palmitate (C16) | Thc_Cut1 | 0.02 ± 0.01 | 8.9 ± 0.4 | 445.0 |
| Thc_Cut2 | 0.03 ± 0.01 | 7.5 ± 0.3 | 250.0 |
Table 4: Kinetic parameters of Thermobifida cellulosilytica cutinases (Thc_Cut1 and Thc_Cut2) with p-nitrophenyl esters of varying chain lengths[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of tetradecanedioic acid as an enzyme substrate.
General Lipase Activity Assay (Titrimetric Method)
This method determines lipase activity by titrating the fatty acids released from the hydrolysis of a triglyceride substrate.
-
Substrate Preparation: An emulsion of olive oil in a buffer solution (e.g., Tris-HCl) is prepared.
-
Enzymatic Reaction: The lipase solution is added to the pre-incubated substrate emulsion and incubated at a specific temperature (e.g., 37°C) for a defined time.
-
Reaction Termination: The reaction is stopped by adding an ethanol/acetone mixture.
-
Titration: The amount of liberated fatty acids is determined by titrating the reaction mixture with a standardized sodium hydroxide (B78521) solution to a phenolphthalein (B1677637) endpoint[6][7].
General Protease Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of a compound on a specific protease.
-
Reagent Preparation: Prepare solutions of the protease, a specific fluorogenic substrate, and the inhibitor at various concentrations.
-
Assay Setup: In a microplate, combine the protease and the inhibitor and pre-incubate to allow for binding.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the reaction.
-
Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
General Cytochrome P450 Kinetic Assay (Substrate Depletion Method)
This method determines the kinetic parameters (Km and Vmax) by measuring the disappearance of the substrate over time.
-
Incubation: Incubate the test compound (substrate) at various concentrations with a source of CYP enzymes (e.g., human liver microsomes or recombinant enzymes) and a regenerating system for NADPH.
-
Sampling: Collect aliquots at different time points and quench the reaction.
-
Analysis: Analyze the concentration of the remaining substrate in each sample using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Determine the initial rate of substrate depletion for each concentration. Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax[8][9].
General Cutinase Activity Assay (Spectrophotometric Method)
This assay measures cutinase activity using a chromogenic substrate, p-nitrophenyl butyrate (pNPB).
-
Reaction Mixture: Prepare a reaction mixture containing pNPB in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) with a surfactant like Triton X-100.
-
Enzymatic Reaction: Add the cutinase-containing sample to the reaction mixture.
-
Measurement: Monitor the increase in absorbance at 405 nm, which is due to the release of p-nitrophenol upon hydrolysis of pNPB[10].
-
Calculation: Calculate the enzyme activity based on the rate of p-nitrophenol formation, using its molar extinction coefficient.
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Michaelis-Menten Kinetics
Caption: Simplified model of Michaelis-Menten enzyme kinetics.
Conclusion
The evaluation of tetradecanedioic acid as a substrate for specific enzymes reveals a landscape with many opportunities for further investigation. While direct kinetic data for this particular dicarboxylic acid is sparse, the information available for structurally related molecules suggests that it could serve as a substrate or inhibitor for various enzymes, including lipases, proteases, and potentially cytochrome P450s. The provided experimental protocols offer a starting point for researchers to conduct their own quantitative assessments. Future studies focusing on generating specific kinetic parameters for tetradecanedioic acid will be crucial in fully elucidating its biological activity and potential applications in drug development and other scientific fields.
References
- 1. Dicarboxylic acid dipeptide neutral endopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure‐function analysis of two closely related cutinases from Thermobifida cellulosilytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Michaelis constants for cytochrome P450-mediated biotransformation reactions using a substrate depletion approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
A Comparative Guide to the Analytical Quantification of Tetradecanedioic Acid: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of tetradecanedioic acid (TDA), a C14 α,ω-dicarboxylic acid, is crucial in various research fields, including drug development, where it is investigated as a potential biomarker. This guide provides an objective comparison of two common analytical techniques for TDA quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on published experimental data to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison
The choice between LC-MS/MS and GC-MS for tetradecanedioic acid analysis depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of a validated LC-MS/MS method for TDA in human plasma compared to a validated GC-MS method for a structurally similar long-chain dicarboxylic acid.
| Performance Metric | LC-MS/MS for Tetradecanedioic Acid[1][2] | GC-MS for C18:1 Dicarboxylic Acid[3] |
| Linearity Range | 2.5–1000 nM | 250-2000 ng/mL |
| Accuracy (% Recovery) | Not explicitly stated as % recovery, but validated | Within-day: 94.5% to 102.4% Between-day: 97.5% to 105.8% |
| Precision (% RSD) | Intra-assay: ≤8.1% Inter-assay: ≤9.3% | Within-day: <5% Between-day: <7% |
| Lower Limit of Quantification (LLOQ) | 2.5 nM | 250 ng/mL |
| Recovery | 92.6% to 104.0% |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and comparing analytical methods. The following sections outline the key steps for the analysis of tetradecanedioic acid by LC-MS/MS and a general approach for dicarboxylic acids by GC-MS.
LC-MS/MS Method for Tetradecanedioic Acid in Human Plasma
This method was developed for the robust quantification of endogenous TDA in human plasma.
1. Sample Preparation:
-
Protein Precipitation: To a plasma sample, an internal standard is added, followed by a protein precipitation agent (e.g., acetonitrile).
-
Centrifugation: The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte is transferred to a new tube.
-
Evaporation and Reconstitution: The supernatant is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Parameters:
-
Column: A suitable reversed-phase column is used for chromatographic separation.
-
Mobile Phase: A gradient of two or more solvents (e.g., water with a small percentage of formic acid and acetonitrile (B52724) with formic acid) is typically employed to separate TDA from other plasma components.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.
3. Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for dicarboxylic acids.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both TDA and its internal standard are monitored to ensure high selectivity and sensitivity.
-
Source Parameters: Ion source parameters such as temperature, gas flows, and voltages are optimized for maximum signal intensity.
GC-MS Method for Dicarboxylic Acids
Gas chromatography requires derivatization to increase the volatility of polar analytes like dicarboxylic acids. Silylation is a common derivatization technique.
1. Sample Preparation and Derivatization:
-
Extraction: TDA is extracted from the biological matrix using a suitable organic solvent.
-
Internal Standard: A structurally similar dicarboxylic acid is added as an internal standard prior to extraction.
-
Derivatization: The extracted and dried sample is derivatized to convert the carboxylic acid groups into more volatile esters. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).[3] The reaction is typically carried out by heating the sample with the derivatizing agent.
2. Gas Chromatography (GC) Parameters:
-
Column: A non-polar capillary column is typically used for the separation of the derivatized analytes.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to elute the derivatized dicarboxylic acids.
-
Injector: The sample is introduced into the GC system via a heated injector.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron ionization (EI) is the most common ionization technique used in GC-MS.
-
Detection Mode: The mass spectrometer can be operated in either full scan mode to acquire a full mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity by monitoring specific ions characteristic of the derivatized TDA and internal standard.[3]
Experimental Workflow Diagrams
To visualize the analytical processes, the following diagrams illustrate the general workflows for LC-MS/MS and GC-MS analysis of tetradecanedioic acid.
Caption: General workflow for LC-MS/MS analysis of tetradecanedioic acid.
Caption: General workflow for GC-MS analysis of dicarboxylic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Tetradecanedioate
This document provides immediate safety and logistical guidance for the proper disposal of tetradecanedioate (CAS RN: 821-38-5), also known as 1,12-dodecanedicarboxylic acid. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All handling and disposal must be conducted with an awareness of its potential risks. While one source does not classify it as hazardous under GHS criteria, other safety data sheets indicate specific hazards[1][2][3][4].
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] |
Note: Dust from this chemical can cause irritation to the eyes, skin, and respiratory system[1].
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to treat it as hazardous chemical waste[3][5]. Adherence to local, regional, and national regulations is mandatory[1][2].
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal-related activities, ensure the following PPE is worn and precautions are taken:
-
Gloves: Wear appropriate chemical-resistant gloves[2][3][4].
-
Eye Protection: Use chemical safety goggles or a face shield[2][3][4].
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact[2][3].
-
Ventilation: All handling of this compound waste should occur in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes[1][2][3][6].
-
Hygiene: Wash hands and any exposed skin thoroughly after handling[2][3][4]. Do not eat, drink, or smoke in areas where the chemical is handled[2].
Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent incompatible reactions[7].
-
Waste Container: Collect solid this compound waste in a clearly labeled, sealed, and compatible container for hazardous waste[8]. For liquid waste streams containing this compound, use a UN-approved container that is compatible with the contents[8].
-
Labeling: The waste container must be labeled with its contents, including the chemical name "this compound" and any solvents used[8]. Affix a hazardous waste tag as soon as the first drop of waste is added[9].
-
Segregation:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Avoid breathing in dust or vapors[2][9].
-
Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal[3]. Avoid generating dust[1]. For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders) and collect for disposal[2].
-
Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and water. Dispose of all contaminated cleaning materials as hazardous waste[5].
Disposal Methods
Do not dispose of this compound down the drain or in general waste[1][3]. The approved disposal methods must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[9].
-
High-Temperature Incineration: This is a preferred method for the complete destruction of the compound. The waste may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[4].
-
Hazardous Waste Landfill: If incineration is not an option, disposal in a designated hazardous waste landfill that is permitted to accept this type of chemical waste is an alternative[1][5].
-
Regulatory Consultation: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[3].
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Tetradecanedioic Acid MSDS/SDS | Supplier & Distributor [histry-chem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. earth.utah.edu [earth.utah.edu]
- 7. hampshire.edu [hampshire.edu]
- 8. Hazardous Waste | Department of Materials [materials.ox.ac.uk]
- 9. zaeralab.ucr.edu [zaeralab.ucr.edu]
Essential Safety and Logistics for Handling Tetradecanedioate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemicals like Tetradecanedioate. This guide provides immediate, essential safety protocols and logistical plans for the operational handling and disposal of this compound, fostering a secure research environment. The following procedures are based on the safety data for Dimethyl this compound, a common derivative.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. This compound may cause skin, eye, and respiratory irritation.[1]
| PPE Category | Equipment Specification | Standard/Regulation |
| Eye & Face Protection | Chemical safety goggles or a full-face shield. | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Manufacturer's specifications for chemical compatibility |
| Body Protection | Laboratory coat or chemical-resistant coveralls. | To prevent skin exposure |
| Respiratory Protection | NIOSH/MSHA approved respirator with a dust cartridge. | Required when engineering controls are insufficient or during spill cleanup |
Operational Plan: Safe Handling of this compound
Adherence to a standardized operational plan minimizes the risk of exposure and accidents.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended to minimize inhalation of dust or vapors.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
-
Material Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
2. Handling Procedure:
-
Avoid Dust/Aerosol Formation: Handle the compound carefully to avoid generating dust or aerosols.[2]
-
Personal Contact: Avoid direct contact with the skin, eyes, and personal clothing.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, or smoking.[3]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2]
3. Storage:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]
-
Incompatibilities: Keep away from strong oxidizing agents.[4]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[2][4] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms develop.[2][4] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention.[2] |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Dispose of unused this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated solid chemical waste container.
-
Liquid Waste: Collect all reaction mixtures and solvent washes containing this compound into a designated liquid chemical waste container. For small liquid quantities (<50ml), absorb onto an inert material like paper towel and allow it to evaporate in a fume hood before disposing of the paper towel as solid waste. For larger quantities, absorb onto vermiculite (B1170534) or cat litter, scoop the mixture into a container, seal it, and store it for collection by a licensed waste contractor.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the appropriate solid waste stream.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
3. Disposal Method:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Hand over to a licensed hazardous waste disposal company. Do not dispose of it with household garbage or allow it to reach the sewage system.
Experimental Workflow and Safety Logic
The following diagrams illustrate the procedural workflow for handling this compound and the logical relationships of the safety precautions.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
